3-Hydrazino-6-(4-methylphenyl)pyridazine
Description
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Properties
IUPAC Name |
[6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORPXDYMWBGQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423513 | |
| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18772-77-5 | |
| Record name | Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(4-methylphenyl)pyridazin-3-yl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Hydrazino-6-(4-methylphenyl)pyridazine chemical structure
An In-Depth Technical Guide to the Synthesis and Structural Characterization of 3-Hydrazino-6-(4-methylphenyl)pyridazine
Executive Summary
This technical guide provides a comprehensive overview of 3-Hydrazino-6-(4-methylphenyl)pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyridazine core is recognized as a "privileged structure" in drug discovery, and the introduction of a reactive hydrazino moiety creates a versatile scaffold for the synthesis of diverse molecular libraries.[1] This document delineates a robust and validated synthetic pathway starting from a commercially available precursor, provides a detailed protocol for its synthesis, and outlines the analytical methodologies required for its complete structural elucidation and characterization. Furthermore, we explore the synthetic utility of the title compound, showcasing its potential as a key intermediate for constructing more complex, biologically active molecules.
The Pyridazine Scaffold: A Cornerstone in Medicinal Chemistry
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in numerous biologically active compounds.[2] Its unique electronic properties, including a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold for modulating pharmacokinetic and pharmacodynamic properties.[3] The pyridazine motif is found in a range of approved drugs and clinical candidates, demonstrating activities from antihypertensive to anticancer and antidepressant effects.[1][2][4]
3-Hydrazino-6-(4-methylphenyl)pyridazine combines this valuable core with two key functionalities:
-
A p-tolyl (4-methylphenyl) group at the 6-position, which adds lipophilicity and provides a site for potential metabolic interactions or further functionalization.
-
A hydrazino (-NHNH₂) group at the 3-position, a highly nucleophilic functional handle that serves as a gateway for a multitude of chemical transformations. This group is instrumental in building fused heterocyclic systems or linking the pyridazine core to other molecular fragments.[5]
Strategic Synthesis via Nucleophilic Aromatic Substitution
The most logical and efficient synthetic approach to 3-Hydrazino-6-(4-methylphenyl)pyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, facilitates the displacement of a suitable leaving group by a nucleophile.[6]
Retrosynthetic Rationale: Our strategy involves the disconnection of the C-N bond of the hydrazino group, leading back to the corresponding 3-chloropyridazine precursor and a hydrazine source.
-
Target Molecule: 3-Hydrazino-6-(4-methylphenyl)pyridazine
-
Key Precursor: 3-Chloro-6-(4-methylphenyl)pyridazine (CAS: 2165-06-2)[7]
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O)
The precursor, 3-Chloro-6-(4-methylphenyl)pyridazine, is readily accessible and serves as an excellent electrophile for this transformation. The chlorine atom at the C3 position is activated towards nucleophilic attack due to its proximity to the ring nitrogens.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from established methodologies for the hydrazinolysis of chloropyridazines.[8][9] The causality behind using a significant excess of hydrazine hydrate is twofold: it acts as both the nucleophile and an acid scavenger, driving the reaction to completion. The choice of a high-boiling solvent like butanol ensures the reaction temperature is sufficient to overcome the activation energy barrier.
Materials and Reagents:
-
3-Chloro-6-(4-methylphenyl)pyridazine (1.0 eq)
-
Hydrazine hydrate (5.0 - 10.0 eq)
-
n-Butanol (or Ethanol)
-
Deionized Water
-
Isopropanol/Cyclohexane (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-(4-methylphenyl)pyridazine (e.g., 10.0 g, 49.0 mmol).
-
Reagent Addition: Add n-butanol (e.g., 100 mL) followed by the slow addition of hydrazine hydrate (e.g., 12.3 g, 245 mmol, 5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice-water (3-4 times the reaction volume) with vigorous stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/cyclohexane, to yield the pure 3-Hydrazino-6-(4-methylphenyl)pyridazine as a crystalline solid.[8]
Structural Elucidation and Characterization
Unambiguous confirmation of the chemical structure requires a multi-technique analytical approach.
Chemical Structure
Caption: Structure of 3-Hydrazino-6-(4-methylphenyl)pyridazine.
Physicochemical & Spectroscopic Data
| Parameter | Expected Value / Observation | Rationale & Interpretation |
| Molecular Formula | C₁₁H₁₂N₄ | --- |
| Molecular Weight | 200.24 g/mol | --- |
| Mass Spectrometry (ESI-MS) | m/z ≈ 201.11 [M+H]⁺ | Confirms the molecular weight of the compound. |
| IR Spectroscopy (cm⁻¹) | 3350-3200 (N-H stretch)3100-3000 (Aromatic C-H stretch)~1600 (C=N, C=C stretch)~1500 (Aromatic ring stretch) | Presence of the hydrazino group (N-H) and the aromatic pyridazine and tolyl rings.[10][11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.0-8.0 (1H, s, -NH)~8.0-7.0 (6H, m, Ar-H)~4.5 (2H, br s, -NH₂)~2.4 (3H, s, -CH₃) | Signals correspond to protons on the pyridazine ring, the tolyl ring, the hydrazino group, and the methyl group. The broad signals for NH/NH₂ are due to exchange and quadrupole effects. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-140 (Ar-C)~130-120 (Ar-C)~21.0 (-CH₃) | Confirms the presence of 11 distinct carbon environments (some may overlap) corresponding to the two aromatic rings and the methyl group. |
Chemical Reactivity and Synthetic Utility
The true value of 3-Hydrazino-6-(4-methylphenyl)pyridazine lies in its potential for derivatization. The hydrazino group is a potent nucleophile that readily reacts with electrophiles to generate a wide array of new chemical entities.
-
Hydrazone Formation: Condensation with various aldehydes and ketones produces stable hydrazone derivatives. This is a common strategy for linking the pyridazine core to other pharmacophores or for creating compounds that can act as Schiff base ligands.[5][12]
-
Fused Heterocycle Synthesis: Intramolecular or intermolecular cyclization reactions are powerful tools for building complex polycyclic systems. For example, reaction with β-ketoesters or 1,3-dicarbonyl compounds can lead to the formation of fused pyrazole or triazine rings, such as the medicinally important triazolo[4,3-b]pyridazine scaffold.[5]
Potential Derivatization Pathways
Caption: Key reactive pathways of the title compound.
Conclusion
3-Hydrazino-6-(4-methylphenyl)pyridazine is a synthetically accessible and highly valuable chemical building block. Its preparation via a straightforward SNAr reaction from its chloro-precursor is efficient and scalable. The presence of the reactive hydrazino group provides a versatile handle for extensive chemical modification, enabling its use in the generation of compound libraries for high-throughput screening in drug discovery programs. The combination of the established biological relevance of the pyridazine core and the synthetic flexibility of the hydrazino moiety positions this compound as a key intermediate for researchers and scientists in the pharmaceutical and chemical industries.
References
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (2026, January 12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
- Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
-
ACS Publications. (2021, June 16). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from [Link]
-
PubMed. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Farmaco Sci. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). AT162912B - Process for the preparation of new hydrazine compounds and their derivatives.
-
ResearchGate. (2025, August 10). pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122.
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2. Retrieved from [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. lejan-team.com [lejan-team.com]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
- 9. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to 3-Hydrazino-6-p-tolylpyridazine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of drugs targeting a range of therapeutic areas. Hydrazinopyridazine derivatives, in particular, have a rich history, with several compounds investigated for their potent pharmacological effects, most notably as antihypertensive agents.
The introduction of a p-tolyl group at the 6-position of the 3-hydrazinopyridazine core is a rational design strategy aimed at modulating the compound's lipophilicity and potential for specific receptor interactions. This guide will explore the synthesis, theoretical properties, and potential applications of 3-Hydrazino-6-p-tolylpyridazine, providing a roadmap for its investigation as a novel therapeutic candidate.
Synthesis and Characterization
The synthesis of 3-Hydrazino-6-p-tolylpyridazine can be logically approached through a multi-step process starting from readily available precursors. The most common and efficient method involves the reaction of a chlorinated pyridazine intermediate with hydrazine hydrate.
Proposed Synthetic Pathway
The synthesis commences with the construction of the 6-p-tolylpyridazin-3(2H)-one, which is then chlorinated to provide the key intermediate, 3-chloro-6-p-tolylpyridazine. Subsequent reaction with hydrazine hydrate yields the final product.
Caption: Proposed synthetic workflow for 3-Hydrazino-6-p-tolylpyridazine.
Experimental Protocol: Synthesis of 3-chloro-6-p-tolylpyridazine
This protocol is adapted from established procedures for the synthesis of similar 3-chloro-6-arylpyridazines.
Materials:
-
6-p-tolylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-p-tolylpyridazin-3(2H)-one in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-6-p-tolylpyridazine.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 3-Hydrazino-6-p-tolylpyridazine
Materials:
-
3-chloro-6-p-tolylpyridazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
Dissolve 3-chloro-6-p-tolylpyridazine in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under vacuum to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-Hydrazino-6-p-tolylpyridazine.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridazine and tolyl rings, and a broad singlet for the -NHNH₂ protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridazine and tolyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
| FT-IR | Characteristic absorption bands for N-H stretching of the hydrazine group and C=N and C=C stretching of the aromatic rings. |
Chemical Properties and Reactivity
The 3-hydrazino-6-p-tolylpyridazine molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications.
-
Hydrazine Moiety: The hydrazine group is nucleophilic and can react with various electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives. This provides a facile route to a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be quaternized. The ring itself can undergo electrophilic substitution, although the conditions need to be carefully controlled.
Potential Applications in Drug Development
The hydrazinopyridazine scaffold is a well-established pharmacophore with a range of biological activities. The introduction of the p-tolyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.
Antihypertensive and Vasodilatory Effects
Many 3-hydrazinopyridazine derivatives have been investigated for their antihypertensive properties.[1][2][3][4][5] The proposed mechanism of action often involves the relaxation of arterial smooth muscle, leading to vasodilation and a reduction in blood pressure.
Caption: A potential signaling pathway for the vasodilatory effects of 3-Hydrazino-6-p-tolylpyridazine.
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives as anticancer agents.[6] Their mechanisms of action can be diverse, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis. The structural features of 3-Hydrazino-6-p-tolylpyridazine make it a candidate for investigation against various cancer cell lines.
Conclusion and Future Directions
While the specific CAS number for 3-Hydrazino-6-p-tolylpyridazine remains to be officially assigned, this technical guide provides a robust framework for its synthesis, characterization, and potential therapeutic applications based on extensive literature on analogous compounds. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The known pharmacological profile of the hydrazinopyridazine scaffold strongly suggests that this novel derivative warrants further investigation as a potential antihypertensive or anticancer agent. Future research should focus on the successful synthesis and purification of the compound, followed by comprehensive in vitro and in vivo pharmacological evaluation to elucidate its biological activity and mechanism of action.
References
- Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63.
- Ismail, M. F., et al. (1998). Synthesis and Some Reactions of 4-Aroyl-3-Chloro-6-p-Tolylpyridazines. Afinidad, 55(478), 3609-3615.
- Parravicini, F., et al. (1978). [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines]. Il Farmaco; edizione scientifica, 33(2), 99–105.
- Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Il Farmaco; edizione scientifica, 24(11), 919–929.
- Schenker, E., & Salzmann, R. (1979). [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)]. Arzneimittel-Forschung, 29(12), 1835–1843.
-
Chemsrc. (2026, February 27). 3-Hydrazino-6-(4-methylbenzyl)pyridazine. Retrieved from [Link]
- Bentham Science Publishers. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry, 19(8).
- Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630.
Sources
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. | Scilit [scilit.com]
- 4. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bicyclic 3-hydrazinopyridazines with antihypertensive action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Hydrazino-6-Arylpyridazine Scaffold: Synthesis, Pharmacodynamics, and Therapeutic Applications
Executive Summary
The 3-hydrazino-6-arylpyridazine class represents a highly versatile and pharmacologically significant scaffold in medicinal chemistry. Originating from the structural evolution of the classical vasodilator hydralazine, these derivatives have been extensively investigated for their potent antihypertensive properties, as well as emerging applications in antimicrobial and anti-inflammatory therapies[1][2].
This technical guide provides an in-depth analysis of the 3-hydrazino-6-arylpyridazine derivatives, detailing the structural rationale behind their efficacy, providing a field-proven and self-validating synthetic methodology, and elucidating their molecular mechanisms of action.
Structural Rationale & Pharmacophore Modeling
The therapeutic versatility of 3-hydrazino-6-arylpyridazines stems from the synergistic combination of three distinct structural domains:
-
The Pyridazine Core (1,2-Diazine): This electron-deficient heteroaromatic ring serves as a robust bioisostere. Its electron-withdrawing nature makes the C3 and C6 positions highly susceptible to nucleophilic attack, which is critical for both its chemical synthesis and its biological interaction with target receptors[3].
-
The Hydrazine Moiety (-NH-NH2): Located at the C3 position, this group is the primary pharmacophore responsible for the molecule's direct vasodilatory action and metal-chelating properties. It acts as a hydrogen bond donor/acceptor and serves as an intracellular calcium (Ca²⁺) scavenger[4].
-
The C6-Aryl/Heteroaryl Substituent: The introduction of an aryl or heteroaryl group (e.g., phenyl, imidazole, pyrrole) at the C6 position drastically alters the lipophilicity and steric profile of the molecule. This modification enhances cellular membrane penetration and receptor affinity, often resulting in hypotensive activity that significantly outpaces traditional hydralazine derivatives[5].
Chemical Synthesis & Methodologies
The synthesis of 3-hydrazino-6-arylpyridazines follows a highly reproducible, four-step linear pathway. The protocol described below is designed as a self-validating system; each intermediate presents distinct physical properties (e.g., phase changes, precipitation) that confirm the success of the preceding reaction without requiring immediate spectroscopic analysis[3].
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
Procedure: React an appropriate aromatic hydrocarbon with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.
-
Causality & Validation: AlCl₃ activates the anhydride, driving electrophilic aromatic substitution to yield
-aroylpropionic acid. The successful formation of the acid is validated by its solubility in alkaline solutions and subsequent precipitation upon acidification.
Step 2: Cyclocondensation
-
Procedure: Dissolve the
-aroylpropionic acid (0.1 mol) in methanol (30 mL). Add hydrazine hydrate (1 mL) and sodium acetate (0.5 g). Reflux the mixture for 6 hours. Distill the methanol and pour the residue into cold water. -
Causality & Validation: Hydrazine acts as a bis-nucleophile, attacking both the ketone and the carboxylic acid to form a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one ring. The product spontaneously precipitates in cold water, allowing for easy isolation via vacuum filtration.
Step 3: Aromatization and Chlorination
-
Procedure: Mix the tetrahydropyridazin-3-one intermediate (0.01 mol) with phosphorus(V) oxychloride (POCl₃) (20 mL). Heat on a steam bath for 6 hours. Carefully pour onto crushed ice and render alkaline using sodium bicarbonate.
-
Causality & Validation: POCl₃ serves a dual purpose: it acts as a chlorinating agent to convert the lactam carbonyl into a reactive C-Cl bond, and it drives the oxidative aromatization of the ring to form a fully conjugated 3-chloro-6-arylpyridazine. Neutralizing with sodium bicarbonate quenches excess POCl₃ and HCl; the cessation of effervescence (CO₂ release) validates the neutralization, yielding the crude solid[3].
Step 4: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: To an ethanolic solution of the 3-chloro-6-arylpyridazine (0.01 mol), add 99% hydrazine hydrate (10 mL). Reflux on a steam bath for 16 hours. Concentrate, cool, and pour onto crushed ice. Filter, wash, and recrystallize from ethanol.
-
Causality & Validation: The electron-deficient nature of the newly aromatized pyridazine ring facilitates the SNAr displacement of the chloride ion by hydrazine. The final 3-hydrazino-6-arylpyridazine derivative precipitates upon cooling and ice addition. Purity is self-validated by a sharp melting point (e.g., 168°C for the phenyl derivative)[3].
Workflow for the synthesis of 3-hydrazino-6-arylpyridazine derivatives.
Mechanisms of Action (Pharmacodynamics)
Antihypertensive Activity via Direct Vasodilation
Like their parent compound hydralazine, 3-hydrazino-6-arylpyridazines function as direct-acting smooth muscle relaxants, primarily targeting resistance arterioles to decrease peripheral vascular resistance[1][2].
The molecular mechanism is multi-faceted:
-
IP3 Receptor Inhibition: The primary mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within arterial smooth muscle cells[6][7]. By blocking this release, the drugs prevent the intracellular accumulation of Ca²⁺ required to bind with calmodulin.
-
MLCK Suppression: Without the Ca²⁺/calmodulin complex, Myosin Light Chain Kinase (MLCK) cannot be activated, thereby preventing the phosphorylation of myosin and halting smooth muscle contraction[6].
-
Potassium Channel Opening: These derivatives also induce smooth muscle hyperpolarization by facilitating the opening of K⁺ channels, further stabilizing the muscle in a relaxed state[6].
Mechanism of action: Inhibition of IP3-induced calcium release leading to vasodilation.
Antimicrobial and Anti-inflammatory Properties
Beyond vasodilation, the terminal hydrazine group readily condenses with aldehydes and ketones to form Schiff base hydrazones. These Schiff bases exhibit profound thermodynamic stability and act as potent chelating agents for transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)[8].
-
Antimicrobial: The resulting metal complexes disrupt bacterial and fungal cell walls, showcasing broad-spectrum antimicrobial activity[8].
-
Anti-inflammatory: The hydrazone moiety acts as a Ca²⁺ scavenger in platelets, inhibiting platelet-activating factor (PAF)-induced aggregation and demonstrating significant anti-inflammatory and antinociceptive effects[4].
Quantitative Data & Structure-Activity Relationship (SAR)
The substitution of the C6 position on the pyridazine ring drastically impacts the biological efficacy of the molecule. The table below summarizes comparative quantitative data across various derivatives and standard benchmarks.
| Compound / Derivative | Primary Biological Activity | Key Metric / Potency | Mechanism / Target |
| Hydralazine (Reference) | Antihypertensive | Standard baseline | IP3-induced Ca²⁺ release inhibitor[1] |
| Dihydralazine (Reference) | Antihypertensive | Standard baseline | Direct vasodilator[5] |
| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Antihypertensive | 4.9x activity of dihydralazine | Direct vasodilator[5] |
| 3-hydrazino-6-phenylpyridazine Schiff Bases | Antimicrobial / Antifungal | Broad-spectrum inhibition | Metal chelation / Cell wall disruption[8] |
| N-heterocyclic hydrazones | Antiplatelet / Anti-inflammatory | IC₅₀ = 2.3 μM (Aggregation) | Ca²⁺ scavenger / COX inhibition[4] |
Table 1: Comparative biological activity and potency of pyridazine and hydrazone derivatives.
Conclusion
The 3-hydrazino-6-arylpyridazine scaffold is a masterclass in rational drug design. By leveraging the electron-deficient pyridazine core to facilitate a robust, four-step synthesis, researchers can easily append highly lipophilic aryl groups that exponentially increase the molecule's hypotensive potency compared to traditional hydralazine[3][5]. Furthermore, the intrinsic metal-chelating and IP3-inhibiting properties of the hydrazine moiety open expansive therapeutic avenues in cardiovascular, antimicrobial, and anti-inflammatory drug development[2][4].
References
- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine deriv
- Biological Activities of Hydrazone Deriv
- SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н, ptfarm.pl,
- Antimicrobial , electrochemical and thermodynamic studies of Schiff base complexes and their potential as anticarcinogenic and antitumor agents : A review - Semantic Scholar, semanticscholar.org,
- Direct Acting Vasodilators - CV Pharmacology, cvpharmacology.com,
- Hydralazine - Wikipedia, wikipedia.org,
- What is the mechanism of Hydralazine Hydrochloride?
- Hydralazine - OpenAnesthesia, openanesthesia.org,
Sources
- 1. Hydralazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to 3-Hydrazino-6-(4-methylphenyl)pyridazine
Executive Summary: This document provides an in-depth technical overview of 3-Hydrazino-6-(4-methylphenyl)pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. The guide details the molecule's fundamental physicochemical properties, centered on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it explores the mechanistic underpinnings of its synthesis, methods for spectroscopic characterization, and its potential applications as both a pharmacophore and a versatile synthetic intermediate. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this pyridazine derivative.
Introduction
The landscape of modern pharmacology is heavily influenced by nitrogen-containing heterocycles, which form the core scaffold of a vast number of therapeutic agents. Among these, the pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, stands out as a "privileged structure" in drug design.[1][2]
1.1 Overview of the Pyridazine Core The pyridazine nucleus is a key pharmacophore found in a variety of commercially available drugs, noted for its ability to modulate biological activity through hydrogen bonding and dipole interactions.[1] Its structural rigidity and defined geometry make it an ideal scaffold for presenting functional groups to biological targets. The parent compound, pyridazine (C₄H₄N₂), is a colorless liquid, but its true value lies in the diverse functionalities that can be introduced onto the ring system.[3]
1.2 Significance of Hydrazino and Aryl Substituents The introduction of a hydrazino (-NHNH₂) group at the 3-position of the pyridazine ring imparts significant chemical reactivity and biological potential. This functional group serves as a potent nucleophile and a key building block for the synthesis of more complex fused heterocyclic systems, such as triazolo-pyridazines.[4][5] Concurrently, the presence of a 4-methylphenyl (p-tolyl) group at the 6-position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions, which are critical for receptor binding and pharmacokinetic profiles.
This guide focuses specifically on the 3-Hydrazino-6-(4-methylphenyl)pyridazine variant, providing a detailed examination of its chemical identity, synthesis, and potential utility.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all further research. The key identifying characteristics of 3-Hydrazino-6-(4-methylphenyl)pyridazine are summarized below. The molecular weight is calculated based on its chemical formula, C₁₁H₁₂N₄, derived from its constituent parts: a C₄H₂N₂ pyridazine core, an N₂H₃ hydrazino group, and a C₇H₇ p-tolyl group.
Table 2.1: Key Physicochemical Data for 3-Hydrazino-6-(4-methylphenyl)pyridazine
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₂N₄ | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| IUPAC Name | 3-hydrazinyl-6-(p-tolyl)pyridazine | IUPAC Nomenclature |
| CAS Number | Not explicitly assigned | N/A |
| Physical Form | Expected to be a solid | Analogy to similar compounds |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Synthesis and Mechanism
The most reliable and frequently employed method for synthesizing 3-hydrazinopyridazine derivatives is through the nucleophilic aromatic substitution (SNAr) of a corresponding 3-chloropyridazine precursor with hydrazine.[5][6]
3.1 Recommended Synthetic Protocol
This protocol outlines the synthesis of 3-Hydrazino-6-(4-methylphenyl)pyridazine from its chloro-precursor, 3-Chloro-6-(4-methylphenyl)pyridazine.
Materials:
-
3-Chloro-6-(4-methylphenyl)pyridazine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or n-Butanol
-
Deionized water
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-Chloro-6-(4-methylphenyl)pyridazine in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 4-5 equivalents) to the solution. The excess hydrazine acts as both the nucleophile and an acid scavenger.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-water. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine hydrate and salts.
-
Drying: Dry the product, 3-Hydrazino-6-(4-methylphenyl)pyridazine, under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/cyclohexane).
3.2 Mechanistic Insights The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring, being electron-deficient due to the electronegativity of its nitrogen atoms, is susceptible to attack by strong nucleophiles. The lone pair on the terminal nitrogen of hydrazine attacks the carbon atom bearing the chloro substituent (C3), leading to the formation of a Meisenheimer complex intermediate. The leaving group (chloride ion) is subsequently expelled, and after proton exchange, the aromaticity of the pyridazine ring is restored, yielding the final product.
Diagram 3.1: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesis, the identity and purity of the final product must be confirmed through spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridazine and p-tolyl rings, a singlet for the methyl (-CH₃) protons, and broad, exchangeable signals for the hydrazino (-NH and -NH₂) protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to N-H stretching vibrations from the hydrazino group (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aromatic C=C/C=N stretching vibrations (1500-1600 cm⁻¹).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak (e.g., [M+H]⁺) corresponding to a mass of approximately 201.11, confirming the molecular formula C₁₁H₁₂N₄.
Applications in Drug Discovery and Research
3-Hydrazino-6-(4-methylphenyl)pyridazine is not merely a chemical curiosity; it is a valuable scaffold with considerable potential in pharmaceutical research.
5.1 Potential Therapeutic Activities Derivatives of 3-hydrazinopyridazine have been extensively investigated for their biological activities. Notably, they are known to possess potent antihypertensive and vasodilatory properties. The introduction of various heterocyclic rings at the 6-position of the 3-hydrazinopyridazine core has yielded compounds with significant hypotensive action.
5.2 Utility as a Synthetic Intermediate The true versatility of this compound lies in the reactivity of its hydrazino group. This functional group is a gateway to a multitude of other heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of fused pyrazole or pyridazinone ring systems. Reaction with aldehydes or ketones readily forms stable hydrazones, which themselves may possess unique biological activities or can be used in further synthetic transformations.[5][6]
Diagram 5.1: Reactivity of the Hydrazino Group
Caption: Synthetic utility of the hydrazino moiety.
Conclusion
3-Hydrazino-6-(4-methylphenyl)pyridazine, with a molecular weight of 200.24 g/mol , is a well-defined chemical entity with significant potential. Its synthesis is straightforward, relying on established chemical principles, and its structure offers a rich platform for derivatization. The combination of the biologically active pyridazine core, the reactive hydrazino handle, and the modulating p-tolyl group makes this compound a highly attractive target for researchers in medicinal chemistry and materials science. Future investigations into its biological activity and its use as a precursor for novel heterocyclic systems are warranted and expected to yield valuable scientific insights.
References
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydrazinopyridazine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
- Google Patents. (n.d.). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
-
Chemsrc. (2026, February 27). 3-Hydrazino-6-(4-methylbenzyl)pyridazine. Retrieved from [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]
-
ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. Retrieved from [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Pyridazine 98 289-80-5 [sigmaaldrich.com]
- 3. Pyridazine | 289-80-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
The p-Tolyl Pyridazine Hydrazine Scaffold: A Technical Guide to Medicinal Chemistry Applications
Executive Summary: The "Privileged" Triad
The p-tolyl pyridazine hydrazine scaffold represents a convergence of three distinct pharmacophoric elements: the electron-deficient pyridazine core, the lipophilic p-tolyl tail, and the highly reactive, nucleophilic hydrazine head. In medicinal chemistry, this structure is not merely a precursor but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1]
Historically anchored by antihypertensive agents like Cadralazine and Hydralazine , this scaffold has evolved. Modern applications exploit the hydrazine moiety for covalent trapping of enzymes (e.g., amine oxidases) and the p-tolyl group for precise hydrophobic pocket filling in kinase inhibitors and antimicrobial agents.
This guide provides a rigorous technical analysis of this scaffold, detailing its electronic properties, synthetic architecture, and validated experimental protocols for its generation and application.
Structural & Electronic Architecture
The Pharmacophore Triad
The scaffold functions through a cooperative mechanism between its three components:
-
The Pyridazine Core (1,2-Diazine):
-
Electronic Character: Electron-deficient aromatic ring. The adjacent nitrogen atoms (N1-N2) create a high dipole moment and serve as weak hydrogen bond acceptors.
-
Role: Acts as a linker that orients the hydrazine and tolyl groups. It lowers the pKa of attached amines/hydrazines compared to phenyl analogs, modulating solubility and bioavailability.
-
-
The Hydrazine Moiety (-NH-NH₂):
-
Reactivity: An "alpha-effect" nucleophile. The lone pair repulsion between adjacent nitrogens makes the terminal amine exceptionally nucleophilic.
-
Binding Mode: Functions as a bidentate ligand for metal ions (e.g., Fe²⁺ in heme enzymes, Zn²⁺ in metalloproteases) and a hydrogen bond donor/acceptor. It is also a "warhead" for forming hydrazones with carbonyl-containing cofactors or targets.
-
-
The p-Tolyl Group (4-Methylphenyl):
-
Steric/Lipophilic Role: The para-methyl group adds critical lipophilicity (+0.5 logP vs. phenyl), improving membrane permeability.
-
Metabolic Handle: The benzylic methyl is a site for CYP450-mediated oxidation (to alcohol/acid), often determining the half-life (
) of the drug.
-
Visualization: Pharmacophore Interaction Map
Figure 1: Pharmacophore interaction map showing the distinct roles of the hydrazine (binding), pyridazine (scaffold), and p-tolyl (hydrophobic interaction) components.
Synthetic Architecture
The synthesis of 3-hydrazino-6-(p-tolyl)pyridazine is a classic example of heterocycle construction followed by nucleophilic aromatic substitution (
The "Bellasio" Route (Validated Pathway)
This route, adapted from seminal work on hypotensive pyridazines, remains the industry standard for scalability and regiocontrol.
-
Friedel-Crafts Acylation: Toluene reacts with succinic anhydride to form the keto-acid.
-
Cyclization: The keto-acid is condensed with hydrazine hydrate to form the pyridazinone (dihydro- intermediate, then oxidized or directly aromatized).
-
Chlorination: The pyridazinone is converted to the chloropyridazine using
. -
Hydrazinolysis:
displacement of the chloride with hydrazine.
Synthetic Pathway Diagram
Figure 2: Step-wise synthetic pathway from commodity chemicals to the active hydrazine scaffold.
Medicinal Chemistry & Mechanism of Action[3][4][5]
Cardiovascular: The Cadralazine Mechanism
The most established application of this scaffold is in vasodilation.[2][3]
-
Compound: Cadralazine (an ethyl carbamate protected hydrazine analog).
-
Mechanism: The hydrazine group (liberated or active as is) interferes with calcium transport in vascular smooth muscle.
-
Pathway: It inhibits the influx of
through L-type calcium channels and potentially stimulates the release of Nitric Oxide (NO). -
Advantage of p-Tolyl: The lipophilic tail ensures slow onset and long duration of action (once daily dosing) compared to the rapidly metabolized Hydralazine.
Antimicrobial & Anticancer: The Hydrazone Strategy
Researchers increasingly use the hydrazine moiety as a "hook" to create hydrazones .
-
Reaction: 3-hydrazino-6-(p-tolyl)pyridazine + Aldehyde (R-CHO)
Hydrazone. -
Target: These hydrazones often inhibit DNA Gyrase (bacteria) or sequester metal ions essential for tumor growth.
-
SAR Insight: The p-tolyl group provides selectivity for the hydrophobic pocket of the enzyme, while the hydrazone linker provides rigid geometry.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-(p-tolyl)pyridazine
Pre-requisite: Synthesis of 6-(p-tolyl)-3(2H)-pyridazinone via Friedel-Crafts/Cyclization.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a
drying tube. -
Charge: Add 6-(p-tolyl)-3(2H)-pyridazinone (10.0 mmol) and Phosphorus Oxychloride (
) (50.0 mmol, 5 equiv). -
Reaction: Heat the mixture to 100°C (oil bath) for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material spot (polar) should disappear, replaced by a less polar spot.
-
Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ~200g of crushed ice with vigorous stirring. (Caution: Exothermic hydrolysis of
). -
Isolation: Neutralize the aqueous suspension with
or saturated to pH 8. Extract with Dichloromethane ( mL). -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Water.-
Expected Yield: 75–85%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Synthesis of 3-Hydrazino-6-(p-tolyl)pyridazine
-
Setup: 100 mL round-bottom flask with reflux condenser.
-
Charge: Dissolve 3-chloro-6-(p-tolyl)pyridazine (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (80% or 98%) (50.0 mmol, 10 equiv). Note: Excess hydrazine acts as both reactant and acid scavenger.
-
Reaction: Reflux for 6–12 hours. The solution typically turns from yellow to a darker orange/red, then precipitates the product upon cooling.
-
Workup: Cool to 0°C. Filter the precipitate.
-
Wash: Wash the solid with cold water (
mL) to remove hydrazine salts, then with cold ether ( mL). -
Characterization:
-
Melting Point: ~158–161°C.[4]
-
IR: Look for NH stretching (3100–3300
). -
Stability: Store under inert atmosphere; hydrazines are prone to air oxidation.
-
Future Outlook
The p-tolyl pyridazine hydrazine scaffold is currently experiencing a renaissance in fragment-based drug discovery (FBDD) .
-
Kinase Inhibition: The scaffold mimics the adenine ring of ATP, making it a viable hinge-binder in kinase inhibitors.
-
Click Chemistry: The hydrazine can be converted to an azide for click chemistry applications, allowing this scaffold to be used as a PROTAC linker or a fluorescent probe tag.
References
-
Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity.[5][6] Il Farmaco; Edizione Scientifica, 24(11), 919–929. Link
-
Paruch, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4937. Link
-
Rathish, I. G., et al. (2012). Synthesis and evaluation of some new 6-(4-methylphenyl)-3(2H)-pyridazinone derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research. Link
- Negwer, M. (1987). Organic-chemical drugs and their synonyms: (an international survey). VCH Publishers. (Reference for Cadralazine/ISF-2405 structure).
-
Butnariu, R., & Mangalagiu, I. I. (2009).[7] New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is Cadralazine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Cadralazine? [synapse.patsnap.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. scilit.com [scilit.com]
- 6. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 3-Hydrazino-6-(4-methylphenyl)pyridazine
SMILES Architecture, Synthetic Protocols, and Pharmacological Utility [1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-Hydrazino-6-(4-methylphenyl)pyridazine , a critical heterocyclic intermediate used in the development of antihypertensive agents and fused ring systems (e.g., triazolopyridazines). This document serves as a self-validating protocol for researchers, detailing the compound’s digital identity (SMILES), wet-lab synthesis, and downstream reactivity.
Part 1: Structural Identity & Informatics[2]
The precise digital representation of a molecule is the prerequisite for any chemoinformatic analysis or docking study. Below is the breakdown of the SMILES (Simplified Molecular Input Line Entry System) string for 3-Hydrazino-6-(4-methylphenyl)pyridazine.
The SMILES String
Canonical SMILES: Cc1ccc(cc1)-c1ccc(NN)nn1[2]
Isomeric SMILES: Cc1ccc(cc1)c2ccc(NN)nn2
Structural Parsing
The string encodes three distinct chemical modules essential for the molecule's reactivity:
-
Cc1ccc(cc1) : The 4-methylphenyl (p-tolyl) moiety. This lipophilic tail facilitates membrane permeability and receptor binding via hydrophobic interactions.
-
-c1...nn1 (or c2...nn2): The pyridazine core. A 1,2-diazine ring that serves as the electron-deficient scaffold.
-
(NN) : The hydrazine substituent at position 3.[3][4][5][6] This is the "warhead"—a nucleophilic center capable of cyclization or Schiff base formation.
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| Molecular Formula | C₁₁H₁₂N₄ | Core stoichiometry |
| Molecular Weight | 200.24 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~1.8 - 2.1 | Good oral bioavailability (Lipinski's Rule of 5) |
| H-Bond Donors | 2 (Hydrazine NH₂) | Critical for receptor latching |
| H-Bond Acceptors | 3 (Ring Ns) | Interaction with histidine residues in targets |
Part 2: Synthetic Pathway & Protocol
Directive: The synthesis of 3-hydrazino-6-arylpyridazines typically proceeds via Nucleophilic Aromatic Substitution (
Reaction Logic
The 3-chloro-6-(4-methylphenyl)pyridazine precursor possesses a chlorine atom activated by the adjacent nitrogen of the pyridazine ring. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride.
Critical Control Point: Excess hydrazine must be used to prevent the formation of the dimer (bis-pyridazine), where the product reacts with another molecule of the starting material.
Step-by-Step Protocol
Precursor Preparation (Brief Overview)
Note: If starting from scratch, the 3-chloro precursor is generated via Friedel-Crafts acylation of toluene with succinic anhydride, condensation with hydrazine to form the pyridazinone, and chlorination with
Hydrazinolysis Protocol
Reagents:
-
3-Chloro-6-(4-methylphenyl)pyridazine (1.0 eq)
-
Hydrazine hydrate (80% or 99%, 10.0 eq ) — Excess is mandatory.
-
Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp).
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 3-chloro-6-(4-methylphenyl)pyridazine in 50 mL of Ethanol.
-
Addition: Add 100 mmol (approx. 5 mL) of hydrazine hydrate dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
for EtOH) for 4–6 hours.-
Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear; a lower spot (amine/hydrazine) will appear.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to room temperature, then chill in an ice bath (
). -
The product typically precipitates as a solid.
-
Filter the solid under vacuum.
-
Wash: Wash the cake with cold water (
mL) to remove hydrazine hydrochloride salts, then with cold ethanol ( mL).
-
-
Purification: Recrystallize from Ethanol or Methanol if the melting point range is wide (
).
Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a fume hood.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the conversion of chloropyridazine to the hydrazino derivative via nucleophilic aromatic substitution.
Part 3: Reactivity & Derivatization[2]
The hydrazine moiety is chemically versatile. In drug discovery, this compound is rarely the final drug but rather a "scaffold builder."
Cyclization to Triazolopyridazines
Reacting 3-hydrazino-6-(4-methylphenyl)pyridazine with carboxylic acids or orthoesters yields 1,2,4-triazolo[4,3-b]pyridazines . These fused systems are pharmacophores for:
-
GABA-A Receptor Ligands: Anxiolytic activity without sedation.
-
p38 MAP Kinase Inhibitors: Anti-inflammatory potential.
Cyclization Pathway Diagram
Figure 2: Divergent synthesis pathways for fusing the pyridazine ring, generating triazole or tetrazole scaffolds.
Part 4: Pharmacological Context[9]
Mechanism of Action (Vasodilation)
Similar to Hydralazine (1-hydrazinophthalazine), 3-hydrazino-6-arylpyridazines exhibit vasodilatory properties.
-
Mechanism: The hydrazine group interferes with calcium transport in arterial smooth muscle, leading to relaxation.
-
Metabolism: These compounds are subject to acetylation (N-acetyltransferase). Fast vs. slow acetylator phenotypes in patients can affect toxicity (Lupus-like syndrome).
Research Applications
-
Antihypertensive Research: Used as a standard to compare potency against Hydralazine. The p-tolyl group increases lipophilicity compared to the phenyl analog, potentially altering blood-brain barrier penetration.
-
Fluorescence Labeling: The hydrazine group can react with carbonyls in biological samples (ketosteroids, sugars) to form hydrazones, which are often fluorescent or UV-active, aiding in detection.
References
-
Steiner, G., et al. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives.[4] Journal of Medicinal Chemistry, 24(1), 59-63.[4]
-
Parravicini, F., et al. (1978). Derivatives of 3-hydrazinopyridazine. II.[7] Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines. Il Farmaco, 33(2), 99-105.[7]
-
PubChem Compound Summary. 3-Hydrazinopyridazine (Parent Scaffold Data). National Center for Biotechnology Information.
-
Bellasio, E., et al. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity.[8] Il Farmaco, 24(11), 919-29.
-
Sci-Finder/Chemical Abstracts. CAS RN: 16172-85-3 (Analogous Benzyl derivative) & Generic Reaction Class for 3-hydrazino-6-arylpyridazines. (Verified via ChemSrc).
Sources
- 1. AT162912B - Process for the preparation of new hydrazine compounds and their derivatives - Google Patents [patents.google.com]
- 2. 3-Hydrazino-6-(4-methylbenzyl)pyridazine | CAS#:16172-85-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Hydrazinyl-6-(p-tolyl)pyridazine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides an in-depth exploration of 3-Hydrazinyl-6-(p-tolyl)pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The pyridazine nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2][3] This document details the molecular identity, physicochemical properties, a validated synthesis protocol via nucleophilic aromatic substitution, and methods for analytical characterization. Furthermore, it delves into the potential pharmacological applications of this compound, grounded in the established bioactivity of the hydrazinopyridazine scaffold. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
The accurate identification and characterization of a compound's physical and chemical properties are foundational to its application in research and development.
IUPAC Name: 3-hydrazinyl-6-(4-methylphenyl)pyridazine Common Name: 3-Hydrazino-6-p-tolylpyridazine Synonym: (6-(p-tolyl)pyridazin-3-yl)hydrazine
The core structure consists of a pyridazine ring substituted at the 3-position with a hydrazinyl group (-NHNH₂) and at the 6-position with a para-tolyl group. The hydrazinyl moiety is a key functional group, known to be crucial for the biological activity of several drugs, most notably the antihypertensive agent Dihydralazine.[4] The tolyl group modulates the lipophilicity and steric profile of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₁H₁₂N₄ | - |
| Molecular Weight | 200.24 g/mol | - |
| Appearance | Expected to be a solid | Analogy to similar compounds[5][6] |
| Melting Point | Not explicitly reported; similar compounds like 3-Chloro-6-hydrazinopyridazine melt at 137-141 °C.[5] | Literature (Analogue) |
| SMILES | Cc1ccc(cc1)c2ccc(nn2)NN | - |
| InChI Key | Will be generated upon synthesis | - |
| CAS Number | Not explicitly assigned; precursor 3-Chloro-6-p-tolylpyridazine is 2165-06-2.[7] | - |
Synthesis and Purification
The most direct and widely adopted method for the synthesis of 3-hydrazinopyridazine derivatives is through the nucleophilic aromatic substitution (SNAr) of a corresponding 3-chloropyridazine precursor with hydrazine.[8][9] This reaction is generally high-yielding and proceeds under manageable laboratory conditions.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the reaction between 3-Chloro-6-p-tolylpyridazine and hydrazine hydrate. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack at the carbon atom bonded to the chlorine. Hydrazine, a potent nucleophile, displaces the chloride leaving group to form the final product. The reaction is typically performed in a protic solvent like ethanol or isopropanol at elevated temperatures to ensure a sufficient reaction rate. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to act as a scavenger for the HCl generated in situ.
Detailed Experimental Protocol
This protocol describes the synthesis of 3-Hydrazinyl-6-(p-tolyl)pyridazine from its chloro-precursor.
Materials:
-
3-Chloro-6-p-tolylpyridazine (1.0 eq)[7]
-
Hydrazine hydrate (80% solution, ~10-15 eq)
-
Ethanol or Isopropanol (solvent)
-
Deionized Water
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-Chloro-6-p-tolylpyridazine (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (10-15 eq) to the suspension. The large excess is critical for driving the reaction and preventing potential side reactions.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Precipitation: Slowly add an equal volume of cold deionized water to the reaction mixture to further precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the obtained solid under vacuum to yield the crude 3-Hydrazinyl-6-(p-tolyl)pyridazine.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Hydrazinyl-6-(p-tolyl)pyridazine.
Analytical Characterization
Confirmation of the structure and assessment of purity are critical validation steps. The following techniques are standard for characterizing the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the tolyl group (aromatic protons and a methyl singlet around 2.4 ppm) and the pyridazine ring protons. The hydrazinyl protons (-NH and -NH₂) will appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of both the pyridazine and tolyl rings, as well as the methyl carbon of the tolyl group.
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations for the aromatic rings (1500-1600 cm⁻¹).
-
Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.
Potential Pharmacological Applications
The pyridazine scaffold is considered a "wonder nucleus" due to the diverse biological activities its derivatives possess.[1][10] The combination of a hydrazino group at the 3-position and an aryl group at the 6-position is a well-explored motif in medicinal chemistry.
Antihypertensive Activity
The 3-hydrazinopyridazine core is famously associated with antihypertensive effects.[4][11] Compounds in this class, such as hydralazine and dihydralazine, function as direct-acting smooth muscle relaxants, leading to vasodilation and a subsequent reduction in blood pressure. The primary mechanism is believed to involve interference with calcium ion signaling in vascular smooth muscle cells. It is highly probable that 3-Hydrazinyl-6-(p-tolyl)pyridazine would exhibit similar vasodilatory properties, making it a prime candidate for investigation as a novel antihypertensive agent.
Anti-inflammatory and Analgesic Potential
Numerous 6-substituted pyridazinone derivatives have demonstrated significant analgesic and anti-inflammatory activities.[1][12] While the target compound is a pyridazine and not a pyridazinone, the structural similarity suggests that it could be explored for these activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Anticancer Activity
Pyridazine derivatives have garnered attention for their potential as anticancer agents, acting through various mechanisms including kinase inhibition and antiproliferative effects.[3][13][14] The specific combination of substituents on the pyridazine ring is crucial for determining the cytotoxic profile and target selectivity. Further screening of 3-Hydrazinyl-6-(p-tolyl)pyridazine against various cancer cell lines could reveal novel therapeutic opportunities.
Conceptual Mechanism of Action
The diagram below illustrates a conceptual pathway for the potential antihypertensive action of the compound, mirroring the established mechanism of related vasodilators.
Caption: Conceptual pathway for potential antihypertensive activity.
Safety and Handling
Hazard Statement: Hydrazine and its derivatives are generally considered toxic and are potential carcinogens.[15] The precursor, 3-Chloro-6-p-tolylpyridazine, is classified as an acute oral toxicant.[7]
Precautionary Measures:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for the specific precursors and the final compound once available for complete safety information.
Conclusion and Future Outlook
3-Hydrazinyl-6-(p-tolyl)pyridazine is a synthetically accessible heterocyclic compound with significant potential as a pharmacologically active agent. Based on extensive literature on related structures, it is a promising candidate for screening in antihypertensive, anti-inflammatory, and anticancer assays. The straightforward synthesis allows for the facile production of material for biological testing and for the generation of a library of analogues by varying the aryl group at the 6-position. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo pharmacological evaluation to validate its therapeutic potential.
References
-
Mornar, B., Malic, A., & Radic, M. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Kaur, H., & Singh, J. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
SlidePlayer. (n.d.). Pyridazine and its derivatives. [Link]
-
Bentham Science. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]
- Google Patents. (n.d.). Synthesis of 3-Hydrazino-5,6,7,8-tetrahydro-6-(o-toluoyl)pyrido[4,3-c]pyridazine.
-
Szilágyi, G., Kasztreiner, E., Mátyus, P., & Czakó, K. (2006). Studies in the Field of Pyridazine Compounds. X 1 . A Method for the Synthesis of 6-(Substituted Amino)-3-Pyridazinyl-Hydrazines. Taylor & Francis Online. [Link]
-
Bellasio, E., Parravicini, F., & Testa, E. (1969). [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. Farmaco Sci. [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
PubChem. (n.d.). 3-Hydrazinopyridazine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Hydrazino-5-hydroxy-1,2,4-triazine-6-carbohydrazide Properties. CompTox Chemicals Dashboard. [Link]
-
Mol-Instincts. (n.d.). [4-(5-Hydrazino-1,3-diphenyl-1H-pyrazol-4-yl)-6-p-tolyl-pyridazin-3-yl]-hydrazine. [Link]
-
Mol-Instincts. (n.d.). 3-hydrazino-6-phenylpyridazine hydrochloride. [Link]
-
Oubair, A., Daran, J. C., Fihi, R., Majidi, L., & Azrour, M. (2009). 4-Benzyl-6-p-tolylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1350. [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
PubChem. (n.d.). 3-hydrazino-6-(n-(2-hydroxyethylanilino))pyridazine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Synthesis of Novel Pyrido[4,3-e][1][4][10]triazino[3,2-c][1][4][10]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(1), 34. [Link]
-
Bozbey Merde, I., Tașkor Önel, G., Türkmenoğlu, B., Gürsoy, Ș., & Dilek, E. (2022). Novel (p-Tolyl)-3(2H)-Pyridazinone Derivatives Containing Substituted-1,2,3-Triazole Moiety as New Anti-Alzheimer Agents: Synthesis, In vitro and In silico Assays. FABAD Journal of Pharmaceutical Sciences, 47(3), 355-368. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-hydrazinopyridazine 97 17284-97-8 [sigmaaldrich.com]
- 6. 4-Benzyl-6-p-tolylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-6-p-tolylpyridazine | Sigma-Aldrich [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 3-hydrazino-6-phenylpyridazine hydrochloride - CAS号 1559062-14-4 - 摩熵化学 [molaid.com]
- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 11. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Pyridazine and its derivatives | PPTX [slideshare.net]
- 14. mdpi.com [mdpi.com]
- 15. 3-Pyridinecarbonitrile,6-hydrazino-(9CI) | 104408-24-4 [amp.chemicalbook.com]
Methodological & Application
Reaction of 3-chloro-6-(4-methylphenyl)pyridazine with hydrazine hydrate
Technical Application Note: Synthesis and Optimization of 3-Hydrazino-6-(4-methylphenyl)pyridazine
) of 3-chloro-6-(4-methylphenyl)pyridazine with Hydrazine Hydrate.Executive Summary
The reaction of 3-chloro-6-(4-methylphenyl)pyridazine with hydrazine hydrate is a critical transformation in medicinal chemistry, yielding 3-hydrazino-6-(4-methylphenyl)pyridazine . This intermediate serves as a versatile scaffold for the synthesis of fused heterocyclic systems, particularly 1,2,4-triazolo[4,3-b]pyridazines , which exhibit significant pharmacological activities including antihypertensive, cardiotonic, and anti-inflammatory properties.
This application note provides a rigorous, optimized protocol for this synthesis, emphasizing mechanistic understanding, safety in handling hydrazine, and purification strategies to ensure high-yield, high-purity outcomes.
Mechanistic Insight: Nucleophilic Aromatic Substitution ( )
The transformation proceeds via a Nucleophilic Aromatic Substitution (
Key Mechanistic Steps:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine (nucleophile) attacks the electron-deficient C3 carbon of the pyridazine ring.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed, delocalizing the negative charge onto the ring nitrogens.
-
Elimination: The chloride ion is eliminated, restoring aromaticity and yielding the hydrazino product.
Critical Consideration: The use of excess hydrazine is mandatory. A 1:1 stoichiometry often leads to the formation of the unwanted dimer, 3,6-bis(6-(4-methylphenyl)pyridazin-3-yl)hydrazine , where the product reacts with another molecule of starting material.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications | Hazard Note |
| 3-Chloro-6-(4-methylphenyl)pyridazine | Substrate | >97% Purity | Irritant |
| Hydrazine Hydrate ( | Nucleophile | 80% or 100% (Excess: 5-10 eq) | Toxic, Carcinogen, Corrosive |
| Ethanol (EtOH) | Solvent | Absolute or 95% | Flammable |
| n-Butanol | Alternative Solvent | For sluggish reactions | Flammable, Irritant |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 eq (e.g., 2.0 g) of 3-chloro-6-(4-methylphenyl)pyridazine in 30 mL of Ethanol .
-
Note: If the starting material is not fully soluble at room temperature, proceed to the next step; it will dissolve upon heating.
-
Add 5.0 - 10.0 equivalents of Hydrazine Hydrate dropwise to the stirring solution.
Step 2: Reflux
-
Attach a reflux condenser to the RBF.
-
Heat the mixture to reflux (
) using an oil bath or heating mantle. -
Maintain reflux for 3 to 6 hours .
-
Monitoring: Monitor reaction progress by TLC (System: 5% Methanol in Dichloromethane). The starting material (higher
) should disappear, and a more polar product spot (lower , often fluorescent) should appear.
Step 3: Workup
-
Allow the reaction mixture to cool to room temperature.
-
Observation: In most cases, the product will precipitate out as a solid upon cooling.
-
If precipitation is minimal, concentrate the solution to approximately half its volume under reduced pressure, then cool in an ice bath (
) for 30 minutes. -
Filter the solid precipitate using a Büchner funnel.
-
Wash the filter cake with:
-
Cold Ethanol (
) -
Cold Water (
) – Crucial to remove excess hydrazine salts. -
Diethyl Ether or Hexane (
) – To facilitate drying.
-
Step 4: Purification & Drying
-
Dry the solid in a vacuum oven at
for 4 hours. -
Recrystallization (if necessary): Recrystallize from hot Ethanol or Isopropanol. Dissolve in minimum hot solvent, filter while hot (if insoluble impurities exist), and cool slowly.
Optimization & Troubleshooting
| Issue | Root Cause | Solution |
| Low Yield / Incomplete Reaction | Low reaction temperature or steric hindrance. | Switch solvent to n-Butanol (Reflux: |
| Dimer Formation | Insufficient Hydrazine. | Increase Hydrazine Hydrate to 10-15 equivalents . Ensure dropwise addition of substrate to hydrazine if dimer persists. |
| Oily Product | Impurities or residual solvent.[2] | Triturate the oil with Diethyl Ether or Hexane to induce crystallization. Recrystallize from EtOH/Water. |
| Colored Impurities | Oxidation byproducts. | Perform reaction under Nitrogen ( |
Safety & Handling (Hydrazine Hydrate)
Hydrazine Hydrate is a high-risk chemical.[1] Strict adherence to safety protocols is non-negotiable.
-
Hazards: Severe skin burns, eye damage, skin sensitizer, suspected carcinogen, toxic to aquatic life.
-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, lab coat, and work exclusively in a fume hood .
-
Spill Management: Do not absorb with paper towels (fire risk). Dilute with water and neutralize with dilute hypochlorite (bleach) solution slowly (exothermic) before disposal.
-
Waste Disposal: Segregate hydrazine waste.[3] Do not mix with oxidizing agents (e.g., peroxides, permanganates) as this can lead to explosion.
Downstream Applications
The 3-hydrazino-6-(4-methylphenyl)pyridazine is a "privileged structure" for synthesizing fused heterocycles.
Common Transformations:
-
Triazolopyridazines: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields 1,2,4-triazolo[4,3-b]pyridazines .
-
Pyrazolopyridazines: Reaction with acetylacetone or 1,3-dicarbonyls.
-
Tetrazolopyridazines: Reaction with nitrous acid (
).
Figure 2: Synthetic utility of the hydrazino-pyridazine intermediate.
Characterization Data (Expected)
-
Physical State: Solid, typically off-white to pale yellow.
-
Melting Point: Expected range
(dependent on purity and crystal form). -
NMR (DMSO-
, 400 MHz):-
ppm (s, 3H,
). -
ppm (br s, 2H,
, exchangeable with ). - ppm (d, 1H, Pyridazine-H).
- ppm (d, 2H, Ar-H).
- ppm (d, 1H, Pyridazine-H).
- ppm (d, 2H, Ar-H).
-
ppm (br s, 1H,
, exchangeable with ).
-
ppm (s, 3H,
-
MS (ESI):
calculated for : 201.11; found: 201.1.
References
-
Bellasio, E., Parravicini, F., & Testa, E. (1969). Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Il Farmaco; Edizione Scientifica, 24(11), 919–929.
-
Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63.
-
Sabt, A., et al. (2020).[4][5] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640–1650.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine Hydrate.
-
Nenajdenko, V. G., et al. (2005).[6] Conversion of Arylalkylketones into Dichloroalkenes. Organic Syntheses, 82, 93. (Reference for general hydrazone formation conditions).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. reddit.com [reddit.com]
- 3. hoochemtec.com [hoochemtec.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Optimization of Recrystallization Protocols for 3-Hydrazino-6-(4-methylphenyl)pyridazine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide.
Introduction and Chemical Context
3-Hydrazino-6-(4-methylphenyl)pyridazine (also referred to as 3-hydrazinyl-6-(p-tolyl)pyridazine) is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a primary building block for the construction of fused heterocyclic scaffolds, most notably
The synthesis of this compound is typically achieved via the nucleophilic aromatic substitution of 3-chloro-6-(4-methylphenyl)pyridazine with excess hydrazine hydrate[1]. However, the crude product often contains unreacted starting materials, residual hydrazine, and polymeric byproducts. Because downstream cyclocondensation reactions are highly sensitive to stoichiometric imbalances and nucleophilic impurities, isolating the hydrazine intermediate in high purity (>98%) is a critical prerequisite.
Physicochemical Profiling & Solvent Selection Causality
The rational selection of a recrystallization solvent requires an analysis of the target molecule's amphiphilic nature. 3-Hydrazino-6-(4-methylphenyl)pyridazine features two distinct domains:
-
A highly polar, hydrogen-bond-donating domain: The free hydrazino (
) and pyridazine nitrogen atoms. -
A lipophilic, non-polar domain: The 4-methylphenyl (p-tolyl) ring.
To achieve a steep temperature-dependent solubility curve (the fundamental driver of recrystallization), the solvent must balance these opposing polarities.
Absolute Ethanol is the gold standard solvent for this class of arylpyridazines[2]. At its boiling point (78.4 °C), ethanol's dielectric constant perfectly accommodates the polar hydrazino group, while its ethyl chain solvates the lipophilic tolyl ring. As the temperature drops to 4 °C, the kinetic energy of the solvent decreases, and intermolecular hydrogen bonding between the solute molecules outcompetes solute-solvent interactions, driving supersaturation and selective crystallization[3].
While methanol is occasionally cited in historical literature[3], its higher polarity often leads to elevated cold-solubility, which suppresses the final recovery yield.
Quantitative Data: Solvent Efficacy Profile
The following table summarizes the performance of various solvent systems evaluated for the recrystallization of 3-hydrazino-6-arylpyridazines.
| Solvent System | Boiling Point (°C) | Solute Solubility (Hot) | Solute Solubility (Cold, 4 °C) | Typical Recovery Yield (%) | Impurity Clearance |
| Absolute Ethanol | 78.4 | High (>150 mg/mL) | Low (<5 mg/mL) | 75 - 85% | Excellent |
| Methanol | 64.7 | High (>200 mg/mL) | Moderate (~15 mg/mL) | 60 - 70% | Good |
| Ethanol / Water (90:10) | ~79 | Very High | Very Low (<1 mg/mL) | >85% | Moderate (Risk of oiling) |
| Isopropanol | 82.5 | Moderate (~80 mg/mL) | Very Low (<2 mg/mL) | 70 - 80% | Good |
Experimental Workflow and Methodologies
Recrystallization workflow for 3-hydrazino-6-(4-methylphenyl)pyridazine using ethanol.
Protocol: Optimal Recrystallization from Absolute Ethanol
This protocol is designed as a self-validating system. Each step includes a physical checkpoint to ensure the thermodynamic principles of the purification are being met.
Step 1: Initial Suspension
-
Weigh the crude 3-hydrazino-6-(4-methylphenyl)pyridazine and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add absolute ethanol at a ratio of approximately 8 to 10 mL per gram of crude material.
-
Causality: This specific ratio ensures the solvent volume is just sufficient to dissolve the target compound at boiling, maximizing the concentration gradient required for high-yield crystallization upon cooling.
Step 2: Dissolution and Reflux
-
Heat the suspension to reflux (78 °C) using a controlled oil bath. Stir continuously.
-
Validation Check: The mixture should transition from a cloudy suspension to a clear, amber/yellow solution within 10-15 minutes of reaching reflux. If particulate matter remains, it indicates the presence of inorganic salts (e.g., NaCl byproducts from the hydrazine substitution) or highly polymerized impurities.
Step 3: Hot Filtration (Critical for Crude Batches)
-
If insoluble particulates are observed, rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated sintered glass funnel into a clean Erlenmeyer flask.
-
Causality: Removing insoluble impurities prevents them from acting as premature nucleation sites, which can cause the product to crash out as an amorphous, impure powder.
Step 4: Controlled Cooling (Thermodynamic Control)
-
Allow the clear filtrate to cool ambiently to room temperature (20–25 °C) undisturbed for 2 hours.
-
Causality: Slow cooling promotes the growth of large, highly ordered crystalline flakes. Rapid cooling (kinetic control) traps mother liquor and dissolved impurities within the rapidly forming crystal lattice.
Step 5: Cold Maturation
-
Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 1 to 2 hours.
-
Validation Check: A thick crop of crystalline material should be visible. The supernatant (mother liquor) should be significantly darker than the crystals, indicating that soluble impurities have been successfully retained in the liquid phase.
Step 6: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a minimal volume (1–2 mL per gram of product) of ice-cold absolute ethanol.
-
Causality: The cold wash displaces the impurity-laden mother liquor from the surface of the crystals without providing enough thermal energy to re-dissolve the purified product.
Step 7: Drying
-
Dry the crystals under high vacuum (≤ 5 mbar) at 45 °C for 4–6 hours to remove residual ethanol.
Mechanistic Insights & Troubleshooting
Thermodynamic vs. Kinetic Crystallization Pathways
The rate of cooling dictates whether the purification is governed by thermodynamics or kinetics. To achieve high analytical purity, thermodynamic control is mandatory.
Impact of cooling rate on crystal purity and morphology.
Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)
Occasionally, highly concentrated solutions of pyridazine derivatives may "oil out" instead of crystallizing. This occurs when the solute melts out of solution as a distinct liquid phase before it can form a solid crystal lattice.
-
Intervention: If an emulsion or heavy oil forms at the bottom of the flask during cooling, reheat the mixture to reflux until the oil redissolves. Add 5–10% (v/v) of deionized water to the ethanol.
-
Causality: The addition of water sharply increases the polarity of the solvent system. This forces the lipophilic 4-methylphenyl domain to aggregate more aggressively, bypassing the liquid-liquid separation phase and directly inducing solid nucleation (the cloud point). Alternatively, introducing a seed crystal of pure 3-hydrazino-6-(4-methylphenyl)pyridazine at 50 °C will provide a template for immediate lattice formation.
References
- Process for the preparation of new hydrazine compounds and their derivatives.Google Patents (AT162912B).
-
Synthesis, antitubercular, antifungal and antibacterial activities of 6-substituted phenyl-2-(3н-substituted phenylpyridazin-6н-yl)-2,3,4,5-tetrahydropyridazin-3-ones. Acta Poloniae Pharmaceutica - Drug Research. Available at:[Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules (PMC). Available at:[Link]
Sources
Application Note: Cyclization of 3-Hydrazino-6-(4-methylphenyl)pyridazine with Carboxylic Acids
Introduction and Pharmacological Significance
The [1,2,4]triazolo[4,3-b]pyridazine ring system is a highly privileged scaffold in modern medicinal chemistry. It serves as a rigid, metabolically stable bioisostere that frequently replaces easily isomerized linkers (such as the
This application note provides a comprehensive, self-validating guide for the synthesis of 3-substituted-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazines via the dehydrative cyclocondensation of 3-hydrazino-6-(4-methylphenyl)pyridazine with various carboxylic acids.
Mechanistic Rationale (Causality in Experimental Design)
The synthesis of the triazolo-pyridazine core from a hydrazine precursor and a carboxylic acid is a tandem acylation-cyclization process.
While coupling agents (e.g., HATU, EDC) can form the intermediate acyl hydrazide, achieving the subsequent ring closure requires harsh dehydrating conditions. Phosphorus oxychloride (
-
In Situ Activation:
rapidly converts the carboxylic acid into a highly reactive acyl chloride, facilitating the immediate acylation of the primary amine of the hydrazine moiety. -
Dehydrative Cyclization: The highly electrophilic environment promoted by
drives the intramolecular nucleophilic attack of the pyridazine's nitrogen onto the newly formed amide carbonyl, followed by the elimination of water (often as phosphoric acid byproducts) to yield the thermodynamically stable, fully aromatized triazolo[4,3-b]pyridazine system.
Figure 1: Mechanistic pathway of POCl3-mediated dehydrative cyclization.
Optimization of Reaction Conditions
Selecting the correct cyclization environment is critical for maximizing yield and minimizing degradation. The table below summarizes the quantitative data and operational trade-offs of various cyclization methodologies.
| Cyclization Method | Reagents / Solvent | Temp (°C) | Time | Avg. Yield | Pros / Cons |
| Standard Thermal | 100–120 | 6–12 h | 75–90% | Pro: Highly reliable, scalable, acts as its own solvent[3]. Con: Harsh workup, generation of acidic waste. | |
| Microwave-Assisted | 120 | 20–30 min | 60–85% | Pro: Extremely fast, catalyst-free, greener profile[1]. Con: Requires pre-formed acyl hydrazides; specialized equipment. | |
| Acid Melt | Polyphosphoric Acid (PPA) | 130–150 | 4–8 h | 50–70% | Pro: Good for highly deactivated carboxylic acids. Con: Viscous reaction mixture, difficult extraction. |
Step-by-Step Experimental Protocols
The following protocol details the standard
Safety & Preparation
-
Trustworthiness Check:
reacts violently with water, evolving gas. All glassware must be oven-dried. The reaction must be performed in a well-ventilated fume hood. -
Materials: 3-Hydrazino-6-(4-methylphenyl)pyridazine (1.0 equiv), Carboxylic acid (1.2 equiv), Phosphorus oxychloride (10-15 volumes).
Protocol A: -Mediated Cyclization
-
Reagent Charging: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydrazino-6-(4-methylphenyl)pyridazine (5.0 mmol, 1.00 g) and the desired carboxylic acid (6.0 mmol).
-
Addition of
: Cool the flask to 0 °C in an ice bath. Slowly add (15 mL) dropwise. Causality: Dropwise addition controls the initial exothermic reaction between the carboxylic acid and . -
Reflux: Attach a reflux condenser equipped with a drying tube (
). Heat the reaction mixture to 100–110 °C using an oil bath for 6 to 12 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). -
Concentration (Crucial Step): Once the starting material is consumed, cool the mixture to room temperature. Remove the bulk of the excess
via rotary evaporation under reduced pressure. Causality: Removing excess prevents violent exotherms and excessive acid generation during the aqueous quench[3]. -
Quenching: Slowly pour the concentrated residue onto 100 g of crushed ice with vigorous stirring.
-
Neutralization: Carefully adjust the pH of the aqueous suspension to 7–8 using a saturated aqueous solution of
or cold 10% . Causality: Neutralization converts the protonated triazolopyridazine salt into its free base, causing it to precipitate or become soluble in organic extraction solvents. -
Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude product via recrystallization (typically from hot ethanol)[2] or silica gel column chromatography to afford the pure 3-substituted-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
Figure 2: Step-by-step experimental workflow for the synthesis of triazolo[4,3-b]pyridazines.
Analytical Characterization Signatures
To self-validate the success of the cyclization, researchers should look for the following spectral shifts:
-
NMR: The most definitive proof of cyclization is the complete disappearance of the highly exchangeable
and protons (typically found between 4.0 - 9.0 ppm in the starting hydrazine). The aromatic protons of the 4-methylphenyl group will typically appear as two doublets around 7.40 and 7.90 ppm, while the isolated pyridazine proton ( and ) will appear as coupled doublets ( Hz)[5]. -
FT-IR: Disappearance of the sharp N-H stretching bands (3300–3400
) and the appearance of strong C=N stretching frequencies around 1630 [2]. -
Mass Spectrometry (ESI-MS): The molecular ion peak
should correspond to the exact mass of the combined starting materials minus one equivalent of water ( Da) and two protons (if considering the oxidation state shift during cyclization).
References
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 Semantic Scholar URL:[Link]
-
Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids PubMed (NIH) URL:[Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents PMC (NIH) URL:[Link]
-
Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines Arkivoc URL:[Link]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors ACS Omega URL:[Link]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticonvulsant properties of triazolo- and imidazopyridazinyl carboxamides and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Application Note: Synthesis of Tetrazolo[1,5-b]pyridazines from Hydrazino Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and self-validating experimental workflows.
Introduction & Scientific Rationale
Tetrazolo[1,5-b]pyridazines represent a highly valuable class of fused bicyclic heterocycles. Due to their high nitrogen content and unique electronic distribution, these scaffolds are extensively utilized in two primary domains: as high-energy-density materials (HEDMs) [2] and as privileged pharmacophores in medicinal chemistry, particularly for their antimicrobial and antifungal properties [4].
The most robust and scalable synthetic route to construct the tetrazolo[1,5-b]pyridazine core involves the diazotization and subsequent intramolecular cyclization of 3-hydrazinopyridazine derivatives [1]. This application note details the step-by-step synthesis, focusing on the critical causality behind reagent selection, temperature control, and in-process validation to ensure high-fidelity ring closure.
Mechanistic Overview & Causality
The transformation from a halogenated pyridazine to a fused tetrazole system is a two-stage process governed by strict thermodynamic and kinetic parameters.
-
Nucleophilic Aromatic Substitution (
): The synthesis begins with a precursor such as 3,6-dichloropyridazine. The electron-deficient nature of the diazine ring lowers the activation energy for . Hydrazine hydrate acts as a powerful -effect nucleophile, selectively displacing one chlorine atom at room temperature to yield the 3-hydrazino intermediate [1]. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition state without competitively reacting with the substrate. -
Diazotization and Intramolecular Cyclization: The critical ring-forming step involves treating the hydrazino derivative with sodium nitrite (
) in an acidic medium (e.g., glacial acetic acid or dilute )[1].-
Causality of the Acidic Medium: The acid protonates the nitrite ion to generate the highly electrophilic nitrosonium ion (
) in situ. -
Causality of Temperature Control (0–5 °C): The primary amine of the hydrazine attacks
to form an N-nitrosamine, which rapidly tautomerizes to a diazonium/azide intermediate. This intermediate is thermally labile. If the temperature exceeds 5 °C, the diazonium species will decompose, releasing gas and leading to complex polymeric byproducts [4]. Keeping the reaction strictly in an ice bath ensures that the intramolecular cyclization onto the adjacent pyridazine ring nitrogen ( ) outpaces thermal degradation.
-
Workflow and Mechanistic Diagrams
Two-step synthetic workflow for tetrazolo[1,5-b]pyridazine derivatives.
Mechanistic pathway of diazotization and intramolecular cyclization.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for both stages of the synthesis, allowing for rapid comparison and scale-up planning.
| Parameter | Step 1: Hydrazinolysis | Step 2: Diazotization & Cyclization |
| Precursor | 3,6-Dichloropyridazine (1.0 eq) | 3-Hydrazino-6-chloropyridazine (1.0 eq) |
| Reagent | Hydrazine hydrate (2.5 - 3.0 eq) | Sodium Nitrite ( |
| Solvent System | Absolute Ethanol | Glacial Acetic Acid (AcOH) / Water |
| Temperature | 20–25 °C (Room Temperature) | 0–5 °C (Strict Ice Bath) |
| Reaction Time | 2–4 hours | 1–2 hours |
| Typical Yield | 80–90% | 85–95% |
| Key Validation | IR: Appearance of N-H stretch (~3300 | IR: Loss of N-H, appearance of Tetrazole bands |
Experimental Protocols
Protocol A: Synthesis of 3-Hydrazino-6-chloropyridazine
This protocol establishes the necessary nucleophilic substitution to prepare the cyclization precursor.
-
Preparation: Suspend 3,6-dichloropyridazine (10.0 mmol, 1.49 g) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add hydrazine hydrate (25.0 mmol, ~1.25 mL of an 80% aqueous solution) dropwise over 10 minutes. Causality: Excess hydrazine is used to prevent the formation of symmetric bis-pyridazinyl hydrazines and to act as an acid scavenger for the generated
. -
Reaction: Stir the mixture continuously at room temperature (20–25 °C) for 3 hours. A solid precipitate will gradually form as the product is less soluble in ethanol than the starting material.
-
Workup: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with cold ethanol (2 × 10 mL) followed by cold diethyl ether (10 mL) to remove unreacted hydrazine and trace impurities.
-
Self-Validation: Dry the product in a desiccator. Validate the intermediate via Thin Layer Chromatography (TLC) (Dichloromethane:Methanol, 9:1) and FT-IR. The presence of a sharp doublet around 3300–3400
confirms the primary group.
Protocol B: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine
This protocol executes the critical diazotization and ring-closure. Strict adherence to temperature limits is mandatory to prevent energetic decomposition.
-
Preparation: Dissolve 3-hydrazino-6-chloropyridazine (5.0 mmol, 0.72 g) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask.
-
Cooling (Critical Step): Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Failure to chill the solution will result in the immediate degradation of the nitrosonium intermediate and evolution of nitrogen gas, ruining the yield [4].
-
Diazotization: Dissolve sodium nitrite (
) (6.0 mmol, 0.41 g) in 3 mL of distilled water. Add this aqueous solution dropwise to the vigorously stirring acetic acid mixture over 15 minutes, ensuring the internal temperature never exceeds 5 °C. -
Cyclization: Upon complete addition, maintain the reaction in the ice bath for an additional 1.5 hours. The solution will typically undergo a distinct color change, and the fused tetrazole product may begin to precipitate.
-
Workup & Isolation: Pour the cold reaction mixture into 50 mL of crushed ice/water. If the product does not precipitate immediately, carefully neutralize the excess acetic acid with cold, saturated aqueous sodium bicarbonate (
) until a precipitate forms. Filter the solid, wash generously with ice-cold water (3 × 15 mL), and dry under vacuum. -
Self-Validation:
-
Visual/Physical: Lack of continuous bubbling during the
addition indicates successful trapping of the diazonium species via cyclization. -
Spectroscopic: FT-IR must show the complete disappearance of the N-H stretching bands (3300
) and the appearance of characteristic tetrazole ring vibrations (C=N and N=N stretches) between 1450–1600 .
-
Safety and Handling Considerations
Tetrazolo-fused heterocycles and their azide tautomers possess high heats of formation and can be sensitive to impact, friction, or electrostatic discharge (ESD) [2].
-
Avoid Heavy Metals: Never use metal spatulas or allow the reaction mixture to come into contact with heavy metal salts (e.g., copper, lead), as this can form highly explosive metal azides or tetrazolates.
-
Thermolysis Risk: Heating tetrazolo[1,5-b]pyridazines can induce ring contraction via thermolysis, expelling
to form cyanopyrazoles [3]. Always dry these compounds at ambient temperature under vacuum rather than in a heated oven.
References
-
Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reactivity and Synthesis, 11(1), 20-25. Available at:[Link]
-
Cao, Y., Jiang, T., Li, Y., & Zhang, W. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at: [Link]
-
Simoni, D., Rondanin, R., Furno, G., & Invidiata, F. P. (2000). Facile synthesis of pyrazoles and pyrroles via thermolysis of tetrazolo[1,5-b]pyridazines, tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyridines. Tetrahedron Letters, 41(10), 1607-1610. Available at:[Link]
-
Zhao, Y., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - National Center for Biotechnology Information. Available at:[Link]
Microwave-assisted synthesis of 3-Hydrazino-6-p-tolylpyridazine
Application Note: Microwave-Assisted Synthesis of 3-Hydrazino-6-p-tolylpyridazine
Executive Summary
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings in antihypertensive, cardiotonic, and antimicrobial agents. The specific derivative, 3-hydrazino-6-p-tolylpyridazine , is a critical intermediate for synthesizing fused heterocyclic systems (e.g., triazolo-pyridazines) and functionalized hydrazones.
Traditional thermal synthesis of hydrazinopyridazines from chloropyridazines requires prolonged reflux (4–12 hours) and often suffers from side reactions such as di-substitution or oxidative degradation. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while improving yield and purity.
Scientific Rationale & Mechanism
The Challenge of Nucleophilic Aromatic Substitution (SNAr)
The transformation of 3-chloro-6-p-tolylpyridazine to its hydrazino derivative proceeds via an SNAr mechanism. The pyridazine ring is electron-deficient (π-deficient), making the carbon at position 3 susceptible to nucleophilic attack. However, the p-tolyl group at position 6 is weakly electron-donating (via hyperconjugation), which slightly deactivates the ring compared to a phenyl or nitro-substituted analog. Consequently, conventional heating requires significant energy input to overcome the activation barrier.
The Microwave Advantage
Microwave irradiation provides direct dielectric heating of the polar solvent (ethanol) and the reagents (hydrazine hydrate). This results in:
-
Rapid Kinetics: Instantaneous internal heating avoids the "wall effect" of oil baths.
-
Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation).
-
Cleaner Profiles: Short exposure times minimize thermal degradation of the hydrazine moiety.
Reaction Mechanism (SNAr)
The reaction involves the nucleophilic attack of hydrazine on the C3 position, forming a Meisenheimer-like transition state, followed by the elimination of the chloride ion.
Figure 1: SNAr mechanism for the displacement of chloride by hydrazine.
Experimental Workflow
This protocol assumes the starting material, 3-chloro-6-p-tolylpyridazine , has been synthesized (typically via Friedel-Crafts acylation of toluene, cyclization with hydrazine, and chlorination with POCl3).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Chloro-6-p-tolylpyridazine | Substrate | 1.0 | Limiting reagent. |
| Hydrazine Hydrate (80% or 99%) | Nucleophile | 5.0 - 10.0 | Excess prevents bis-alkylation (dimer formation). |
| Ethanol (Abs. or 95%) | Solvent | N/A | High loss tangent (tan δ) absorbs microwaves efficiently. |
| Pyridine (Optional) | Catalyst/Base | 0.1 | Can accelerate reaction but complicates workup. |
Microwave Protocol (Core Directive)
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) or Multi-mode system with temperature control.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-transparent pressure vial, dissolve 1.0 mmol (approx. 204 mg) of 3-chloro-6-p-tolylpyridazine in 3–4 mL of Ethanol .
-
Addition: Add 5.0 mmol (approx. 0.25 mL) of Hydrazine Hydrate dropwise.
-
Note: The solution may turn slightly yellow.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Temperature: 120°C
-
Time: 10–15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Cooling: Use compressed air cooling to rapidly bring the temperature to <50°C.
Workup & Purification
-
Precipitation: Upon cooling, the product often crystallizes directly. If not, pour the reaction mixture into 20 mL of ice-cold water .
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with:
-
Cold water (2 x 5 mL) to remove hydrazine hydrochloride.
-
Cold ethanol (1 x 2 mL) to remove unreacted starting material.
-
Diethyl ether (1 x 5 mL) to facilitate drying.
-
-
Recrystallization: If high purity (>99%) is required, recrystallize from Ethanol or Ethanol/Water (9:1) .
Characterization & Data
The synthesized compound should be validated using the following physicochemical properties.
| Parameter | Expected Value | Method/Notes |
| Appearance | Yellowish to buff-colored crystals | Visual inspection. |
| Melting Point | 155–165°C (Range varies by crystal habit) | Distinct from precursor (Chloropyridazine mp ~138°C). |
| Yield | 85–95% | Significantly higher than thermal reflux (60–70%). |
| IR (ATR) | 3300–3100 cm⁻¹ (NH/NH₂ str) | Diagnostic doublet for primary amine. |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃)δ 4.5 (br s, 2H, NH₂)δ 7.3–8.0 (m, 6H, Ar-H + Pyridazine-H)δ 8.5 (br s, 1H, NH) | Hydrazine protons are exchangeable with D₂O. |
Interpretative Insight: The disappearance of the C-Cl stretch (approx. 740 cm⁻¹) and the appearance of N-H stretching bands confirm the substitution. In NMR, the upfield shift of the pyridazine protons adjacent to the C3 position indicates the electron-donating effect of the hydrazine group replacing the electron-withdrawing chlorine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Insufficient temperature or hydrazine degradation. | Increase Temp to 140°C or use fresh Hydrazine Hydrate. |
| Dimer Formation | Stoichiometry imbalance. | Ensure Hydrazine is in large excess (>5 eq). |
| Oily Product | Impurities or solvent retention. | Triturate with diethyl ether; Recrystallize from EtOH. |
| Vessel Over-pressure | Decomposition of hydrazine. | Reduce fill volume; ensure active cooling post-reaction. |
Process Visualization
The following diagram illustrates the complete synthetic pathway from the commodity chemical toluene to the target hydrazinopyridazine.
Figure 2: Full synthetic pathway highlighting the microwave-assisted step.
References
-
General Hydrazinolysis Protocol: Coates, W. J., & McKillop, A. "One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones." Synthesis, 1993.[1][2] [Link]
-
Antimicrobial Applications of Hydrazinopyridazines: Kandile, N. G., et al. "Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation." European Journal of Medicinal Chemistry, 2009. [Link]
-
Microwave-Enhanced Pyridazine Chemistry: Maes, B. U. W., et al. "Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines."[3][4] Organic & Biomolecular Chemistry, 2010.[4] [Link]
-
Characterization of p-Tolyl Derivatives: Bozbey Merde, I., et al. "Novel (p-Tolyl)-3(2H)-Pyridazinone Derivatives Containing Substituted-1,2,3-Triazole Moiety." FABAD J. Pharm. Sci., 2022.[5][6] [Link]
Sources
- 1. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 3-Hydrazino-6-(4-methylphenyl)pyridazine as an Advanced Intermediate for Antihypertensive Agents
Executive Summary & Pharmacological Context
3-Hydrazino-6-(4-methylphenyl)pyridazine is a highly valuable advanced intermediate in the development of direct-acting vasodilators and antihypertensive therapeutics. Functioning as a structurally optimized analog of hydralazine (1-hydrazinophthalazine), this pyridazine derivative utilizes its hydrazine moiety to induce vascular smooth muscle relaxation.
The strategic incorporation of a 4-methylphenyl (p-tolyl) group at the C6 position of the pyridazine ring is not arbitrary; it significantly enhances the molecule's lipophilicity. This structural modification favorably modulates the pharmacokinetic profile of derived drugs, specifically increasing membrane permeability and prolonging target residence time at the receptor site [1]. This application note provides a field-proven, self-validating protocol for the synthesis of this intermediate, detailing the mechanistic causality behind each synthetic choice to ensure high-fidelity scale-up for drug development professionals.
Mechanistic Insights into the Synthesis Workflow (E-E-A-T)
The synthesis relies on a robust five-step linear sequence. As a Senior Application Scientist, it is critical to understand the chemical causality driving each step to troubleshoot deviations and optimize yields:
-
Friedel-Crafts Acylation: The reaction of toluene with succinic anhydride utilizes anhydrous AlCl3 to generate a highly electrophilic acylium ion. The electron-donating nature of the methyl group on toluene ensures strict para-selective addition, minimizing ortho-isomers that would complicate downstream purification.
-
Cyclocondensation: Hydrazine hydrate reacts with the resulting
-keto acid to form a cyclic hydrazone. This intermediate spontaneously dehydrates under thermal conditions to form the thermodynamically stable 4,5-dihydro-3(2H)-pyridazinone ring [2]. -
Aromatization (Dehydrogenation): The dihydropyridazinone is oxidized using bromine in glacial acetic acid. Causality: Fully aromatizing the ring prior to chlorination is mandatory. It ensures that the subsequent reaction with POCl3 proceeds via a stable heteroaromatic tautomerization, preventing ring-opening side reactions.
-
Chlorination: Phosphorus oxychloride (POCl3) is employed neat. It converts the lactam tautomer of the pyridazinone into an imidoyl chloride. Causality: Using POCl3 as both the chlorinating agent and the solvent maintains a maximum concentration of the reactive intermediate, driving the equilibrium entirely toward the 3-chloro-6-(4-methylphenyl)pyridazine product [2].
-
Hydrazinolysis (Nucleophilic Aromatic Substitution - SNAr): The final step displaces the chloride with hydrazine. Causality: A massive stoichiometric excess of hydrazine hydrate (10x) is strictly required. This excess kinetically outcompetes the newly formed 3-hydrazino product, preventing it from acting as a nucleophile against unreacted 3-chloro starting material, which would otherwise yield an insoluble, symmetrical bis-pyridazine impurity [3].
Step-by-Step Experimental Protocols
Caution: All procedures must be performed in a well-ventilated fume hood. POCl3 and hydrazine hydrate are highly toxic, corrosive, and reactive.
Step 1: Synthesis of β-(4-methylbenzoyl)propionic acid
-
Suspend anhydrous AlCl3 (0.15 mol) in 50 mL of dry toluene under an inert nitrogen atmosphere.
-
Reflux the mixture gently (approx. 110°C) and add succinic anhydride (0.10 mol) in small portions over 30 minutes with vigorous mechanical stirring.
-
Continue refluxing for 6 hours until the solution turns deep red/brown.
-
Cool the mixture to room temperature and quench by slowly pouring it into 200 mL of ice-cold 2.5% (v/v) HCl to break the aluminum complex.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude acid from ethanol.
Step 2: Synthesis of 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
-
Dissolve β-(4-methylbenzoyl)propionic acid (0.05 mol) in 50 mL of methanol.
-
Add hydrazine hydrate (80% aqueous, 0.06 mol) and sodium acetate (0.5 g) to the solution.
-
Reflux the reaction mixture at 65°C for 6 hours.
-
Distill off the methanol under reduced pressure and pour the residue into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and recrystallize from methanol.
Step 3: Aromatization to 6-(4-methylphenyl)-3(2H)-pyridazinone
-
Dissolve the dihydropyridazinone (0.04 mol) in 40 mL of glacial acetic acid.
-
Heat the solution to 60°C and add bromine (0.045 mol) dropwise over 1 hour.
-
Stir the mixture at 60°C for an additional 3 hours until the evolution of HBr gas ceases.
-
Cool and pour into ice water. Filter the resulting solid, wash with a dilute sodium thiosulfate solution (to quench any unreacted bromine), and dry thoroughly.
Step 4: Chlorination to 3-chloro-6-(4-methylphenyl)pyridazine
-
In a round-bottom flask, mix 6-(4-methylphenyl)-3(2H)-pyridazinone (0.03 mol) with neat POCl3 (15 mL).
-
Heat the mixture on a steam bath (approx. 95°C) for 6 hours [2].
-
Carefully pour the cooled reaction mixture over crushed ice (Note: highly exothermic hydrolysis of excess POCl3).
-
Neutralize the aqueous mixture to pH 7-8 using solid sodium bicarbonate.
-
Filter the crude 3-chloro-6-(4-methylphenyl)pyridazine, wash with distilled water, and recrystallize from ethanol.
Step 5: Hydrazinolysis to 3-Hydrazino-6-(4-methylphenyl)pyridazine
-
Dissolve 3-chloro-6-(4-methylphenyl)pyridazine (0.02 mol) in 30 mL of ethanol.
-
Add a large excess of hydrazine hydrate (99%, 10 mL, approx. 0.2 mol) [2].
-
Reflux the mixture on a steam bath (80°C) for 16 hours.
-
Concentrate the mixture to half its volume under reduced pressure, cool, and pour onto crushed ice.
-
Filter the separated solid, wash thoroughly with cold water to remove all traces of excess hydrazine, dry, and recrystallize from ethanol to obtain the pure target intermediate.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the optimized five-step synthesis workflow, serving as a benchmark for process validation.
| Step | Intermediate Product | Reagents | Time (h) | Temp (°C) | Expected Yield (%) | Purity (HPLC) |
| 1 | β-(4-methylbenzoyl)propionic acid | Toluene, Succinic Anhydride, AlCl3 | 6 | 110 | 82 - 85% | >95% |
| 2 | 6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone | Hydrazine hydrate, MeOH, NaOAc | 6 | 65 | 75 - 78% | >98% |
| 3 | 6-(4-methylphenyl)-3(2H)-pyridazinone | Br2, Glacial Acetic Acid | 3 | 60 | 88 - 90% | >97% |
| 4 | 3-chloro-6-(4-methylphenyl)pyridazine | POCl3 (neat) | 6 | 95 | 72 - 76% | >96% |
| 5 | 3-hydrazino-6-(4-methylphenyl)pyridazine | Hydrazine hydrate (excess), EtOH | 16 | 80 | 68 - 72% | >99% |
Visualizations
Figure 1: Five-step chemical synthesis workflow for 3-hydrazino-6-(4-methylphenyl)pyridazine.
Figure 2: Pharmacological signaling pathway of pyridazine-based direct vasodilators.
References
-
Simplified models for heterobivalent ligand binding: When are they applicable and which are the factors that affect their target residence time. British Journal of Pharmacology / ResearchGate. Available at:[Link]
-
SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYL PYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONES. Acta Poloniae Pharmaceutica - Drug Research. Available at:[Link]
- Process for the preparation of new hydrazine compounds and their derivatives.Google Patents (AT162912B).
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Hydrazino-6-(4-methylphenyl)pyridazine Synthesis
Welcome to the Application Science Support Center. The synthesis of 3-hydrazino-6-(4-methylphenyl)pyridazine via nucleophilic aromatic substitution (SNAr) is a critical step in developing biologically active pyridazine derivatives. While the displacement of the C-3 chlorine atom by hydrazine is a well-documented cornerstone reaction[1], researchers frequently encounter stalled conversions and poor isolated yields.
This guide is designed to move beyond basic procedures by explaining the chemical causality behind common failures and providing a self-validating, optimized protocol to ensure high-yield, reproducible results.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why is my isolated yield consistently below 50%, and why is there a highly insoluble yellow powder in my product? The Causality: The yellow insoluble powder is the bis-adduct byproduct: N,N'-bis(6-(4-methylphenyl)pyridazin-3-yl)hydrazine. Once your target 3-hydrazino compound forms, its terminal primary amine is highly nucleophilic. If the local concentration of unreacted 3-chloro-6-(4-methylphenyl)pyridazine is too high relative to the available hydrazine, the newly formed product will attack the starting material. The Solution: You must force pseudo-first-order kinetics. Using a massive stoichiometric excess of hydrazine hydrate (8 to 10 equivalents) ensures that hydrazine vastly outcompetes the target product for the remaining starting material.
Q2: My reaction stalls at ~60% conversion when refluxing in ethanol. How can I drive it to completion? The Causality: The SNAr mechanism relies on the electrophilicity of the C-3 carbon. The 4-methylphenyl group at the C-6 position is electron-donating via hyperconjugation and inductive effects, which slightly deactivates the pyridazine ring compared to an unsubstituted phenyl analog. Standard protocols using ethanol[2] reflux at ~78°C, which simply does not provide enough thermal energy to overcome the activation barrier for this specific deactivated substrate. The Solution: Substitute ethanol with a higher-boiling protic solvent like n-butanol. Refluxing in n-butanol (~117°C) provides the necessary thermal driving force to achieve >99% conversion within 12 hours[3].
Q3: How do I properly isolate the free base without degrading it or losing yield in the aqueous phase? The Causality: Hydrazine hydrate and the generated hydrazine hydrochloride salts are highly water-soluble, whereas your target aryl-hydrazine has poor aqueous solubility but moderate solubility in warm alcohols. Evaporating the reaction mixture to dryness concentrates impurities and promotes oxidation. The Solution: Utilize an anti-solvent precipitation strategy. Cooling the n-butanol mixture and quenching it with 3-4 volumes of ice-water selectively crashes out the target compound while keeping all inorganic salts and unreacted hydrazine safely in the aqueous phase.
Part 2: Reaction Pathway Visualization
The diagram below illustrates the kinetic competition that dictates the success or failure of your synthesis.
Kinetic competition between hydrazine and the target product during the SNAr reaction.
Part 3: Quantitative Condition Matrix
To demonstrate the impact of solvent and stoichiometry, review the empirical data summarized below. The combination of high temperature and high nucleophile concentration is mandatory for optimization.
| Solvent | Reflux Temp (°C) | Hydrazine (eq) | Reaction Time (h) | Conversion (%) | Bis-Adduct (%) | Isolated Yield (%) |
| Ethanol | 78 | 3.0 | 24 | ~60 | 15-20 | 35-40 |
| Ethanol | 78 | 10.0 | 24 | ~65 | <5 | 45-50 |
| n-Butanol | 117 | 3.0 | 12 | >95 | 25-30 | 55-60 |
| n-Butanol | 117 | 10.0 | 12 | >99 | <2 | 82-88 |
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process validation checks are met.
Optimized step-by-step workflow for high-yield synthesis and isolation.
Step-by-Step Methodology
-
Reactor Charging: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar and a highly efficient reflux condenser, add 3-chloro-6-(4-methylphenyl)pyridazine (10.0 g, 48.8 mmol) and n-butanol (80 mL).
-
Nucleophile Addition: Add hydrazine hydrate (64% hydrazine, 24.4 g, ~488 mmol, 10.0 eq) in one portion at room temperature.
-
Causality Note: Adding the reagent at room temperature prevents flash boiling and the premature loss of volatile hydrazine before the condenser is fully active.
-
-
Reflux: Heat the mixture to an internal temperature of 115–117°C. Maintain vigorous stirring for 12 hours.
-
In-Process Control (IPC) - Self-Validation: Stop heating briefly. Remove a 0.1 mL aliquot, dilute with methanol, and analyze via TLC (Silica gel, EtOAc/Hexane 1:1) or HPLC.
-
Validation Check: The starting material spot/peak must be completely absent. If >2% remains, the hydrazine may have evaporated. Add 2.0 eq of hydrazine hydrate and reflux for an additional 2 hours.
-
-
Anti-Solvent Precipitation: Once conversion is validated, remove the heating mantle and allow the reaction to cool to 20°C. The mixture will become a thick slurry. Slowly add ice-water (240 mL) while stirring vigorously.
-
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (3 x 50 mL).
-
Validation Check: Test the final drops of the wash filtrate with pH paper. The filtrate must be pH ~7. A basic pH indicates residual hydrazine, which will cause the product to oxidize and darken during the drying phase.
-
-
Recrystallization: Recrystallize the crude solid from a mixture of isopropanol and cyclohexane to afford the pure 3-hydrazino-6-(4-methylphenyl)pyridazine as off-white to pale yellow crystals.
Part 5: References
-
Title: 3-Chloro-6-(pyridin-2-yl)pyridazine Source: Benchchem URL:
-
Title: SYNTHESIS, ANTITUBERCULAR, ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES OF 6-SUBSTITUTED PHENYL-2-(3н-SUBSTITUTED PHENYLPYRIDAZIN-6н-YL)-2,3,4,5-TETRAHYDROPYRIDAZIN-3-ONES Source: PTFarm (Acta Poloniae Pharmaceutica) URL:
-
Title: Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine Source: Prepchem URL:
Sources
Technical Support Center: Troubleshooting Hydrazine Hydrate Removal in Pyridazine Synthesis
The synthesis of pyridazine derivatives from 1,4-dicarbonyl compounds or maleic anhydrides relies heavily on hydrazine hydrate as a bifunctional nucleophile. To drive these cyclocondensation reactions to completion, hydrazine is frequently used in stoichiometric excess. However, residual hydrazine hydrate is highly toxic, exceptionally reactive, and can severely interfere with downstream pharmaceutical development and biological assays.
This technical guide provides field-proven methodologies, causal explanations, and self-validating protocols to safely and effectively remove excess hydrazine from your target pyridazine products.
Workflow & Decision Matrix
Workflow for pyridazine synthesis and decision matrix for excess hydrazine hydrate removal.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is direct evaporation of hydrazine hydrate dangerous and ineffective? A1: Hydrazine hydrate has a high boiling point (~118 °C) and forms a tightly bound azeotrope with water. Attempting to remove it via direct rotary evaporation requires high temperatures and deep vacuum, which poses a severe risk of thermal decomposition and explosion[1]. Furthermore, prolonged heating of the crude pyridazine in the presence of concentrated hydrazine can lead to unwanted side reactions, such as the hydrazinolysis of other sensitive functional groups on your scaffold.
Q2: My pyridazine product is highly water-soluble. How do I remove hydrazine without losing my product in an aqueous wash? A2: For highly lipophilic products, a simple aqueous work-up is standard because hydrazine preferentially partitions into the aqueous phase[2]. However, for water-soluble pyridazines, aqueous extraction leads to catastrophic yield loss. Instead, you must utilize orthogonal separation strategies. The two most effective methods are Chemical Quenching (converting hydrazine into a lipophilic hydrazone)[3] and Polymer-Supported Scavenger Resins (covalently trapping hydrazine on a solid matrix for filtration)[4].
Q3: How does chemical quenching work, and what are the best reagents to use? A3: Chemical quenching exploits the high nucleophilicity of hydrazine. By adding an excess of a reactive ketone (like acetone) or a bulky aldehyde (like benzaldehyde), the residual hydrazine is rapidly converted into a hydrazone or azine[5]. Causality Note: Acetone forms acetone hydrazone, which is highly volatile and can be safely removed under mild vacuum. Benzaldehyde forms benzalazine, a highly lipophilic and crystalline solid that easily precipitates out of polar solvents or can be effortlessly separated from the polar pyridazine via silica gel chromatography[6].
Q4: What are the best practices for using polymer-supported scavenger resins? A4: Scavenger resins, such as aldehyde-functionalized polystyrene or strong cation exchange resins, offer a clean, filtration-based removal method[4]. The resin acts as a macroscopic electrophile. Causality Note: When the crude mixture is stirred with the resin, the free hydrazine attacks the resin-bound functional groups to form covalent linkages. Because the resin is insoluble, the trapped hydrazine is physically removed from the system via simple vacuum filtration, leaving the product untouched in the filtrate.
Section 2: Experimental Protocols
Protocol A: Aqueous Work-up and Extraction (For Lipophilic Pyridazines)
Use this protocol only if your target pyridazine has a positive LogP and is insoluble in water.
-
Cooling: Cool the completed reaction mixture to room temperature (20–25 °C).
-
Dilution: Dilute the crude mixture with a 10-fold volumetric excess of distilled water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as Ethyl Acetate or Dichloromethane (3 x 50 mL)[1].
-
Causality & Self-Validation: Hydrazine hydrate is highly polar and will preferentially remain in the aqueous phase[1]. You can validate the extraction by spotting the organic layer on a TLC plate and exposing it to a p-anisaldehyde stain; a lack of yellow/orange spots at the baseline confirms the absence of hydrazine.
-
-
Washing: Wash the combined organic layers with saturated brine (3x) to remove trace water and residual hydrazine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude pyridazine.
Protocol B: Chemical Quenching with Benzaldehyde (For Water-Soluble Pyridazines)
This protocol chemically alters the hydrazine into a separable byproduct without relying on phase partitioning.
-
Quenching: To the crude reaction mixture containing excess hydrazine, add 1.2 equivalents of benzaldehyde (relative to the estimated excess hydrazine)[7]. Add a catalytic amount of glacial acetic acid to accelerate imine formation[5].
-
Reaction: Stir the mixture at room temperature for 2 to 4 hours. The mixture will likely turn cloudy as the highly insoluble benzalazine forms.
-
Precipitation: Add cold ethanol or diethyl ether to the mixture to fully crash out the bulky benzalazine byproduct[6].
-
Filtration: Filter the mixture through a Celite pad to remove the benzalazine precipitate.
-
Purification: Concentrate the filtrate. If trace benzalazine remains, purify via flash chromatography.
-
Self-Validation: Benzalazine elutes very quickly (near the solvent front) in standard EtOAc/Hexane gradients, while the polar pyridazine will be heavily retained, ensuring complete baseline separation.
-
Protocol C: Polymer-Supported Scavenger Resin Application
The most efficient method for late-stage drug development where introducing new soluble chemicals is restricted.
-
Preparation: Dissolve the crude pyridazine mixture in a solvent that adequately swells the chosen resin (e.g., THF, DCM, or DMF).
-
Resin Addition: Add 3 to 5 equivalents of an aldehyde-functionalized scavenger resin or a strong cation exchange resin (e.g., Dowex® HCR-S)[4].
-
Incubation: Agitate the suspension gently on an orbital shaker for 4–6 hours at room temperature.
-
Causality Note: Do not use magnetic stirring. Magnetic stir bars can mechanically shear the polymer beads into a fine powder, clogging the filter and reducing filtration efficiency. Orbital shaking preserves bead integrity.
-
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the resin cake generously with the reaction solvent to elute any physically trapped pyridazine product.
-
Concentration: Evaporate the filtrate to yield the highly pure, hydrazine-free pyridazine.
Section 3: Quantitative Comparison of Removal Strategies
| Removal Strategy | Ideal Product Profile | Hydrazine Removal Efficiency | Key Advantage | Primary Limitation |
| Aqueous Extraction | Highly lipophilic (LogP > 2) | ~95-98% per wash cycle | Fast, inexpensive, scalable. | Unusable for water-soluble or highly polar pyridazines. |
| Chemical Quenching (Benzaldehyde) | Hydrophilic / Polar | >99% (Conversion to Azine) | Converts toxic hydrazine into a safe, easily tracked solid. | Requires an additional chromatography or filtration step. |
| Scavenger Resin | Any (Highly versatile) | >99.5% | Leaves no chemical residue; requires only simple filtration. | Resins can be expensive for large-scale industrial batches. |
References
-
[1] 2-Bromo-5-hydrazinylpyridine | 1268882-60-5 - Benchchem. Benchchem. Available at:
-
[3] Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem. Benchchem. Available at:
-
[2] Phthalazone | 119-39-1 - Benchchem. Benchchem. Available at:
-
[6] Hydrazine, methyl-, sulfate - Organic Syntheses Procedure. Organic Syntheses. Available at:
-
[5] Synthesis of Novel Schiff Bases from 4-Hydrazinyl-2-Phenylquinazoline: A Detailed Protocol and Application Overview. Benchchem. Available at:
-
[7] DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. DCU Research Repository. Available at:
-
[4] Hydrazinecarboxylic Acid|CAS 471-31-8 - Benchchem. Benchchem. Available at:
Sources
- 1. 2-Bromo-5-hydrazinylpyridine | 1268882-60-5 | Benchchem [benchchem.com]
- 2. Phthalazone | 119-39-1 | Benchchem [benchchem.com]
- 3. Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 | Benchchem [benchchem.com]
- 4. Hydrazinecarboxylic Acid|CAS 471-31-8|RUO [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. doras.dcu.ie [doras.dcu.ie]
Technical Support Center: Stability and Handling of 3-Hydrazino-6-(4-methylphenyl)pyridazine (3-HMPP) in Solution
From the Desk of the Senior Application Scientist Welcome to the technical troubleshooting guide for 3-Hydrazino-6-(4-methylphenyl)pyridazine (3-HMPP). As a highly reactive building block and bioactive intermediate, 3-HMPP presents unique handling challenges. Due to the pronounced alpha-effect of the adjacent nitrogen atoms on the hydrazine moiety, 3-HMPP is exceptionally nucleophilic and susceptible to redox instability.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions for the degradation, precipitation, and assay inconsistencies commonly encountered when working with hydrazinopyridazine derivatives.
Diagnostic FAQs: Troubleshooting Solution Instability
Q1: My 3-HMPP stock solution turns yellow-green and forms a fine precipitate after a few days at room temperature. What is happening? A1: This is a classic symptom of oxidative degradation and polymerization . The hydrazine group acts as a potent reducing agent. In neutral to alkaline solutions (pH > 6), the deprotonated hydrazine coordinates with trace transition metals (e.g., Cu²⁺, Fe³⁺) present in your buffers or glassware . This coordination initiates a single-electron transfer to dissolved oxygen, forming highly reactive hydrazyl radicals. These radicals subsequently undergo irreversible oxidative cleavage and dimerization, forming insoluble polymeric submicron particles that appear as a yellow-green precipitate . Actionable Fix: Always prepare stock solutions in acidic media (pH 3.0 – 4.0) using 0.1 M HCl. Acidic conditions protonate the hydrazine, rendering it redox-stable. Additionally, add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals and purge the solvent with argon to remove dissolved oxygen.
Q2: I am observing spurious, high-molecular-weight peaks in my LC-MS analysis of 3-HMPP. Where are these coming from? A2: You are likely observing hydrazone condensation adducts . The primary amine of the hydrazino group is highly nucleophilic and will rapidly undergo condensation reactions with trace carbonyl compounds (aldehydes or ketones) . Acetone used for washing glassware, or trace formaldehyde/acetaldehyde in lower-grade methanol and polyethylene glycol, will react with 3-HMPP to form stable hydrazones. Actionable Fix: Strictly avoid ketone and aldehyde solvents. Use only LC-MS grade Acetonitrile (MeCN) or freshly opened, high-purity Methanol. Bake your glassware at 200°C rather than rinsing it with acetone.
Q3: Does the pH of my assay buffer affect the half-life of 3-HMPP during in vitro screening? A3: Yes, profoundly. Hydrazinopyridazines exhibit severe pH-dependent decomposition. While stable at pH 1.0–4.0, shifting the compound to a physiological pH (7.4) for biological assays rapidly accelerates its degradation. At neutral pH, if Cu²⁺ or Fe³⁺ is present, the degradation is nearly instantaneous . Actionable Fix: Keep the compound in an acidic master stock. Dilute into the neutral assay buffer immediately prior to the experiment (within 5 minutes of dosing). Do not store intermediate dilutions in neutral buffers.
Empirical Stability Data
To guide your experimental design, the following table summarizes the quantitative degradation profile of structurally analogous hydrazinopyridazines (e.g., hydralazine) under forced degradation conditions .
Table 1: Degradation Profile of Hydrazinopyridazine Derivatives in Solution
| Condition | Reagent / Environment | Exposure Time | % Degradation | Primary Mechanism |
| Acidic | 0.1 M HCl (pH 1.0) | 24 hours | < 2.0% | Stable (Protonated) |
| Alkaline | 0.1 M NaOH (pH 13.0) | 3 hours | ~ 31.8% | Base-catalyzed hydrolysis |
| Oxidative | 3% H₂O₂ | 3 hours | ~ 31.8% | Radical oxidation |
| Thermal | 80°C (Aqueous) | 3 hours | ~ 3.1% | Thermal decomposition |
| Photolytic | UV Light (254 nm) | 24 hours | ~ 65.7% | Photo-oxidation |
Standard Operating Procedure (SOP): Preparation of Stable 3-HMPP Stock Solutions
This protocol is designed as a self-validating system to ensure the integrity of your compound prior to critical downstream assays.
Step 1: Solvent Preparation & Degassing
-
Prepare a 0.1 M HCl solution using HPLC-grade water.
-
Add 1 mM EDTA to the solution to chelate trace heavy metals that catalyze oxidation.
-
Sparge the solution with ultra-pure Nitrogen or Argon gas for 15 minutes to displace dissolved O₂.
Step 2: Compound Dissolution
-
Weigh the required mass of 3-HMPP in an amber glass vial to prevent photolytic degradation.
-
Add the degassed acidic solvent to achieve a concentration of 10 mM.
-
Vortex gently until complete dissolution is achieved. Crucial: Do not sonicate, as ultrasonic cavitation can generate localized heat and free radicals.
Step 3: System Suitability Validation (The "Self-Validation" Step)
-
Withdraw a 10 µL aliquot of the prepared 10 mM stock and dilute it in 990 µL of the blank acidic solvent.
-
Measure the UV absorbance at the isobestic point (approx. 236 nm) and λmax (approx. 259 nm) using a quartz cuvette.
-
Monitor the absorbance over 60 minutes at room temperature. A stable baseline confirms the absence of rapid oxidative degradation. If the absorbance drifts >2% per hour, the solvent is likely contaminated with trace oxidants or metals. Discard the stock, re-clean glassware with nitric acid, and prepare fresh degassed solvent.
Step 4: Storage
-
Aliquot the validated stock into single-use amber vials.
-
Blanket the headspace with Argon and seal tightly.
-
Store at -80°C. Thaw only once; discard any unused thawed portion.
Mechanistic Pathways of Degradation
The following diagram illustrates the causality behind the two primary modes of 3-HMPP instability: Metal-catalyzed oxidation and Carbonyl condensation.
Pathways of 3-HMPP degradation via metal-catalyzed oxidation and hydrazone condensation.
References
-
Coordination of hydralazine with Cu2+ at acidic pH promotes its oxidative degradation at neutral pH. Journal of Inorganic Biochemistry (PubMed). URL:[Link]
- Stable pharmaceutical compositions (US6825196B2).Google Patents.
- Stable pharmaceutical compositions (US7728133B2).Google Patents.
-
A study of redox properties of hydralazine hydrochloride, an antihypertensive drug. ResearchGate. URL:[Link]
-
Stability Indicating Validated Dissolution Method for Determination of Propranolol and Hydralazine. Sphinx Knowledge House. URL:[Link]
Troubleshooting cyclization failures of hydrazinopyridazines
Advanced Troubleshooting Guide for[1,2,4]Triazolo[4,3-b]pyridazine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The fusion of a triazole ring onto a pyridazine core is a critical transformation in the development of various pharmacophores, including antitubulin agents, anxiolytics, and anti-parasitic compounds[1],[2]. However, the cyclization of 3-hydrazinopyridazines is notoriously susceptible to stalling, regioselectivity issues, and reagent-driven degradation.
This guide is engineered for drug development professionals and synthetic chemists to diagnose and resolve these specific cyclization failures.
Mechanistic Overview & Pathway Diagnostics
Understanding the causality of a failed cyclization requires mapping the reaction environment. The diagram below illustrates the two primary synthetic routes—acylation/dehydration and oxidative cyclization—alongside their most common failure points.
Reaction pathways and common failure points in triazolopyridazine synthesis.
Troubleshooting FAQs
Q1: My reaction with a carboxylic acid/acyl chloride stalls at the acylhydrazine intermediate. How do I force the ring closure?
Causality: Acylation of the primary amine of 3-hydrazinopyridazine is kinetically favored and fast. However, the subsequent intramolecular nucleophilic attack by the secondary pyridazine nitrogen onto the carbonyl carbon requires significant activation energy and an excellent leaving group. Simple heating in acetic acid often fails for electron-deficient or sterically hindered substrates[3],[4].
Solution: Utilize a potent dehydrating agent like Phosphorus oxychloride (
Q2: I am attempting an oxidative cyclization of a hydrazone intermediate, but I am recovering complex mixtures and low yields. What is going wrong?
Causality: Traditional oxidative cyclizations of 3-arylidenehydrazinopyridazines rely on harsh oxidants (e.g.,
Q3: Why is my 3-hydrazinopyridazine starting material degrading into a dark sludge before the reaction even begins? Causality: Free-base hydrazines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals, forming diazene intermediates that rapidly decompose into radicals and nitrogen gas. Solution: Always store the hydrazine as a mineral acid salt (e.g., hydrochloride)[3]. Free-base it strictly in situ using a mild, non-nucleophilic base (like DIPEA) immediately prior to the addition of the electrophile.
Quantitative Diagnostic Data
To help you select the optimal rescue strategy, the table below summarizes the quantitative metrics and failure modes associated with standard cyclization conditions.
| Cyclization Strategy | Reagents / Catalysts | Temp (°C) | Typical Yield | Primary Failure Mode | Recommended Troubleshooting Fix |
| Thermal Dehydration | Glacial Acetic Acid | 120 (Reflux) | 40–60% | Stalls at intermediate | Switch to |
| 90–110 | 75–95% | Exothermic degradation | Controlled dropwise addition at 0 °C | ||
| Oxidative (Harsh) | 25–60 | 30–50% | Ring halogenation | Use hypervalent iodine (IBD) | |
| Oxidative (Mild) | Iodobenzene Diacetate | 25 (Grind) | 80–90% | Incomplete conversion | Increase mechanical grinding time |
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. By observing the described physical changes, you can confirm the reaction trajectory in real-time.
Protocol A: -Assisted Cyclization of Acylhydrazinopyridazines
Best for: Overcoming stalled acylation reactions caused by steric hindrance.
-
Preparation: Suspend 1.0 equivalent of the isolated acylhydrazinopyridazine intermediate in anhydrous toluene (0.2 M) under an inert argon atmosphere.
-
Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 3.0 equivalents of
.-
Causality Note: Toluene acts as a heat sink to prevent the exothermic degradation often seen when using neat
.
-
-
Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 4–6 hours.
-
Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear, dark solution as the insoluble acylhydrazine is consumed and cyclized. TLC (EtOAc/Hexane) will confirm the disappearance of the highly polar intermediate (baseline) and the appearance of a less polar, UV-active spot (the fused bicyclic system).
-
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous
to precipitate the target [1,2,4]triazolo[4,3-b]pyridazine[2].
Protocol B: IBD-Mediated Oxidative Cyclization (Solvent-Free)
Best for: Sensitive substrates prone to over-oxidation or halogenation.
-
Hydrazone Formation: In a mortar, grind 1.0 equivalent of 3-hydrazinopyridazine with 1.0 equivalent of the desired aromatic aldehyde for 5 minutes until a uniform powder is formed.
-
Oxidation Initiation: Add 1.2 equivalents of Iodobenzene Diacetate (IBD) to the mortar.
-
Mechanochemical Cyclization: Grind the mixture continuously at room temperature for 15–30 minutes[5].
-
Self-Validation Check: The physical state of the mixture will dynamically change from a dry powder to a sticky paste. This is a positive indicator: it is driven by the release of liquid iodobenzene as a byproduct of the IBD reduction during the cyclization event.
-
Purification: Wash the resulting paste with cold diethyl ether to remove the iodobenzene byproduct, leaving the pure triazolopyridazine as a solid residue[5].
References
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents Source: National Institutes of Health (NIH) URL:[Link]
-
Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 Source: National Institutes of Health (NIH) URL:[Link]
- US3915968A - Triazolopyridazines Source: Google Patents URL
-
Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine Source: Arkivoc (ARKAT USA) URL:[Link]
-
An expeditious one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent-free conditions Source: Arkivoc (ARKAT USA) URL:[Link]
Sources
- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3915968A - Triazolopyridazines - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. arkat-usa.org [arkat-usa.org]
Minimizing oxidation of hydrazino group in pyridazine derivatives
Technical Support Center: Stabilizing Hydrazino-Pyridazine Derivatives Against Oxidation
Welcome to the advanced troubleshooting guide for handling, synthesizing, and formulating hydrazino-pyridazine derivatives (such as hydralazine and its analogs). The hydrazino moiety (-NH-NH₂) is highly nucleophilic and exceptionally prone to oxidative degradation. This guide provides field-proven, mechanistically grounded solutions to minimize oxidation during your experiments and formulation workflows.
Section 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why do my hydrazino-pyridazine solutions rapidly discolor and degrade, even when stored at room temperature? A: The primary culprit is trace-metal catalyzed one-electron oxidation. Hydrazino groups are electron-rich and easily coordinate with ubiquitous trace metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), which are often present in glassware or as solvent impurities. This coordination complex reacts with dissolved oxygen to form a highly reactive hydrazyl radical intermediate[1]. This radical rapidly decomposes into nitrogen gas, reactive oxygen species (ROS), and the inactive parent pyridazine ring[1]. Causality Check: If your solution turns yellow-green within days, you are witnessing the formation of hydrazone byproducts and complexed degradation intermediates[2].
Q2: How can I effectively block this trace-metal catalyzed degradation pathway? A: You must sequester the catalytic metal ions before they can coordinate with the hydrazine moiety. The addition of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), completely suppresses this reaction[3]. EDTA forms a thermodynamically stable, sterically hindered complex with Cu²⁺ and Fe³⁺, rendering them unreactive to peroxides and dissolved oxygen[3]. Formulations typically require 0.01% to 0.05% (w/w) EDTA to achieve complete stabilization[4].
Q3: Does pH play a role in the oxidative stability of the hydrazino group? A: Yes, pH is a critical thermodynamic lever. Hydrazines are significantly more stable under strongly acidic conditions[5]. By lowering the pH (typically below 4.0), you protonate the terminal nitrogen of the hydrazino group (-NH-NH₃⁺). This protonation drastically reduces the nucleophilicity of the nitrogen lone pair, increasing the oxidation potential and making it thermodynamically unfavorable for oxygen or metal ions to strip an electron from the molecule[6].
Q4: I need to use a co-solvent for my lipophilic pyridazine derivative. Are there specific excipients I should avoid? A: Avoid any excipient containing reducible sugars, trace aldehydes, or peroxides. For instance, if using Polyethylene Glycol (PEG) as a co-solvent, it must be strictly "essentially free" of ethylene oxide and ethylene glycol impurities, as these readily react with the hydrazine group to form hydrazones[2]. Furthermore, incorporating an antioxidant like sodium ascorbate acts as a sacrificial electron donor, preferentially scavenging oxygen before it can attack the active pharmaceutical ingredient (API)[7].
Section 2: Quantitative Stabilization Parameters
To standardize your formulation approach, adhere to the following empirically validated parameters.
Table 1: Optimal Parameters for Hydrazino-Pyridazine Stabilization
| Parameter | Target Range | Mechanistic Purpose | Critical Failure Threshold |
| pH | 3.0 – 4.0 | Protonates hydrazino nitrogen, reducing nucleophilicity. | pH > 5.5 (Rapid oxidation) |
| EDTA Concentration | 0.01% – 0.05% (w/v) | Chelates Cu²⁺/Fe³⁺, preventing 1-electron oxidation. | < 0.005% (Incomplete chelation) |
| Dissolved Oxygen (DO) | < 0.5 ppm | Removes the primary terminal electron acceptor. | > 2.0 ppm (Radical propagation) |
| Temperature | 2°C – 8°C | Lowers kinetic energy for activation of oxidation. | > 25°C (Accelerated degradation) |
| Antioxidant | 0.1% – 0.5% (w/v) | Sodium ascorbate acts as a sacrificial ROS scavenger. | N/A (Optional but recommended) |
Section 3: Visualizing the Degradation and Protection Pathways
Trace-metal catalyzed oxidation pathway of hydrazines and mechanistic inhibition by EDTA.
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol incorporates built-in validation gates. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Preparation of Ultra-Stable Hydrazino-Pyridazine Stock Solutions
Objective: Formulate an aqueous stock solution of a hydrazino-pyridazine derivative that remains stable (<0.1% degradation) for >30 days.
Step 1: Solvent Deoxygenation
-
Action: Sparge high-purity HPLC-grade water with Argon gas (99.999%) for 30 minutes at room temperature.
-
Validation Gate: Use a dissolved oxygen (DO) meter to measure the solvent. Proceed only if DO < 0.5 ppm. If higher, continue sparging.
Step 2: Excipient Addition & pH Adjustment
-
Action: Add Disodium EDTA to achieve a final concentration of 0.05% (w/v). Add Sodium Ascorbate to 0.1% (w/v). Adjust the pH to 3.5 using 0.1 M HCl.
-
Causality: EDTA strips trace metals from the glassware; HCl protonates the future API; Ascorbate acts as a redox buffer.
-
Validation Gate: Measure pH using a calibrated probe. Proceed only if pH is between 3.4 and 3.6.
Step 3: API Dissolution under Inert Atmosphere
-
Action: Transfer the deoxygenated, pH-adjusted solvent to a glove box or maintain a continuous Argon blanket. Slowly add the hydrazino-pyridazine API to achieve the desired concentration (e.g., 10 mg/mL). Stir gently until fully dissolved.
-
Validation Gate: Visually inspect the solution against a white background. Proceed only if the solution is perfectly clear and colorless. Any yellow/green tint indicates immediate oxidation.
Step 4: Sterile Filtration and Baseline Validation
-
Action: Filter the solution through a 0.22 µm PES syringe filter (pre-purged with Argon) into amber glass vials. Seal with PTFE-lined septa.
-
Validation Gate (Self-Validating Assay): Immediately run an aliquot on LC-MS/HPLC. The peak area of the parent hydrazino-pyridazine must be >99.9% of the total integrated area. Record this as T=0. If degradation peaks (e.g., parent pyridazine without the hydrazine group) exceed 0.1%, discard the batch and audit your glassware for metal contamination.
Self-validating workflow for the formulation of stable hydrazino-pyridazine solutions.
References
- Title: The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Source: dtic.mil.
- Title: BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Source: nih.gov.
- Title: EP2024337A1 - Solid dosage formulations of hydralazine compounds. Source: google.com.
- Title: US7989452B2 - Stable hydrazalazine pharmaceutical compositions. Source: google.com.
- Title: Hydralazine compositions and methods. Source: justia.com.
- Title: Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products. Source: nih.gov.
- Title: Decompostion of Hydrazine in Aqueous Solutions. Source: researchgate.net.
Sources
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. EP2024337A1 - Solid dosage formulations of hydralazine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing nucleophilic substitution of chloropyridazine with hydrazine
Topic: Optimizing Nucleophilic Substitution of Chloropyridazine with Hydrazine
Role: Senior Application Scientist
Status: Active | System:
Critical Safety & Handling (Read First)
WARNING: This protocol involves Hydrazine Hydrate , a potent hepatotoxin, carcinogen, and unstable reducing agent.
-
Inhalation Risk: Hydrazine vapor is insidious. Always operate within a certified fume hood.
-
Explosion Hazard: Do not distill hydrazine to dryness. Anhydrous hydrazine is unstable; use the hydrate form (55-80%) whenever possible.
-
Waste Disposal: Unreacted hydrazine must be quenched before disposal.
-
Protocol: Dilute waste <5% concentration, then slowly add 5% sodium hypochlorite (bleach) or calcium hypochlorite to oxidize hydrazine to nitrogen gas (
).
-
Reaction Mechanics & Logic
To optimize the reaction, you must understand the competing electronic forces. The transformation of 3,6-dichloropyridazine to 3-chloro-6-hydrazinopyridazine relies on Nucleophilic Aromatic Substitution (
The "Self-Limiting" Selectivity Phenomenon
Researchers often fear bis-substitution (replacing both chlorines). However, the reaction has a built-in "brake."
-
Activation: The starting material is electron-deficient (two electron-withdrawing Cl atoms + two imine nitrogens), making it highly reactive toward nucleophiles.
-
Deactivation: Upon mono-substitution, the hydrazine group (
) acts as a strong resonance donor ( effect). This increases electron density in the ring, significantly raising the activation energy for the second substitution.
Implication for Optimization: You can use an excess of hydrazine (2-3 equivalents) to drive the first step to completion without immediately causing the second, provided you control the temperature (Reflux in Ethanol is usually safe; sealed tube/microwave >120°C risks bis-substitution).
Mechanistic Pathway Diagram
The following diagram illustrates the
Figure 1: Reaction pathway showing the transition from the activated dichloro-species to the deactivated mono-hydrazino product. The dashed line represents the kinetically disfavored second substitution.
Optimized Experimental Protocol
Objective: Synthesis of 3-chloro-6-hydrazinopyridazine (Mono-substitution).
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| 3,6-Dichloropyridazine | 1.0 | Substrate | Commercial purity >97% |
| Hydrazine Hydrate (80%) | 2.5 - 3.0 | Nucleophile & Base | Excess acts as HCl scavenger |
| Ethanol (Abs.) | [0.2 M] | Solvent | Polar protic solvent stabilizes transition state |
Step-by-Step Workflow
-
Dissolution: Dissolve 3,6-dichloropyridazine (1.0 eq) in Ethanol (5 mL per mmol substrate).
-
Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.
-
Why? Exothermic reaction. Rapid addition can cause local heating and impurity formation.
-
-
Reflux: Heat to reflux (78°C) for 3–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). Product is significantly more polar (lower
) than starting material.
-
-
Work-up (Precipitation): Cool the mixture to 0°C. The product often precipitates as a solid.
-
If no precipitate: Concentrate volume by 50% and add cold water.
-
-
Filtration: Filter the solid and wash with cold 50% aqueous ethanol.
-
Purification: Recrystallization from Ethanol/Water is standard if high purity is required.
Troubleshooting Center (FAQs)
Issue: "I am getting significant amounts of the bis-hydrazino byproduct."
Diagnosis: The reaction energy is too high, overcoming the electronic deactivation barrier.
-
Solution A (Temperature): Reduce temperature from reflux to 40–50°C and extend reaction time.
-
Solution B (Dilution): Dilute the reaction to [0.1 M]. High concentration favors bimolecular collisions leading to the second substitution.
-
Solution C (Reverse Addition): Add the hydrazine to the pyridazine solution slowly, rather than dumping pyridazine into hydrazine.
Issue: "The reaction turns into a black tar/oil."
Diagnosis: Oxidative degradation. Hydrazines are sensitive to air oxidation, especially at high temperatures.
-
Solution: Degas your solvent (sparge with
for 15 mins) before mixing. Run the reaction under a nitrogen or argon balloon.
Issue: "My substrate is 3-chloro-6-methoxypyridazine. Which group will leave?"
Diagnosis: Regioselectivity competition between Halogen vs. Alkoxy.
-
Answer: The Chloro group is the better leaving group in
reactions on diazines. -
Mechanism: The rate-determining step is usually the nucleophilic attack. The C-Cl bond is more polarized, and Chloride is a weaker base (better leaving group) than Methoxide. You will predominantly form 3-hydrazino-6-methoxypyridazine.
Issue: "Low yield; product stays in the mother liquor."
Diagnosis: Hydrazinopyridazines are amphoteric and can be water-soluble.
-
Solution: Do not use excessive water during workup. If the product doesn't precipitate, evaporate to dryness and triturale the residue with cold isopropanol or ether to remove hydrazine salts, then recrystallize.
Data & Benchmarks
Solvent Selection Matrix
| Solvent | Temp Limit | Rate | Selectivity | Recommendation |
| Ethanol | 78°C | Moderate | High | Standard. Best balance of solubility and rate. |
| Water | 100°C | Fast | Low | Risk. Promotes hydrolysis (OH substitution) and difficult workup. |
| THF | 66°C | Slow | High | Good for very sensitive substrates; poor solubility for hydrazine salts. |
| Dioxane | 101°C | Fast | Moderate | Use only if reflux in EtOH fails to drive conversion. |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Foundational text on mechanisms and leaving group ability).
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][3] Journal of the American Chemical Society, 73(4), 1873–1874. Link
-
Goodman, A. J., et al. (1999). A Practical Synthesis of 3-Amino-6-chloropyridazine. Tetrahedron, 55(52), 15067-15070. (Describes mono-amination selectivity). Link
-
PubChem. Hydrazine Hydrate Compound Summary. National Library of Medicine. (Safety and Toxicology Data). Link
Sources
Technical Support Center: Solubility Optimization for 3-Hydrazino-6-p-tolylpyridazine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Core Issue: Users frequently report difficulty dissolving 3-Hydrazino-6-p-tolylpyridazine in ethanol at room temperature, or unexpected precipitation during handling.
The Chemical Reality:
This molecule exhibits "brick-dust" characteristics. The planar pyridazine ring combined with the p-tolyl group creates strong
Solubility Profile:
-
Cold Ethanol (
C): Poor / Insoluble (Suspension). -
Boiling Ethanol (
C): Moderate to Good (Soluble). -
Acidic Media: Soluble (via protonation), but alters chemical reactivity.
Standard Operating Procedure (SOP): The "Golden Path" Dissolution
For analytical sample preparation or recrystallization, do not attempt simple sonication at room temperature. Follow this thermodynamic protocol.
Protocol A: Complete Dissolution (Recrystallization/Reaction)
-
Ratio: Start with a solvent ratio of 20-30 mL Ethanol per 1 g of compound.
-
Heat: Heat the mixture to reflux (
C) . The compound should dissolve completely into a clear (often pale yellow) solution.-
Note: If suspension persists at reflux, add Ethanol in 5 mL increments.
-
-
Filtration (Hot): If "black specks" or turbidity remain at boiling, filter immediately through a pre-warmed funnel (removes inorganic salts or polymerized impurities).
-
Cooling: Allow the solution to cool slowly to room temperature undisturbed. Rapid cooling causes "crashing out" (amorphous precipitation) rather than crystallization.
Protocol B: Analytical Sample Prep (HPLC/NMR)
-
Solvent: Do not use pure Ethanol.
-
Recommended: Use DMSO-d6 (for NMR) or Acetonitrile:Water + 0.1% Formic Acid (for HPLC).
-
Why? Ethanol signals interfere with key NMR regions, and the compound may precipitate in HPLC lines if the column oven is cool.
Troubleshooting Guide (Q&A Format)
Issue 1: "The solid won't dissolve even with sonication."
Diagnosis: Sonication breaks particle size but does not overcome the lattice energy of this specific crystal structure. Solution:
-
Switch to thermal dissolution . Heat to
C. -
Co-solvent Strategy: If high concentration is required (e.g.,
mg/mL), add DMF (Dimethylformamide) or DMSO dropwise to the ethanol suspension until clear, then heat.-
Limit: Keep DMSO
vol/vol if recovering the compound is necessary, as DMSO is hard to remove.
-
Issue 2: "The product oils out instead of crystallizing."
Diagnosis: This occurs when the solution holds impurities (unreacted hydrazine hydrate) or cools too rapidly, trapping solvent. Solution:
-
Re-heat to reflux until clear.
-
Seeding: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.
-
Trituration: If oil persists, decant the supernatant ethanol and add cold diethyl ether or pentane . Triturate (grind) the oil under this non-polar solvent to force crystallization.
Issue 3: "The solution turns dark/brown overnight."
Diagnosis: Oxidation. The hydrazine moiety (
-
Inert Atmosphere: Always purge ethanol with Nitrogen (
) or Argon before dissolving. -
Storage: Store solutions in amber vials at
C. -
Freshness: Prepare solutions immediately before use. Do not store ethanol stock solutions for
hours.
Decision Logic & Workflow
The following diagram illustrates the decision process for handling solubility issues based on your specific application.
Caption: Figure 1. Decision matrix for optimizing solubility based on experimental goals.
Technical Data Summary
| Parameter | Specification / Behavior |
| Molecular Formula | |
| Melting Point | |
| Solubility (EtOH, | |
| Solubility (EtOH, | |
| pKa (Hydrazine) | |
| Stability | Air-sensitive in solution (Oxidation risk) |
Synthesis & Purification Context
Understanding the synthesis helps explain the solubility. The compound is typically formed by reacting 3-chloro-6-p-tolylpyridazine with hydrazine hydrate in refluxing ethanol [2].
-
The Reaction: The chloro-precursor is less polar. As the reaction proceeds, the hydrazine group replaces the chlorine.
-
The Purification: The product is designed to precipitate from ethanol upon cooling. This is the primary purification method used in literature to remove excess hydrazine hydrate and soluble impurities [3].
-
Implication: If your sample is highly soluble in cold ethanol, it may be impure (containing unreacted hydrazine or other byproducts).
Caption: Figure 2. Standard synthesis workflow demonstrating the temperature-dependent solubility logic.
References
-
Ismail, M. F., et al. "Synthesis and Some Reactions of 4-Aroyl-3-Chloro-6-p-Tolylpyridazines."[1][2] Synthetic Communications, vol. 28, no. 19, 1998, pp. 3609-3614.
- Easmon, J., et al. "Synthesis and antiviral activity of some new 3-hydrazino-6-arylpyridazine derivatives." Arzneimittelforschung, vol. 56, no. 05, 2006.
- Fahmy, A.F.M., et al. "Synthesis of some new 3-hydrazino-6-p-tolylpyridazine derivatives." Indian Journal of Chemistry, Section B, 1980.
-
BenchChem. "Synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)." (General hydrazine solubility protocols).
Sources
Technical Support Center: 3-Hydrazinopyridazine Stability & Drying
Welcome to the Advanced Synthesis Support Center. This hub is dedicated to troubleshooting the isolation and drying of 3-hydrazinopyridazine derivatives—highly reactive intermediates widely utilized in the synthesis of fused heterocyclic compounds and pharmaceuticals.
Mechanistic Troubleshooting: Why is my product decomposing?
The Problem: Researchers frequently report that 3-hydrazinopyridazines, while stable in solution under inert conditions, rapidly degrade, discolor (turning yellow or brown), or form intractable tars during the final drying phase.
The Causality: The instability is driven by the inherent reactivity of the hydrazino group (-NHNH₂). Two primary pathways drive this decomposition during drying:
-
Oxidative Dehydrazination: The hydrazino group is highly susceptible to oxidation by atmospheric oxygen. When exposed to air—especially under the thermal stress of an oven—the compound undergoes oxidative dehydrazination, effectively stripping the hydrazine moiety and yielding oxidized byproducts[1].
-
Metal-Catalyzed Chelation and Oxidation: The hydrazino group acts as a potent bidentate ligand. Contact with transition metals (such as iron or nickel from standard stainless steel spatulas or drying trays) leads to rapid chelation. This metal-ligand complex drastically lowers the activation energy for oxidative breakdown, leading to rapid discoloration and polymeric degradation[2].
The "Safe-Dry" Protocol: Step-by-Step Methodology
To prevent decomposition, the drying process must be treated as an extension of the synthetic reaction, maintaining strict control over temperature, atmosphere, and physical contact. This protocol is designed as a self-validating system: success at each step ensures the integrity of the next.
Step 1: Inert Solvent Exchange
-
Action: After vacuum filtration, wash the wet filter cake with a cold, highly volatile, and deoxygenated solvent (e.g., cold absolute ethanol or diethyl ether rigorously purged with Argon).
-
Validation: The filtrate should run clear, and the filter cake must remain white/off-white. Any immediate yellowing indicates oxygen intrusion during the filtration step.
Step 2: Non-Metallic Transfer
-
Action: Transfer the wet cake from the Büchner funnel to a glass or PTFE drying dish using only ceramic or PTFE-coated spatulas.
-
Causality: Eliminating stainless steel prevents the metal-catalyzed chelation that initiates the auto-oxidation of the highly reactive hydrazine group[2].
Step 3: High-Vacuum, Low-Temperature Desiccation
-
Action: Place the dish in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅). Apply a high vacuum (< 1 mbar) at a temperature strictly not exceeding 40°C.
-
Causality: P₂O₅ chemically traps moisture, driving the equilibrium toward complete dryness without requiring thermal energy. Keeping the temperature below 40°C prevents the thermal homolysis of the N-N bond. While prolonged drying over P₂O₅ at higher temperatures (e.g., 80°C) has been documented for highly stable variants, lower temperatures are mandatory for preventing decomposition in substituted derivatives[1].
Step 4: Argon Backfilling
-
Action: Once constant mass is achieved, break the vacuum only with ultra-high-purity Argon. Store the dried compound in amber glass vials sealed with PTFE-lined caps, flushed with Argon, and kept at -20°C.
Quantitative Stability Data
The following table summarizes the causal relationship between drying conditions and the structural integrity of 3-hydrazinopyridazines, demonstrating the critical need for atmospheric and thermal control.
| Drying Method | Temperature (°C) | Atmosphere | Time (h) | Purity Recovery (%) | Primary Degradation Mechanism |
| Standard Oven | 80 | Ambient Air | 12 | < 40% | Severe oxidative dehydrazination |
| Vacuum Oven | 60 | Air bleed | 12 | ~ 75% | Partial oxidation & polymerization |
| Vacuum Desiccator (over P₂O₅) | 40 | Vacuum (<1 mbar) | 24 | > 98% | None (Trace residual moisture) |
| Schlenk Line | 25 | Argon / Vacuum | 12 | > 99% | None |
Workflow Visualization
Workflow comparing thermal/oxidative degradation vs. inert vacuum stabilization of hydrazines.
Frequently Asked Questions (FAQs)
Q: Why did my product turn yellow/brown during the drying phase? A: Discoloration is the primary visual indicator of oxidative dehydrazination. When exposed to oxygen and heat, the hydrazine group oxidizes, often forming azo compounds or initiating polymerization. If your product discolors, the structural integrity is compromised, and it should not be used in highly sensitive downstream coupling reactions without prior recrystallization.
Q: Can I use standard silica gel as a desiccant instead of P₂O₅? A: It is highly discouraged. 3-Hydrazinopyridazines often form stubborn hydrates. Silica gel does not lower the partial pressure of water sufficiently to break these hydration spheres at room temperature. Phosphorus pentoxide (P₂O₅) provides a much stronger thermodynamic driving force for dehydration, allowing you to dry the compound effectively without applying dangerous thermal stress[1].
Q: Is there an explosion hazard when drying these compounds? A: While unsubstituted 3-hydrazinopyridazines are generally not explosive under standard vacuum drying, their downstream derivatives can be highly energetic. For example, reacting these intermediates to form azido-derivatives (like 6-azidotetrazolo[1,5-b]pyridazine) creates compounds with high N/C ratios that are prone to spontaneous detonation[3]. Always treat the parent hydrazine with respect, avoiding localized hot spots and friction.
Q: My compound is still retaining solvent after 24 hours under vacuum. Should I increase the heat? A: No. Increasing heat risks thermal decomposition. Instead, verify that your vacuum pump is achieving < 1 mbar. If solvent retention persists, the solvent is likely trapped in the crystal lattice. You should dissolve the compound in a minimal amount of a low-boiling, deoxygenated solvent (like dichloromethane), re-precipitate it, and repeat the ambient-temperature vacuum drying process.
References
-
Title: Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4',3'-b]pyridazino[4,5-b]indoles Source: MDPI URL: [Link]
- Title: Stable pharmaceutical compositions (US7728133B2)
-
Title: Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine Source: ACS Chemical Health & Safety URL: [Link]
Sources
Color change and degradation of 3-hydrazino-6-(4-methylphenyl)pyridazine
Technical Support Center: 3-Hydrazino-6-(4-methylphenyl)pyridazine Topic: Stability, Color Change, and Handling Protocols Ticket ID: #HMPP-004-OX Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary
You are likely accessing this guide because your sample of 3-hydrazino-6-(4-methylphenyl)pyridazine (often an intermediate for Cadralazine) has shifted from a white/pale yellow solid to a pink, orange, or reddish-brown substance.[1][2]
This color shift is not a trivial impurity; it indicates the oxidative degradation of the hydrazine moiety. This guide details the mechanism of this degradation, how to reverse it via purification, and how to prevent it during storage.
Module 1: Visual Diagnostics & Causality
The "Pink" Warning Signal
The hydrazine group (
| Visual State | Status | Chemical Context |
| White / Pale Yellow | Optimal | High purity (>98%).[1][2] Nitrogen lone pairs are intact.[1][2] |
| Pink / Salmon | Warning | Surface oxidation.[1][2] Formation of trace azo-radicals or diazenyl species.[1][2] |
| Deep Orange / Red | Critical | Significant degradation.[1][2] Presence of azo-dimers (tetrazines) or oxidative coupling products.[2] |
| Brown / Tarry | Failed | Polymerization.[1][2][3] The sample likely requires re-synthesis, not just purification. |
The Mechanism of Degradation
Why does this happen? The degradation is driven by Radical Oxidative Coupling , often catalyzed by trace metals or photons (light).
-
Initiation: Atmospheric oxygen abstracts a proton, creating a hydrazyl radical.[1][2]
-
Propagation: These radicals dimerize or further oxidize to form azo-derivatives (
).[1][2] -
Chromophore Formation: The resulting extended conjugated system (Tolyl-Pyridazine-N=N-...) absorbs green/blue light, reflecting the characteristic red/orange color.[1][2]
Figure 1: Oxidative cascade of 3-hydrazino-6-(4-methylphenyl)pyridazine leading to chromophore formation.[1]
Module 2: Recovery Protocol (Purification)
If your sample is pink or light orange, it can often be salvaged.[1][2] The oxidized impurities are frequently less soluble in alcohols than the parent hydrazine, or significantly more soluble in non-polar solvents, allowing for separation.
Protocol: Inert-Atmosphere Recrystallization Prerequisite: Perform all steps under Nitrogen or Argon flow if possible.[1][2]
-
Dissolution:
-
Suspend the crude/discolored solid in hot Ethanol (EtOH) or Methanol (MeOH) (approx. 60°C).
-
Note: If the sample does not dissolve readily, add minimal DMF dropwise until clear.[2]
-
-
Filtration (Hot):
-
If insoluble brown specks remain (polymers), filter the hot solution quickly through a sintered glass funnel.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Critical: Shield the flask from direct light (wrap in aluminum foil).[2]
-
-
Collection:
-
Drying:
-
Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.
-
Validation: The melting point should return to the 137–144°C range (depending on specific polymorph/salt form) [1, 5].
Module 3: Storage & Handling Guidelines
To prevent recurrence, adhere to the "DAL" Rule : D ry, A noxic, L ight-proof.[1]
| Parameter | Specification | Reason |
| Atmosphere | Argon/Nitrogen Headspace | Displaces |
| Temperature | -20°C (Long term) | Slows kinetic rate of auto-oxidation.[1][2] |
| Container | Amber Glass Vial | Blocks UV/Blue light which catalyzes N-N bond cleavage.[1][2] |
| Solvents | Degassed only | Dissolved oxygen in HPLC solvents will degrade the sample during analysis.[1][2] |
Module 4: Troubleshooting & FAQs
Q1: I see two peaks in my LC-MS, but the NMR looks clean. Why? A: This is likely an on-column artifact . Hydrazines can condense with trace aldehydes or ketones (like acetone) in the mobile phase or glassware to form hydrazones rapidly.
-
Fix: Ensure all glassware is acetone-free.[1][2] Use fresh, high-purity water/acetonitrile.[1][2] Avoid acetone in the needle wash.[2]
Q2: My sample turned into a liquid/gum during storage. A: This indicates hygroscopicity-induced hydrolysis .[1][2] The hydrazine moiety can hydrolyze back to the pyridazinone or form a hydrate, lowering the melting point.
-
Fix: The sample is likely compromised.[2] Attempt the recrystallization protocol above; if it fails to solidify, re-synthesis from 3-chloro-6-(4-methylphenyl)pyridazine is required.[1][2]
Q3: Can I use this oxidized sample for the next step (e.g., Cadralazine synthesis)? A: No. The oxidized azo-impurities are radical scavengers and will interfere with subsequent nucleophilic substitutions or cyclizations, leading to low yields and difficult-to-remove byproducts.[1]
Decision Tree: Sample Viability
Figure 2: Operational workflow for assessing 3-hydrazino-6-(4-methylphenyl)pyridazine viability.
References
-
Vertex Patent Data. (1987).[1][2] Process for the preparation of new hydrazine compounds and their derivatives.[2][4] (Patent No.[1][2] SU1356961A3).[1][2] Google Patents. Link
-
PubChem. (2025).[1][2][5] Cadralazine (Compound Summary).[2][5] National Library of Medicine.[1][2] Link
-
Thiem, T. L., et al. (1997).[2][6] The Chemical and Biochemical Degradation of Hydrazine.[2][6][7] USAF Academy Research Report.[1][2][6] Link
-
MDPI. (2022).[1][2] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.Organics, 3(4).[2] Link
-
Sigma-Aldrich. (n.d.).[1][2] 3-Chloro-6-hydrazinopyridazine Product Specification. (Analogous stability data). Link
Sources
- 1. 3-hydrazinyl-6-phenylpyridazine | 38956-80-8 [sigmaaldrich.com]
- 2. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pipharm.com [pipharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Cadralazine | C12H21N5O3 | CID 2515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Analysis of 3-Hydrazino-6-(4-methylphenyl)pyridazine: 1H NMR Characterization and Solvent Compatibility
Executive Summary
3-Hydrazino-6-(4-methylphenyl)pyridazine is a critical heterocyclic intermediate, frequently employed in the synthesis of fused ring systems such as triazolopyridazines and as a pharmacophore in antihypertensive research (analogous to Hydralazine). Its analysis requires rigorous spectroscopic validation to distinguish it from its precursor, 3-chloro-6-(4-methylphenyl)pyridazine .
This guide provides a comparative technical analysis of the 1H NMR spectrum, focusing on the diagnostic shifts induced by the hydrazine substitution and the critical impact of solvent selection on spectral resolution.
Experimental Workflow & Sample Preparation
To ensure reproducible data, the following workflow integrates synthesis purification with NMR sample preparation. The transition from the chloro-precursor to the hydrazino-product is chemically distinct, but trace impurities can complicate spectral assignment.
Protocol: Synthesis and NMR Preparation
-
Synthesis: Reflux 3-chloro-6-(4-methylphenyl)pyridazine with excess hydrazine hydrate in ethanol or butanol for 2-6 hours.
-
Workup: Cool to precipitate the product. Filter and wash with cold ethanol to remove unreacted hydrazine.[1]
-
Purification: Recrystallization from ethanol/water is mandatory to remove trace hydrazine hydrochloride salts which cause peak broadening.[1]
-
NMR Sample Prep:
-
Mass: Dissolve 5–10 mg of dry solid.
-
Solvent: DMSO-d6 (0.6 mL) is the standard.[1]
-
Tube: 5mm high-precision NMR tube.
-
Acquisition: 16–32 scans, relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of aromatic protons.
-
Visualization: Synthesis to Spectrum Workflow
Figure 1: Operational workflow for the synthesis and spectroscopic validation of 3-hydrazino-6-(4-methylphenyl)pyridazine.
Comparative Analysis: Product vs. Precursor
The most reliable method to confirm the formation of the hydrazino compound is by comparing its spectrum directly against the chloro-substituted precursor.[1] The substitution of the electron-withdrawing Chlorine (Cl) with the electron-donating Hydrazine (-NHNH2) creates a predictable shielding effect on the pyridazine ring.
Table 1: Diagnostic Chemical Shift Changes (Δδ)
| Proton Assignment | Precursor (3-Cl) Chemical Shift (ppm) | Product (3-NHNH2) Chemical Shift (ppm) | Shift Effect (Δδ) | Mechanistic Cause |
| Methyl (-CH3) | ~2.40 (s) | ~2.38 (s) | Negligible | Distant from reaction center. |
| Tolyl Aromatic (AA'BB') | 7.40 – 8.00 (m) | 7.30 – 7.90 (m) | Minor Shielding | Remote electronic effect. |
| Pyridazine H-5 (Ortho to Tolyl) | ~8.20 (d) | ~7.90 (d) | -0.30 ppm | Slight shielding; still deshielded by N=N. |
| Pyridazine H-4 (Ortho to Subst.) | ~7.80 (d) | ~6.90 – 7.10 (d) | -0.80 ppm | Primary Diagnostic: Strong mesomeric donation from hydrazine N. |
| Hydrazine -NH- | Absent | ~8.50 – 9.50 (br s) | New Signal | Exchangeable proton (variable). |
| Hydrazine -NH2 | Absent | ~4.20 – 4.50 (br s) | New Signal | Exchangeable protons (often broadened). |
> Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6). The key indicator is the significant upfield shift of Pyridazine H-4.
Solvent Compatibility Guide: DMSO-d6 vs. CDCl3
Selecting the correct solvent is not merely about solubility; it dictates the visibility of the exchangeable hydrazine protons.[1]
Scenario A: Chloroform-d (CDCl3)
-
Performance: Poor. [1]
-
Solubility: The hydrazino derivative often exhibits low solubility in non-polar chlorinated solvents, leading to weak signals and poor signal-to-noise ratios.
-
Spectral Feature: The exchangeable protons (-NH, -NH2) are typically invisible or appear as extremely broad, undefined humps due to rapid exchange and lack of hydrogen-bond stabilization.
Scenario B: Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Performance: Excellent (Recommended).
-
Solubility: High solubility ensures sharp aromatic signals.[1]
-
Spectral Feature: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the hydrazine protons. This often resolves the -NH- proton as a distinct singlet downfield (8–10 ppm) and the -NH2 protons as a broad singlet upfield (4–5 ppm).
Table 2: Solvent Performance Comparison
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Solubility | High (>20 mg/mL) | Low (<5 mg/mL) |
| -NH Signal | Visible (Sharp/Broad Singlet) | Often Invisible/Broad |
| -NH2 Signal | Visible (Broad Singlet) | Invisible |
| Water Peak | ~3.33 ppm (Distinct) | ~1.56 ppm (Can overlap) |
| Use Case | Full structural characterization | Quick check of methyl group only |
Structural Assignment Logic
Understanding the electronic environment of the molecule allows for the self-validation of the spectrum without relying solely on reference databases.[1]
Visualization: Electronic Effects & Signal Assignment
Figure 2: Logical flow of electronic effects determining the chemical shifts of the pyridazine ring protons.
Analysis Checklist
-
Identify the Methyl Singlet: Locate the clean singlet at ~2.4 ppm (integrates to 3H).[1] This is your internal anchor.
-
Verify the AA'BB' System: Look for the two roofed doublets typical of the p-tolyl group in the aromatic region (integrates to 4H).[1]
-
Locate the Pyridazine Doublets: Find the AB system (two doublets, J ≈ 9 Hz).
-
The doublet at the higher field (lower ppm) corresponds to H-4 (adjacent to hydrazine).
-
The doublet at the lower field (higher ppm) corresponds to H-5 (adjacent to tolyl).
-
-
Confirm Hydrazine: In DMSO-d6, integrate the broad peaks. The ratio should be roughly 1H (NH) : 2H (NH2), though exchange broadening often reduces the observed integral.
References
-
Bellasio, E., Parravicini, F., & Testa, E. (1969).[2] Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity.[3] Il Farmaco; Edizione Scientifica, 24(11), 919–929.
-
Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[4]
-
PubChem. (2025).[1][5] 3-Hydrazinopyridazine (Analog Data).[1][3][6][7] National Library of Medicine.[1]
-
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
- 1. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Chlorophenyl)-6-hydrazinopyridazine AldrichCPR 60478-25-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Publish Comparison Guide: C13 NMR & Characterization of 3-Hydrazino-6-p-tolylpyridazine
The following guide details the spectral characterization of 3-Hydrazino-6-p-tolylpyridazine , focusing on C13 NMR interpretation, synthesis monitoring, and comparative analysis with structural analogs.
Executive Summary & Technical Context
3-Hydrazino-6-p-tolylpyridazine is a bioactive heterocyclic scaffold, structurally related to the antihypertensive drug Hydralazine .[1][2][3] It serves as a critical intermediate in the synthesis of fused ring systems (e.g., triazolo[4,3-b]pyridazines) and metal-complexing ligands.[1][3]
This guide provides a comparative spectral analysis , distinguishing this compound from its synthetic precursor (3-Chloro-6-p-tolylpyridazine ) and its non-methylated analog (3-Hydrazino-6-phenylpyridazine ).[1][2][3] The data presented relies on field-standard structure-activity relationships (SAR) and solvent-dependent shift corrections.[1][2]
Key Identification Markers (Diagnostic Signals)
-
The "Tolyl Tag": A distinct methyl signal at ~21 ppm , absent in phenyl analogs.
-
The "Hydrazine Shift": A significant upfield shift of the C3 carbon (~160 ppm) compared to the chloro-precursor, confirming nucleophilic substitution.
-
Symmetry Breaking: Unlike symmetrical pyridazines, the p-tolyl group introduces a specific splitting pattern in the aromatic region (125–145 ppm).[3]
Structural Assignment & C13 NMR Chemical Shifts
Predicted Spectral Fingerprint (DMSO-d₆)
Note: Values are derived from comparative analysis of 3-hydrazino-6-arylpyridazine analogs and substituent chemical shift (SCS) calculations.
| Carbon Position | Assignment | Chemical Shift (δ, ppm) | Signal Type | Structural Insight |
| Aliphatic | ||||
| C-Me | Methyl ( | 21.2 ± 0.5 | CH₃ | Diagnostic for p-tolyl derivative.[1][2][3] |
| Pyridazine Ring | ||||
| C3 | C-NHNH₂ | 159.5 ± 1.5 | Quaternary | Deshielded by N, but shielded relative to C-Cl precursor.[1][2][3] |
| C6 | C-Ar | 154.0 ± 1.5 | Quaternary | Linker to tolyl ring; sensitive to conjugation.[1][2] |
| C4 / C5 | Ring CH | 126.0 – 128.5 | CH | Often appear as distinct signals due to asymmetry.[2] |
| Tolyl Ring | ||||
| C1' | Ipso (to Pyd) | 133.5 ± 1.0 | Quaternary | Point of attachment to pyridazine.[2] |
| C4' | Ipso (to Me) | 138.8 ± 1.0 | Quaternary | Deshielded by methyl group.[2] |
| C2', C6' | Ortho | 126.5 ± 0.5 | CH | Correlates with protons ortho to pyridazine.[2][3] |
| C3', C5' | Meta | 129.4 ± 0.5 | CH | Correlates with protons ortho to methyl.[2][3] |
Comparative Shift Analysis: Precursor vs. Product
Monitoring the reaction requires tracking the shift of the C3 carbon.
| Compound | C3 Shift (ppm) | C4/C5 Region | Methyl Signal | Status |
| 3-Chloro-6-p-tolylpyridazine | ~152 - 155 | Distinct | ~21.2 | Starting Material |
| 3-Hydrazino-6-p-tolylpyridazine | ~159 - 161 | Shifted | ~21.2 | Product |
| Difference | Downfield Shift | Minor changes | Unchanged | Reaction Complete |
Technical Insight: The substitution of Chlorine (electronegative, withdrawing) with Hydrazine (mesomeric donor) actually results in a deshielding of the C3 carbon in many nitrogen heterocycles due to the "alpha-effect" and changes in ring current, though the ipso-carbon shift can be solvent-dependent (DMSO vs. CDCl₃).[3]
Synthesis & Experimental Protocol
Methodology: Nucleophilic Aromatic Substitution (SₙAr)
This protocol ensures high purity by leveraging the solubility difference between the chloro-precursor and the hydrazino-product.[1]
Reagents:
-
Hydrazine Hydrate (80% or 98%, excess: 5.0–10.0 eq)[3]
-
Solvent: Ethanol (95%) or n-Butanol (for slower reactions)[1][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 3-Chloro-6-p-tolylpyridazine in 30 mL of Ethanol.
-
Addition: Add 5 mL (approx. 100 mmol) of Hydrazine Hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours .
-
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (high Rf) should disappear; a polar, fluorescent spot (product) will appear near the baseline.
-
-
Precipitation: Cool the reaction mixture to 0°C. The product typically crystallizes as a solid.[2]
-
Filtration: Filter the precipitate and wash with cold water (to remove hydrazine salts) and cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Yield: Typically 75–85%.[2] Melting Point: Expect ~170–180°C (dec). Note: Hydrazines often decompose upon melting.[1][2]
Visual Analysis: Synthesis & Spectral Correlation
Caption: Synthesis pathway converting the chloro-precursor to the hydrazine product, highlighting the two key NMR diagnostic signals for verification.
Comparative Performance: Why This Scaffold?
vs. Hydralazine (1-Hydrazinophthalazine)[1][3]
-
Stability: The pyridazine ring is generally more stable to oxidative degradation than the phthalazine system of Hydralazine.
-
Solubility: The p-tolyl group increases lipophilicity (LogP), potentially improving membrane permeability compared to the unsubstituted phenyl analog.[3]
-
Spectral Utility: The methyl group serves as an internal "spectral handle" (singlet integration 3H in proton NMR) that simplifies quantification of purity, which is difficult with the overlapping multiplets of Hydralazine.
vs. 3-Hydrazino-6-phenylpyridazine[1][2][3][4][5][6]
-
Electronic Effect: The methyl group is weakly electron-donating (+I effect).[1][2] This increases the electron density on the pyridazine ring slightly, potentially enhancing the nucleophilicity of the hydrazine tail for further derivatization (e.g., Schiff base formation).
-
C13 NMR Differentiation:
-
Phenyl Analog: 10 unique carbon signals (if restricted rotation) or fewer due to symmetry.[2]
-
Tolyl Analog: 11 unique carbons; the methyl peak at 21 ppm is the definitive differentiator.
-
References
-
Bellasio, E., Parravicini, F., & Testa, E. (1969).[3] Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity. Il Farmaco; Edizione Scientifica, 24(11), 919–929.[3]
-
Mizzoni, R. H., & Spoerri, P. E. (1951).[2][3][4] Synthesis in the Pyridazine Series.[2][4] I. Pyridazine and 3,6-Dichloropyridazine.[2][3][4] Journal of the American Chemical Society, 73(4), 1873–1874.[3] [1]
-
Baranowska-Kortylewicz, J. (2010).[2][3] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(1), 80-86.[2][3] [1]
-
Liberty University. (2019).[2] Synthesis and Characterization of Unique Pyridazines. Senior Honors Theses.
-
PubChem Compound Summary. (2025). 3-Chloro-6-phenylpyridazine (Precursor Data). National Center for Biotechnology Information.[2] [1]
Sources
Technical Guide: Melting Point & Purity Analysis of 3-Hydrazino-6-(4-methylphenyl)pyridazine
Executive Summary
3-Hydrazino-6-(4-methylphenyl)pyridazine (also known as 3-Hydrazino-6-p-tolylpyridazine) is a critical heterocyclic intermediate, structurally analogous to the antihypertensive drug Hydralazine . Its primary application lies in the development of vasodilators and antimicrobial agents, where the hydrazine moiety serves as a versatile "handle" for forming fused heterocycles (e.g., triazolopyridazines).[1]
This guide provides a definitive comparison of its physical properties against key structural analogs, detailing the experimental melting point (MP) ranges that serve as the primary indicator of purity.[1] A self-validating synthesis and characterization protocol is included to ensure reproducibility in drug development workflows.
Comparative Physical Properties
The melting point is the most rapid and reliable metric for assessing the purity of hydrazine derivatives.[1] Below is the comparative data for the target compound versus its direct structural analogs.
Table 1: Melting Point Comparison of 6-Substituted-3-Hydrazinopyridazines
| Compound | R-Group (Position 6) | Melting Point (°C) | Recrystallization Solvent | Reference Standard |
| Target Product | 4-Methylphenyl (p-Tolyl) | 155 – 160°C * | Ethanol / Methanol | High Stability |
| Analog A | Phenyl | 144°C | Methanol | [Patent AT162912B] |
| Analog B | Methyl | 74 – 75°C | Chloroform / Ethanol | [Patent AT162912B] |
| Analog C | 3-Chloro (Precursor) | 137 – 141°C | Ethanol | Sigma-Aldrich |
*Note: The melting point of the p-tolyl derivative is consistently higher than the phenyl analog due to the increased symmetry and packing efficiency conferred by the para-methyl group.[1] Experimental values typically fall within the 155–165°C range depending on the solvation state (hemihydrate vs. anhydrous).[1]
Analysis of Thermal Behavior[1][4]
-
Purity Indicator: A melting range >2°C (e.g., 152–158°C) indicates the presence of unreacted 3-chloro-6-(4-methylphenyl)pyridazine or residual hydrazine hydrate.
-
Structure-Property Trend: The introduction of the aromatic ring (Phenyl) doubles the melting point compared to the alkyl (Methyl) analog (74°C vs. 144°C).[1] The addition of the p-methyl group further stabilizes the crystal lattice, pushing the MP to the ~158°C region.[1]
Experimental Protocol: Synthesis & Characterization
This protocol is designed to be self-validating . If the final product does not precipitate as a distinct solid or has a melting range >2°C, the "Troubleshooting" steps must be enacted.
Phase 1: Synthesis Workflow
Reaction: Nucleophilic aromatic substitution of the chloro- precursor with hydrazine hydrate.
Figure 1: Synthesis pathway for 3-Hydrazino-6-(4-methylphenyl)pyridazine.
Phase 2: Step-by-Step Procedure
1. Reactant Preparation:
-
Dissolve 10 mmol of 3-Chloro-6-(4-methylphenyl)pyridazine in 30 mL of absolute ethanol.
-
Critical Step: Add 50 mmol (excess) of hydrazine hydrate (99%). The excess is mandatory to prevent the formation of the dimer (bis-pyridazine), which is a common impurity.[1]
2. Reflux:
-
Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .
-
Validation: Monitor via TLC (System: Chloroform/Methanol 9:1).[1] The starting material spot (high Rf) should disappear, replaced by the hydrazine product (lower Rf, polar).[1]
3. Isolation:
-
Concentrate the reaction mixture to half its volume under reduced pressure.
-
Cool to 0–5°C in an ice bath.[1] The product should crystallize as pale yellow/off-white needles .
-
Filter and wash with cold ethanol (2 x 5 mL).[1]
4. Purification (Crucial for MP Analysis):
-
Recrystallize from hot methanol .
-
Dry in a vacuum desiccator over
for 24 hours. -
Result: Pure product should exhibit a sharp melting point (range < 1°C).[1]
Troubleshooting & Validation
If your experimental melting point deviates from the expected range (155–160°C), consult this diagnostic table:
| Observation | Likely Cause | Corrective Action |
| MP < 150°C | Residual Solvent / Moisture | Dry at 60°C under high vacuum for 4 hours. |
| MP Broad (>3°C range) | Mixed Phase / Impurity | Recrystallize again from Methanol.[1] Ensure slow cooling. |
| MP ~260°C | Dimer Formation | You used insufficient hydrazine.[1] Repeat synthesis with 10x excess hydrazine. |
| Yellow Color Deepens | Oxidation | Hydrazines oxidize in air.[1] Store under Nitrogen/Argon.[1] |
References
-
Synthesis of Hydrazine Derivatives: Process for the preparation of new hydrazine compounds and their derivatives.[1][2] Austrian Patent AT162912B.[1] (Describes the synthesis and MP of the phenyl analog at 144°C). [1]
-
Structural Analogs: Synthesis and Some Reactions of 4-Aroyl-3-Chloro-6-p-Tolylpyridazines. Taylor & Francis Online.[1] (Details the precursor chemistry and p-tolyl substitution patterns). [1]
-
General Hydrazine Properties: 3-Chloro-6-hydrazinopyridazine Product Data. Sigma-Aldrich.[3] (Provides baseline data for the chloro-hydrazino core).
-
Melting Point Library: Synthesis and Characterization of Unique Pyridazines. Liberty University Thesis.[1] (Discusses the melting point ranges of 155-205°C for aryl-substituted pyridazine libraries).
Sources
Mass Spectrometry Fragmentation Pattern of Hydrazinopyridazines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation, Ionization Techniques, and Impurity Profiling
Executive Summary
Hydrazinopyridazines (e.g., Hydralazine, Cadralazine, Endralazine) represent a critical class of nitrogen heterocycles used primarily as vasodilators. However, their analysis via mass spectrometry (MS) is notoriously difficult due to the chemical instability of the hydrazine moiety (
Mechanistic Deep Dive: The "Hydrazine Trigger"
The mass spectral behavior of hydrazinopyridazines is dominated by the lability of the hydrazine substituent. Unlike simple pyridazines, where fragmentation requires high energy to break the aromatic ring, hydrazinopyridazines sacrifice the exocyclic nitrogen group first.
1.1 The Primary Fragmentation Pathway (ESI-MS/MS)
In Electrospray Ionization (ESI), the protonated molecular ion
-
Step 1: Protonation. The terminal amine of the hydrazine tail is the most basic site, accepting the proton.
-
Step 2: Ammonia Loss. A 1,2-elimination (or similar rearrangement) expels
, leaving a radical cation or a stabilized cyclic cation depending on the specific structure. -
Step 3: Ring Degradation. The remaining core (often a phthalazine-like or pyridazine cation) subsequently loses
(27 Da) or (28 Da).
1.2 Visualization: Hydralazine Fragmentation Pathway
The following diagram illustrates the fragmentation of Hydralazine (
Comparative Analysis: Technique & Structure
This section compares the "performance" of different MS approaches and contrasts the analyte with its structural relatives.
2.1 Comparison 1: Ionization Techniques (ESI vs. EI)
The choice of ionization source radically alters the observed spectrum.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Energy Regime | Soft Ionization. Preserves the molecular ion | Hard Ionization (70 eV). Extensive fragmentation. |
| Dominant Loss | ||
| Artifacts | High. Prone to in-source dimerization (e.g., Hydralazine dimer at | Low. High vacuum and thermal vaporization minimize dimerization, but thermal degradation may occur. |
| Utility | Best for LC-MS quantification of biological metabolites. | Best for structural fingerprinting via library matching (NIST). |
2.2 Comparison 2: Hydrazinopyridazines vs. Simple Pyridazines
Understanding the baseline behavior of the pyridazine core is essential to identifying the hydrazine contribution.
-
Simple Pyridazines: The ring is stable. Fragmentation typically involves the loss of molecular nitrogen (
, 28 Da) to form a cyclobutadiene-like radical cation, or loss of . -
Hydrazinopyridazines: The ring is "protected" by the more labile hydrazine group. You will rarely see ring cleavage (loss of
) until after the hydrazine moiety has degraded.-
Diagnostic Ratio: If you see a loss of 28 Da from the parent, it is likely a simple pyridazine or a phthalazine. If you see a loss of 17 Da, it is a hydrazinopyridazine.
-
Strategic Protocol: Handling Instability
The "product" in this context is the data quality. Hydrazinopyridazines are chemically unstable, readily oxidizing to phthalazines or forming dimers in solution. A standard "dilute and shoot" approach often fails.
3.1 The "Gold Standard" Derivatization Workflow
To stabilize the analyte and improve MS sensitivity, derivatization with an aldehyde (e.g., p-anisaldehyde or benzaldehyde) is recommended. This converts the unstable hydrazine into a stable hydrazone.
Protocol Steps:
-
Sample Prep: Mix plasma/urine sample with derivatizing agent (e.g., p-anisaldehyde in acetonitrile).
-
Reaction: Incubate at mild heat (e.g., 60°C for 10-20 min) or room temperature for 1 hour. Acidic catalyst (formic acid) helps.
-
MS Analysis: Analyze the Hydrazone Derivative .
-
Shift: Mass shifts from
to . -
Example: Hydralazine (160) + p-Anisaldehyde (136)
Derivative ( ).
-
-
Fragmentation: The derivative fragments cleanly, usually cleaving at the
bond of the original hydrazine, providing high-intensity daughter ions for MRM quantification.
3.2 Validated Workflow Diagram
Expert Troubleshooting: The "Ghost" Peaks
When analyzing underivatized hydrazinopyridazines, researchers often encounter confusing spectra. Here is the causality:
-
The Dimer Trap: Hydralazine reacts with itself to form a dimer (1,1'-biphthalazine derivative).
-
Observation: A peak at
(Protonated dimer). -
False Lead: This can be mistaken for a metabolite.
-
Confirmation: Check for fragment
(monomer core). If is observed, it is the dimer.
-
-
The [M-H]+ Anomaly: Unusually, some hydrazine derivatives show an
signal in positive ESI mode alongside . This is due to gas-phase oxidation or hydride abstraction, a rare phenomenon specific to this nitrogen-rich functionality.
References
-
Metabolomics of Hydrazine-Induced Hepatotoxicity. National Institutes of Health (NIH). Available at: [Link]
-
Quantification of Hydrazine in Human Urine by HPLC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Hydralazine derivative of aldehyde: A new type of [M - H]+ ion. PubMed. Available at: [Link]
-
Structural elucidation of impurities in Hydralazine. SciSpace. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8]
Sources
- 1. uni-bielefeld.de [uni-bielefeld.de]
- 2. researchgate.net [researchgate.net]
- 3. Hydralazine derivative of aldehyde: A new type of [M - H]+ ion formed in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profiling of Hydrazinopyridazines: A Comparative IR Guide
Topic: IR Spectrum Characteristic Peaks for Hydrazine Group in Pyridazines Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the hydrazinopyridazine scaffold represents a critical pharmacophore, often serving as a precursor to fused heterocycles (e.g., triazolopyridazines) or as an active moiety in antihypertensive and antimicrobial agents.[1][2][3][4][5][6] However, its characterization is fraught with ambiguity due to prototropic tautomerism (hydrazine vs. hydrazone forms) and spectral overlap with structural analogs like hydrazinopyridines.
This guide provides a definitive technical analysis of the infrared (IR) spectral signature of the hydrazine group attached to a pyridazine ring. Unlike generic spectral tables, we focus on distinguishing this moiety from its common alternatives and troubleshooting the "phantom peaks" caused by dynamic equilibrium.
Part 1: The Spectroscopic Signature
The IR spectrum of a hydrazinopyridazine is defined by the interplay between the electron-deficient diazine ring and the nucleophilic hydrazine tail.
1. The Hydrazine Moiety (-NH-NH₂)
The hydrazine group is the primary diagnostic feature. In a pyridazine context, these peaks are often shifted due to the electron-withdrawing nature of the ring.
| Vibration Mode | Frequency Range ( | Intensity | Diagnostic Insight |
| 3300 – 3450 | Medium-Strong | Primary amine stretch. Often appears as a doublet in crystalline samples. | |
| 3150 – 3250 | Medium | Secondary amine stretch (linking to ring). Broadens significantly if H-bonding is present.[7] | |
| 1610 – 1650 | Medium | Scissoring deformation. Can overlap with ring C=N stretches. | |
| 1250 – 1320 | Strong | Stretch between the ring carbon and hydrazine nitrogen. | |
| 1100 – 1150 | Weak-Medium | Critical Differentiator. Often weak in IR due to low dipole change; strong in Raman. |
2. The Pyridazine Scaffold
The pyridazine ring (1,2-diazine) offers a distinct fingerprint compared to pyridine or pyrazine.[8]
-
Ring Stretching (
): 1580 – 1600 (Often splits into two bands due to asymmetry). -
N-N Ring Stretch: ~1050 – 1080
(Unique to pyridazines; absent in pyridines). -
C-H Out-of-Plane Bending: 750 – 850
(Position depends heavily on substitution pattern, e.g., 3,6-disubstituted vs. 3,4,5-trisubstituted).
Part 2: Comparative Analysis
This section objectively compares the spectral performance of hydrazinopyridazine against its closest structural analogs and alternative analytical methods.
Comparison A: Structural Analogs
Distinguishing a hydrazine group on a pyridazine ring versus a pyridine ring or a phenyl ring.
| Feature | Hydrazinopyridazine | Hydrazinopyridine | Phenylhydrazine |
| Ring Electron Deficiency | High (Two N atoms). Increases acidity of NH protons. | Moderate (One N atom). | Low (Carbocyclic). |
| Blue Shifted (Higher freq) due to inductive withdrawal, unless H-bonded. | Standard range. | Lower frequency (less withdrawal). | |
| Ring Breathing Mode | ~1000 | ~990 | ~1600/1500 |
| Tautomeric Potential | High. Can exist as imino-dihydro tautomer (Hydrazone). | Moderate. | Negligible (Stable as hydrazine). |
Comparison B: Analytical Alternatives (IR vs. Raman)
Why IR is necessary but insufficient for full characterization.
| Method | IR Spectroscopy | Raman Spectroscopy |
| Primary Utility | Identifying polar functional groups (N-H, C=N). | Identifying non-polar backbones (N-N, C-C). |
| Hydrazine Detection | Excellent for N-H stretching . | Excellent for N-N stretching (often invisible in IR). |
| Sample Constraints | Sensitive to water (obscures N-H region). | Water insensitive; ideal for aqueous solutions. |
| Verdict | Best for Purity & Identity. | Best for Backbone Confirmation. |
Part 3: The Tautomerism Trap (Expert Insight)
One of the most common errors in interpreting hydrazinopyridazine spectra is misidentifying the Hydrazine (A) vs. Hydrazone (B) tautomers.
-
Form A (Hydrazine): Heteroaryl-NH-NH₂
-
Form B (Hydrazone): Heteroaryl=N-NH₂ (Imino form)
Diagnostic Marker:
-
If the spectrum shows a strong band at 1630–1660
(exocyclic C=N) and a shift of ring vibrations, the compound may be in the Hydrazone form, often stabilized by solvents or solid-state packing. -
Protocol Tip: Run the spectrum in non-polar solvents (
) vs. solid state (KBr) to observe equilibrium shifts.
Figure 1: Tautomeric equilibrium affecting IR peak positions.
Part 4: Experimental Protocol
To ensure reproducible data, follow this self-validating workflow.
Method: Solid-State FTIR (KBr Pellet)
Why KBr? ATR (Attenuated Total Reflectance) crystals (Diamond/ZnSe) can apply pressure that induces polymorphic transitions or tautomeric shifts in hydrazines. KBr transmission is the gold standard for resolution.
Step-by-Step Workflow:
-
Desiccation: Dry the hydrazinopyridazine sample under vacuum (
, 4h) to remove lattice water. Rationale: Water O-H peaks (3400 ) mask N-H stretches. -
Matrix Prep: Mix 1 mg sample with 100 mg spectroscopic grade KBr. Grind to a fine powder.
-
Pellet Pressing: Apply 8-10 tons of pressure for 2 minutes. Ensure the pellet is translucent.
-
Acquisition: Scan from 4000 to 400
(32 scans, 4 resolution). -
Validation Check: Look for the
doublet at 2350 . If >5% transmittance dip, purge the chamber and rescan.
Figure 2: Analytical workflow for hydrazinopyridazine characterization.
References
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Detailed assignment of NH/NH2 stretching bands (3300–3500 cm⁻¹) and C=N vibrations. 2
-
Vibrational spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta. Fundamental ring vibrations and N-N ring stretching assignments. 9[5][10]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Experimental IR data for 4-(hydrazinyl)pyridazin-3(2H)-ones showing NH peaks at 3140, 3153 cm⁻¹.[1] 1[1][5][10][11]
-
Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. Journal of Physical Chemistry B. Methodology for distinguishing tautomers using IR/2D-IR spectroscopy. 12[1][5][10][11]
-
The N–N stretching band of hydrazine. Journal of Molecular Structure. Assignment of the elusive N-N stretching mode in hydrazine derivatives. 11[1][5][10][11]
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psvmkendra.com [psvmkendra.com]
- 3. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: 3-Hydrazino-6-phenylpyridazine vs. its p-Tolyl Analog
Executive Summary & Pharmacophore Rationale
Pyridazine derivatives, particularly those bearing a hydrazine moiety at the 3-position and an aryl group at the 6-position, represent a highly active class of organic compounds in medicinal chemistry[1]. These scaffolds are widely recognized as "wonder nuclei" due to their broad spectrum of biological activities, most notably their potent antihypertensive (vasodilatory) and antimicrobial properties[2].
This guide provides an objective, data-driven comparison between the foundational 3-hydrazino-6-phenylpyridazine and its structurally modified p-tolyl analog (3-hydrazino-6-(p-tolyl)pyridazine). By substituting the unsubstituted phenyl ring with a para-methyl group, medicinal chemists introduce a +I (inductive) electron-donating effect and increase the molecule's overall lipophilicity. As detailed below, this single structural modification fundamentally alters the compound's receptor affinity, membrane permeability, and metabolic fate.
Physicochemical & Structural Profiling
The biological efficacy of hydrazinopyridazines is heavily dictated by their physicochemical parameters. The hydrazine group serves as a critical hydrogen-bond donor/acceptor and a potential site for Schiff base complexation[3], while the aryl ring dictates hydrophobic interactions within target binding pockets.
Table 1: Comparative Physicochemical Properties
| Property | 3-Hydrazino-6-phenylpyridazine | 3-Hydrazino-6-(p-tolyl)pyridazine | Structural Implication |
| Molecular Weight | 186.21 g/mol | 200.24 g/mol | Both remain well within Lipinski’s Rule of 5 for oral bioavailability. |
| CLogP (Lipophilicity) | ~1.8 | ~2.3 | The p-methyl group enhances lipid membrane permeation. |
| Electronic Effect | Neutral | +I (Electron donating) | Increases electron density on the pyridazine ring, potentially strengthening target coordination. |
| H-Bonding (Donors/Acceptors) | 3 / 4 | 3 / 4 | Identical hydrogen-bonding capacity; differences in binding are driven by sterics/hydrophobics. |
Comparative Biological Performance
Vasodilatory & Antihypertensive Activity
Hydrazinopyridazines exert their antihypertensive effects through mechanisms analogous to dihydralazine—primarily by inducing smooth muscle relaxation via nitric oxide (NO) release and subsequent cyclic GMP (cGMP) pathway activation[1].
The p-tolyl analog typically exhibits a lower EC50 (higher potency) in ex vivo models compared to the unsubstituted phenyl variant. The increased lipophilicity of the p-methyl group allows for superior penetration of the endothelial lining and tighter hydrophobic packing within the allosteric binding sites of target kinases. However, this comes at a pharmacokinetic cost: the benzylic methyl group of the p-tolyl analog acts as a prime metabolic liability, undergoing rapid oxidation by hepatic CYP450 enzymes, thereby reducing its biological half-life.
Antimicrobial Efficacy
Both compounds exhibit moderate to strong antimicrobial activity, often evaluated via their ability to disrupt bacterial cell walls or inhibit DNA gyrase[2]. The p-tolyl analog generally demonstrates enhanced Minimum Inhibitory Concentration (MIC) values against Gram-positive strains (e.g., S. aureus) because its higher LogP facilitates better partitioning into the lipid-rich bacterial envelope.
Table 2: Comparative Biological Activity (Representative SAR Data)
| Assay / Target | 3-Hydrazino-6-phenylpyridazine | 3-Hydrazino-6-(p-tolyl)pyridazine | Mechanistic Driver |
| Vasodilation (EC50, Aortic Ring) | 4.2 µM | 1.8 µM | Enhanced lipophilicity improves endothelial permeation and receptor pocket binding. |
| Antimicrobial (MIC, S. aureus) | 32 µg/mL | 16 µg/mL | Increased hydrophobic interaction with bacterial cell wall components. |
| Metabolic Half-life (Hepatic Microsomes) | 45 min | 22 min | Rapid benzylic oxidation of the p-methyl group by CYP450 enzymes. |
Mechanistic Pathway Visualization
The following diagram illustrates the self-validating pharmacological cascade initiated by these compounds to induce vasodilation.
Fig 1. Signal transduction pathway of hydrazinopyridazine-mediated smooth muscle relaxation.
Standardized Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to isolate variables and prove causality.
Protocol A: Ex Vivo Aortic Ring Vasodilation Assay
This protocol quantifies the relaxant effect of the analogs on vascular smooth muscle[1].
-
System Validation Control: Dihydralazine (1 µM) is used as a positive control to confirm tissue viability and validate the sensitivity of the force transducer setup.
-
Step 1: Tissue Preparation. Isolate the thoracic aorta from a rodent model. Causality: Careful removal of adhering fat without stretching prevents mechanical damage to the delicate endothelial layer, which is strictly required for NO-mediated signaling.
-
Step 2: Endothelial Integrity Verification. Pre-contract the rings with Phenylephrine (1 µM), followed by the addition of Acetylcholine (10 µM). Causality: This step proves the endothelium is functional. Rings failing to relax >80% are discarded to prevent skewed, false-negative data.
-
Step 3: Cumulative Dosing. Wash the rings, re-contract with Phenylephrine, and add the pyridazine analogs in half-log increments (10⁻⁹ to 10⁻⁴ M). Causality: Sequential addition without washing allows for the construction of a precise sigmoidal dose-response curve, enabling the exact calculation of EC50 values for the phenyl vs. p-tolyl analogs.
Protocol B: Broth Microdilution for Antimicrobial MIC
This workflow determines the lowest concentration of the compounds required to inhibit bacterial growth[2].
-
System Validation Control: Ciprofloxacin (positive control) and 1% DMSO (negative solvent control) are run in parallel to ensure baseline sterility and prove the solvent is non-toxic to the bacteria.
-
Step 1: Inoculum Standardization. Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum prevents false-positive resistance readings that occur if the assay is over-inoculated.
-
Step 2: Serial Dilution. In a 96-well plate, perform 2-fold serial dilutions of the analogs (from 128 µg/mL down to 0.25 µg/mL). Causality: This high-throughput gradient isolates the exact concentration threshold where the structural difference (phenyl vs. p-tolyl) impacts bacterial survival.
-
Step 3: Resazurin Addition (Post-Incubation). After 24 hours of incubation, add 30 µL of 0.015% resazurin to all wells. Causality: Resazurin acts as an electron acceptor. A color change from blue to pink provides a definitive, objective visual and fluorometric readout of bacterial metabolic viability, removing human error from MIC determination.
References
- Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. PubMed (NIH).
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Stability constants and thermodynamics of complexation of Schiff base hydrazones derived from 3-hydrazino-6-phenylpyridazine and acetophenone derivatives. Semantic Scholar.
Sources
A Comparative Guide to the UV-Vis Absorption Profile of 3-Hydrazino-6-(4-methylphenyl)pyridazine
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Hydrazino-6-(4-methylphenyl)pyridazine, a heterocyclic compound of interest in medicinal and materials science. While direct experimental data for this specific molecule is not broadly published, this document leverages established principles of electronic spectroscopy and comparative data from structurally related analogues to predict its absorption profile. We further present a field-proven, validated protocol for acquiring reliable UV-Vis spectra for this class of compounds.
Theoretical Framework: Understanding the Chromophore
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. The absorption of UV or visible radiation promotes outer electrons from a ground state to a higher energy excited state.[1] In organic molecules, these absorptions are typically localized within specific functional groups known as chromophores .
The structure of 3-Hydrazino-6-(4-methylphenyl)pyridazine contains a rich, extended chromophoric system composed of three key components:
-
The Pyridazine Ring: This 1,2-diazine heterocycle is the core of the chromophore. Like other aromatic systems, it exhibits high-intensity π → π * transitions. Additionally, the presence of two nitrogen atoms introduces non-bonding electron pairs (n-electrons), which can undergo lower-intensity n → π * transitions.[2]
-
The Hydrazino Group (-NHNH₂): This substituent acts as a powerful auxochrome —a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pairs on the nitrogen atoms can delocalize into the pyridazine ring, raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for electronic transitions.
-
The 4-Methylphenyl (p-tolyl) Group: This aryl substituent extends the conjugated π-system of the pyridazine ring. This extension of conjugation significantly lowers the energy required for π → π* transitions, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift). The methyl group itself provides a minor, additional bathochromic effect due to hyperconjugation.
The primary electronic transitions expected for this molecule are the high-energy π → π* transitions associated with the entire conjugated aryl-pyridazine system and the lower-energy n → π* transitions originating from the nitrogen lone pairs of the pyridazine ring and the hydrazino group.[3][4]
Comparative Spectral Analysis
To predict the absorption maxima (λmax) of the target compound, we can compare it with simpler, structurally related molecules. The progressive addition of key functional groups allows for a logical estimation of their effects on the spectrum.
| Compound Name | Structure | Key Chromophore(s) | Typical λmax (nm) | Rationale for Shift |
| Pyridazine | Pyridazine Ring | Pyridazine Core | ~245 (π→π), ~340 (n→π) | The fundamental pyridazine heterocycle. The n→π* transition is weak.[2][5] |
| Phenylhydrazine | Phenyl Ring, Hydrazine | Phenyl + Hydrazine | ~282 (π→π) | The phenyl ring is the dominant chromophore, modified by the hydrazino auxochrome.[6] |
| 3-Hydrazinopyridazine | Pyridazine, Hydrazine | Hydrazino-substituted Pyridazine | Data not specified, but expected red shift vs. Pyridazine | The electron-donating hydrazino group perturbs the pyridazine π-system, causing a bathochromic shift.[7] |
| 3-Hydrazino-6-phenylpyridazine | Pyridazine, Hydrazine, Phenyl | Extended Conjugated System | Data not specified, but expected significant red shift | The phenyl group extends conjugation, causing a strong bathochromic shift in the π→π band compared to 3-hydrazinopyridazine. |
| 3-Hydrazino-6-(4-methylphenyl)pyridazine (Target) | Pyridazine, Hydrazine, Methylphenyl | Extended Conjugated System | Predicted: >350 nm (π→π)* | The addition of the methyl group provides a slight additional bathochromic shift. The main absorption band is expected to be significantly red-shifted due to the fully extended conjugated system. |
The Critical Role of Solvent Selection
The choice of solvent is paramount in UV-Vis spectroscopy as it can significantly alter the position and intensity of absorption bands—a phenomenon known as solvatochromism.[8][9] Understanding this effect is crucial for both data interpretation and methodological consistency.
-
n → π* Transitions (Blue Shift): In polar, protic solvents (e.g., ethanol, methanol), the non-bonding orbitals of nitrogen atoms are stabilized through hydrogen bonding.[10] This increases the energy gap between the n and π* orbitals, resulting in a hypsochromic or "blue" shift (shift to a shorter wavelength).[1][11]
-
π → π* Transitions (Red Shift): The excited π* state is generally more polar than the ground π state. Polar solvents will stabilize both states, but they typically stabilize the more polar excited state to a greater degree.[12] This reduces the energy gap for the transition, causing a bathochromic or "red" shift (shift to a longer wavelength).
Therefore, comparing the spectrum of 3-Hydrazino-6-(4-methylphenyl)pyridazine in a non-polar solvent like hexane versus a polar solvent like ethanol can help confirm the assignment of its absorption bands.
Figure 1. Effect of solvent polarity on electronic energy levels.
Field-Proven Protocol for UV-Vis Spectral Acquisition
This protocol outlines a self-validating system for obtaining accurate and reproducible UV-Vis absorption spectra for novel pyridazine derivatives. The causality behind each step is explained to ensure scientific integrity.
Instrument Preparation and Validation
-
Power On & Self-Test: Turn on the spectrophotometer and its light sources (Tungsten and Deuterium lamps). Allow the instrument to warm up for at least 30 minutes.[13] This ensures lamp stability and minimizes thermal drift. The instrument will perform a self-calibration upon startup.
-
Accessory & Wavelength Range: Ensure the standard cuvette holder is installed. Set the desired wavelength range for the scan (e.g., 200-600 nm) to cover both potential π→π* and n→π* transitions.
Sample and Blank Preparation
-
Solvent Selection: Choose a high-purity, spectroscopy-grade solvent. The solvent must be transparent in the desired wavelength range. Ethanol is a good starting point due to its polarity and ability to dissolve many organic compounds. For comparison, cyclohexane or n-hexane can be used as a non-polar alternative.
-
Concentration: Prepare a stock solution of the compound (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1-10 µg/mL). The final concentration should yield a maximum absorbance between 0.5 and 1.5 A.U. to ensure the measurement is within the linear range of the Beer-Lambert Law.
-
Cuvette Handling: Use a matched pair of quartz cuvettes, as glass absorbs strongly below 340 nm. Clean cuvettes thoroughly. Handle them only by the frosted sides to avoid fingerprints on the optical path.[14]
-
Blank Preparation: Fill one cuvette with the pure solvent to be used for the sample solution. This will serve as the reference or "blank".
Data Acquisition
-
Baseline Correction: Place the blank cuvette in the sample holder and run a baseline correction.[15] This electronically subtracts the absorbance of the solvent and the cuvette itself from all subsequent measurements, ensuring the final spectrum is only that of the analyte.
-
Sample Measurement: Remove the blank cuvette and replace it with the cuvette containing the sample solution. Ensure the cuvette is oriented correctly.
-
Initiate Scan: Start the spectral scan. The instrument will plot absorbance versus wavelength.
-
Data Processing: After the scan is complete, use the instrument's software to identify and label the wavelengths of maximum absorbance (λmax). Save the data in a standard format (e.g., CSV or ASCII) for further analysis.
Figure 2. Standard workflow for UV-Vis spectral acquisition.
References
-
UV-Vis SOP. (n.d.). Southern Illinois University. Retrieved from [Link]
-
Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure. (n.d.). University of Nottingham. Retrieved from [Link]
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). Journal of the Korean Chemical Society. Retrieved from [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue University. Retrieved from [Link]
-
A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard Operating Procedure UV-Vis Spectrophotometer. (n.d.). Mulawarman University. Retrieved from [Link]
-
SOP For UV-Vis Spectrophotometer. (n.d.). Scribd. Retrieved from [Link]
-
Effect of Solvent. (2023, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021, January 31). Scilit. Retrieved from [Link]
-
Chemistry 326: Experiment #2. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Solvent Effects in UV-Vis Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
-
S. Electronic states for pyridazine at C44 to provide optical... (n.d.). ResearchGate. Retrieved from [Link]
-
Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. (n.d.). AIP Publishing. Retrieved from [Link]
-
Effect of solvent on UV absorption maxima_ λmax. (2022, September 30). YouTube. Retrieved from [Link]
-
UV-Vis Absorption Spectroscopy - Theory. (n.d.). Sheffield Hallam University. Retrieved from [Link]
-
Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Retrieved from [Link]
-
pyridazine derivatives evaluated: Topics. (n.d.). Science.gov. Retrieved from [Link]
-
UV‐Vis absorption spectra of derivatives 5, 6 b and 6 e–6 h in CH3CN... (n.d.). ResearchGate. Retrieved from [Link]
-
IR and UV-VIS spectroscopic analysis of a new compound. (n.d.). Scientific Online Resource System. Retrieved from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
UV-Vis spectra of the 6 hydrazones in DMSO. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on pyridazine derivatives. II. Synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-and 3-(p-aminomethylphenyl) sulfonamidopyridazines. (1962). PubMed. Retrieved from [Link]
-
Pyridazine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Pyridazine, 4-methyl-3-(1-methylhydrazino)-6-phenyl-, hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2015). MDPI. Retrieved from [Link]
-
Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2024). Malaysian Journal of Chemistry. Retrieved from [Link]
-
A) UV-Vis absorption spectra of phenylpyrimidine complexes 1, 6, 12,... (n.d.). ResearchGate. Retrieved from [Link]
-
Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. (2024). Semantic Scholar. Retrieved from [Link]
-
3-Hydrazinopyridazine. (n.d.). PubChem. Retrieved from [Link]
-
[Synthesis of 3-hydrazino-pyridazines with basic substituents in 6 positions, with hypotensive activity]. (1969). PubMed. Retrieved from [Link]
-
UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]
-
Hydrazine, phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psvmkendra.com [psvmkendra.com]
- 5. Pyridazine [webbook.nist.gov]
- 6. Hydrazine, phenyl- [webbook.nist.gov]
- 7. 3-Hydrazinopyridazine | C4H6N4 | CID 12295391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.montana.edu [chemistry.montana.edu]
- 13. profandrewmills.com [profandrewmills.com]
- 14. scribd.com [scribd.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Guide to the Thin-Layer Chromatography of 3-Hydrazino-6-(4-methylphenyl)pyridazine in Ethyl Acetate
This guide provides a detailed protocol for determining the Retention Factor (Rf) of 3-Hydrazino-6-(4-methylphenyl)pyridazine using thin-layer chromatography (TLC) with an ethyl acetate mobile phase. In the absence of a definitive, published Rf value for this specific compound in pure ethyl acetate, this document serves as a comprehensive, self-validating experimental framework. It is designed for researchers, scientists, and professionals in drug development to ensure reproducible and accurate chromatographic characterization. We will explore the causal relationships between molecular structure, solvent polarity, and chromatographic behavior, and compare the title compound to relevant structural analogs.
Theoretical Framework: The Role of Molecular Structure in Chromatographic Mobility
The chromatographic behavior of a compound is fundamentally dictated by its partitioning between the stationary phase (in this case, polar silica gel) and the mobile phase (the eluting solvent). The Retention Factor (Rf), a ratio of the distance traveled by the analyte to that of the solvent front, is a quantitative measure of this partitioning.[1][2]
For 3-Hydrazino-6-(4-methylphenyl)pyridazine, its polarity is influenced by several key structural features:
-
The Pyridazine Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms, contributing to the molecule's polarity.[3]
-
The Hydrazino Group (-NHNH2): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor, leading to strong interactions with the polar silica gel stationary phase.[1][4][5]
-
The 4-methylphenyl (Tolyl) Group: A nonpolar, hydrophobic substituent that will decrease the overall polarity of the molecule.
Consequently, a lower Rf value is anticipated for this compound in a given solvent system compared to its non-hydrazino precursors, due to the strong adsorption onto the silica gel mediated by the hydrazino moiety. Conversely, in a highly polar solvent like ethyl acetate, we can expect a moderate to high Rf value as the solvent molecules will effectively compete for the active sites on the silica gel, displacing the analyte and allowing it to travel further up the plate.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the determined Rf values.
Materials and Reagents
-
Stationary Phase: Aluminum-backed silica gel 60 F254 TLC plates (0.25 mm thickness).
-
Mobile Phase: ACS grade ethyl acetate.
-
Analytes:
-
3-Hydrazino-6-(4-methylphenyl)pyridazine (Target Compound)
-
3-Chloro-6-(4-methylphenyl)pyridazine (Less Polar Reference - Precursor)
-
Hydrazine hydrate (Highly Polar Reference)
-
-
Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of each analyte in a suitable solvent such as dichloromethane or ethanol.
-
Equipment:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber for visualization (optional)
-
Step-by-Step Methodology
-
Plate Preparation: With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample.
-
Spotting: Using a capillary tube, apply a small spot of each sample solution to its designated point on the origin. Ensure the spots are small and concentrated to prevent band broadening. Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve the desired concentration.
-
Chamber Saturation: Pour ethyl acetate into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to saturate for at least 15-20 minutes. This ensures that the atmosphere within the chamber is saturated with solvent vapors, which is crucial for reproducible Rf values.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate.
-
Completion and Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm and circle the spots with a pencil.
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each compound using the following formula:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Comparative Data and Analysis
The following table presents the expected Rf values for the target compound and selected references in ethyl acetate on a silica gel stationary phase. These values are based on the principles of chromatography and the relative polarities of the molecules.
| Compound | Molecular Structure | Key Functional Groups | Expected Polarity | Expected Rf in Ethyl Acetate |
| 3-Hydrazino-6-(4-methylphenyl)pyridazine | C11H12N4 | Hydrazino, Pyridazine, Phenyl | Polar | 0.4 - 0.6 |
| 3-Chloro-6-(4-methylphenyl)pyridazine | C11H9ClN2 | Chloro, Pyridazine, Phenyl | Moderately Polar | 0.7 - 0.9 |
| Hydrazine | N2H4 | Hydrazino | Very Polar | 0.0 - 0.1 |
Analysis of Expected Results:
-
Hydrazine: As a small, highly polar molecule, it is expected to have a very strong affinity for the silica gel and thus a very low Rf value.
-
3-Chloro-6-(4-methylphenyl)pyridazine: The replacement of the highly polar hydrazino group with a less polar chloro group significantly reduces the molecule's overall polarity. This will result in weaker interactions with the stationary phase and a much higher Rf value.
-
3-Hydrazino-6-(4-methylphenyl)pyridazine: The presence of the polar hydrazino group will cause this compound to be retained more strongly on the silica gel compared to its chloro-analog. However, the nonpolar tolyl group and the overall larger molecular size will make it less polar than hydrazine itself. Therefore, its Rf value is expected to be intermediate between the two reference compounds.
Visualizing the Process and Logic
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Relationship between polarity and Rf value.
Conclusion
This guide establishes a robust and scientifically sound methodology for the determination of the Rf value of 3-Hydrazino-6-(4-methylphenyl)pyridazine in ethyl acetate. By providing a detailed experimental protocol and a comparative analysis with structurally related compounds, researchers are equipped to obtain reliable and reproducible data. The principles outlined herein can be broadly applied to the chromatographic analysis of other novel pyridazine derivatives, facilitating their purification, identification, and characterization in the course of synthetic and medicinal chemistry research.
References
-
Kanto Chemical Co., Inc. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available from: [Link]
-
Molinspiration. Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Available from: [Link]
-
DOI. Experimental Section General Considerations: All reagents were purchased from U.S. chemical suppliers, stored according to publ. Available from: [Link]
-
MDPI. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]
-
Journal of the Indian Society of Toxicology. A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Available from: [Link]
-
African Journal of Online. Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. Available from: [Link]
-
ResearchGate. Pyridazine Derivatives and Related Compounds. Part 8. Synthesis of Different Heterocycles from 3-Hydrazinopyridazine. Available from: [Link]
-
ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Available from: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]
-
MDPI. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]
-
ResearchGate. Thin Layer Chromatography and Hydrazine. Available from: [Link]
-
Heterocycles. Pyridazine Derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. Available from: [Link]
-
Chemsrc. 3-Hydrazino-6-(4-methylbenzyl)pyridazine. Available from: [Link]
-
ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
PubChem. 3-Hydrazinopyridazine. Available from: [Link]
-
Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]
-
MDPI. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available from: [Link]
-
PubMed Central. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Available from: [Link]
-
MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]
-
PubChem. Pyridazine, 4-methyl-3-(1-methylhydrazino)-6-phenyl-, hydrochloride. Available from: [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. Available from: [Link]
-
University of Rochester. Pyridazine. Available from: [Link]
Sources
Comprehensive Comparison Guide: Elemental Analysis vs. Modern Alternatives for C11H12N4 Pyridazine Derivatives
Topic: Elemental Analysis Calculation & Verification Strategies for C11H12N4 Pyridazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals
Executive Summary
In the development of small molecule therapeutics, particularly nitrogen-rich heterocycles like pyridazine derivatives , establishing unequivocal purity and identity is critical. While High-Resolution Mass Spectrometry (HRMS) has become ubiquitous in early discovery, Elemental Analysis (EA) remains the regulatory "gold standard" for establishing bulk purity.
This guide focuses on the C11H12N4 subclass of pyridazine derivatives (MW: ~200.24 g/mol ), a common scaffold in kinase inhibitors and hydrazine-based drugs. We compare the traditional Combustion Analysis method against modern spectroscopic alternatives (HRMS and qNMR), providing calculated theoretical baselines, experimental protocols, and a decision framework for their application.
Theoretical Framework: C11H12N4 Calculations
Before selecting an analytical method, the theoretical composition must be established using IUPAC standard atomic weights.
Target Molecule: C11H12N4 Pyridazine Derivative Molecular Weight Calculation:
-
Carbon (C):
Da -
Hydrogen (H):
Da -
Nitrogen (N):
Da -
Total MW: 200.245 g/mol
Theoretical Elemental Composition:
| Element | Mass Contribution (Da) | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon | 132.121 | 65.98% | 65.58% – 66.38% |
| Hydrogen | 12.096 | 6.04% | 5.64% – 6.44% |
| Nitrogen | 56.028 | 27.98% | 27.58% – 28.38% |
Critical Insight: Pyridazine derivatives are prone to forming hydrates. A deviation of >0.4% often indicates trapped solvent rather than synthetic failure.
Example: A hemihydrate (
) would shift Carbon content to 63.14% , a massive 2.84% drop, easily detectable by EA but often missed by HRMS.
Comparative Analysis: Combustion (CHN) vs. HRMS vs. qNMR
Method A: Automated CHN Combustion Analysis (The Gold Standard)
Mechanism: Flash combustion at >1000°C converts the sample into
-
Best For: Final compound validation, bulk purity confirmation (>95%), regulatory submissions.
-
The Challenge: Pyridazines are nitrogen-rich. Incomplete combustion can form carbonaceous char or stable nitrogen oxides, skewing results.
Method B: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) followed by Orbitrap or Q-TOF analysis to determine exact mass within <5 ppm error.
-
Best For: Early-stage discovery, precious samples (<1 mg), identifying molecular formula.
-
The Challenge: HRMS confirms identity but not purity. A sample can be 80% pure and still give a perfect HRMS match.
Method C: Quantitative NMR (qNMR)
Mechanism: Proton integration relative to a certified internal standard (e.g., Maleic acid, TCNB).
-
Best For: Solvated samples, unstable compounds, simultaneous structure/purity determination.
-
The Challenge: Requires precise weighing and a soluble, non-reactive internal standard.
Performance Data Comparison
| Feature | Combustion Analysis (CHN) | HRMS (Orbitrap) | qNMR (600 MHz) |
| Sample Req. | 2–5 mg (Destructive) | <0.1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Accuracy | ±0.3% absolute deviation | <3 ppm mass error | ±1.0% relative purity |
| Bulk Purity? | Yes (Detects inorganic salts/water) | No (Ionization bias) | Yes (If peaks resolve) |
| Throughput | Medium (10 mins/sample) | High (2 mins/sample) | Medium (15 mins/sample) |
| Cost | Low ($) | High ( | Medium ( |
Experimental Protocols
Protocol 1: Handling Hygroscopic Pyridazines for CHN Analysis
Pyridazines often adsorb atmospheric moisture, leading to failed Carbon values.
-
Pre-Drying: Dry sample in a vacuum oven at 40°C over
for 4 hours. -
Weighing: Use a microbalance (
) in a humidity-controlled glove box if possible. -
Capsule Selection: Use Tin (Sn) capsules. For refractory nitrogen compounds, add Vanadium Pentoxide (
) as a combustion aid to ensure complete oxidation of the pyridazine ring. -
Combustion: Set furnace temperature to 1050°C (dynamic flash).
-
Calculation: Compare raw %C/H/N against the theoretical values calculated in Section 2.
Protocol 2: qNMR for Purity Assessment
When CHN fails due to solvation, qNMR is the validated alternative.
-
Standard: Select 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid (if no overlap with pyridazine protons).
-
Solvent: DMSO-
(ensures solubility of polar pyridazines). -
Acquisition:
-
Relaxation delay (
): (typically 30–60s). -
Pulse angle: 90°.
-
Scans: 16–32.
-
-
Integration: Integrate the distinct pyridazine aromatic protons (typically
7.0–9.5 ppm) against the standard's singlet.
Decision Matrix & Workflow
Use this logic flow to select the appropriate verification method for your drug candidate.
Figure 1: Analytical decision workflow for nitrogen-heterocycle drug candidates. Note the critical loop for solvate recalculation.
References
-
FDA Guidance for Industry. (2018). Elemental Impurities in Drug Products. U.S. Food and Drug Administration.[2] [Link]
-
IUPAC. (2022). Atomic Weights of the Elements 2021. International Union of Pure and Applied Chemistry.[2][3] [Link]
-
Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. Inorganic Chemistry Frontiers. [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Hydrazino-6-(4-methylphenyl)pyridazine
[1][2]
Executive Safety Summary
3-Hydrazino-6-(4-methylphenyl)pyridazine is a substituted hydrazine derivative.[1][2] Like its parent compound hydrazine, it poses significant risks as a potent reducing agent and potential carcinogen .[3] Improper disposal can lead to the formation of explosive azides, toxic nitrosamines, or violent reactions with oxidizing agents.
-
Primary Hazard: Acute Toxicity (Oral/Dermal), Skin Sensitization, Carcinogenicity (Suspected).
-
Chemical Hazard: Strong Reducing Agent.[2][4] Incompatible with Oxidizers (e.g., peroxides, nitrates, bleach) and strong acids.[4]
-
Disposal Core Directive: Do NOT treat this chemical via drain disposal or standard trash.[1][2][5] All material must be collected as hazardous chemical waste for high-temperature incineration.[1][2]
Chemical Identity & Properties
Understanding the physical state is critical for selecting the correct waste stream.
| Property | Description |
| Chemical Name | 3-Hydrazino-6-(4-methylphenyl)pyridazine |
| Functional Groups | Pyridazine ring, Hydrazine moiety (-NHNH₂), p-Tolyl group |
| Physical State | Solid (Crystalline powder, typically off-white to yellow) |
| Reactivity | Reacts with carbonyls (forms hydrazones), oxidizers (fire/explosion risk), and metals.[1][2][4] |
| Solubility | Low in water; soluble in DMSO, Methanol, and dilute acids.[1] |
| Waste Code (Est.) | D003 (Reactive) or P/U-Listed equivalent depending on jurisdiction.[1][2] Treat as Toxic/Reactive . |
Disposal Decision Logic
The following decision tree outlines the segregation logic required to prevent accidental incompatibility reactions in the waste stream.
Figure 1: Operational decision tree for segregating hydrazine-derivative waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stock chemicals, weighing paper, contaminated gloves, and filter cakes.
-
Segregation: Ensure no oxidizing agents (nitrates, permanganates) are present in the solid waste bin.[2] Hydrazines can ignite upon contact with oxidizers.[2][4]
-
Packaging:
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray, away from heat and direct sunlight.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization, HPLC effluent, or reaction solvents.
-
Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).
-
Container Selection: Use an amber glass bottle or HDPE carboy.
-
Transfer:
-
Use a funnel in a fume hood to prevent splashing.
-
Crucial: Do not fill the container >90% full. Leave headspace for potential gas expansion.
-
-
Deactivation (Optional/Context-Dependent):
-
Note: While some protocols suggest oxidizing hydrazines with bleach, this is not recommended for complex derivatives in a waste bottle due to the risk of forming toxic N-nitroso compounds or evolving gas.[1]
-
Best Practice: Dispose of the active solution directly as hazardous waste without bench-top neutralization.[1][2]
-
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Benchtop spills of <5g or <100mL.
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.
-
Containment:
-
Decontamination (The "Bleach Method"):
-
Warning: Only use this for surface cleaning, not bulk waste treatment.
-
Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.[2]
-
Gently wipe the contaminated surface from the outside in.[2] The hypochlorite oxidizes the hydrazine group to nitrogen gas and water.
-
Wait Time: Allow the bleach to sit for 10–15 minutes.[2]
-
Rinse: Wipe the area with water, then ethanol.
-
-
Disposal of Cleanup Materials: All pads, gloves, and towels used must be treated as Solid Hazardous Waste (Protocol A).
Regulatory & Compliance Framework
Adherence to federal and local standards is non-negotiable.[2]
| Regulation | Requirement |
| RCRA (USA) | Hydrazine derivatives often trigger P-list (acutely toxic) or U-list (toxic) classification.[1][2] If not explicitly listed, classify by characteristic: D003 (Reactive) . |
| Segregation | 40 CFR 265.177: Incompatible wastes must not be placed in the same container.[2] NEVER mix with nitric acid or peroxides. |
| Transport | DOT Hazard Class 6.1 (Toxic Substances) . |
Why Incineration?
The only method to guarantee the destruction of the pyridazine ring and the hydrazine moiety is high-temperature incineration (>1000°C) with a scrubber system. This prevents the release of toxic nitrogen oxides (NOx) and ensures complete mineralization.
References
-
National Institute for Occupational Safety and Health (NIOSH). Hydrazine: IDLH (Immediately Dangerous to Life or Health) Value Profile.[2] Centers for Disease Control and Prevention. Available at: [Link]
-
PubChem. 3-Hydrazinopyridazine (Analogous Compound Safety Data). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Hydrazine).[2] United States Department of Labor. Available at: [Link]
Sources
Personal protective equipment for handling 3-Hydrazino-6-(4-methylphenyl)pyridazine
As a Senior Application Scientist, I approach chemical handling not merely as an exercise in regulatory compliance, but as a practice in mechanistic risk mitigation. 3-Hydrazino-6-(4-methylphenyl)pyridazine is a highly reactive aryl hydrazine derivative utilized in advanced drug development and chemical synthesis. While its nucleophilic properties make it an excellent synthetic intermediate, these same properties render it a potent biological hazard.
To handle this compound safely, laboratory personnel must move beyond rote memorization of Safety Data Sheets (SDS) and understand the underlying biochemical causality of its toxicity. This guide provides a comprehensive, self-validating framework for the safe operational handling, personal protection, and disposal of 3-Hydrazino-6-(4-methylphenyl)pyridazine.
Chemical Profile & Hazard Thresholds
Before designing an operational workflow, we must quantify the physical and toxicological parameters of the compound. Hydrazine derivatives are highly toxic, readily absorbed through intact skin, and act as strong reducing agents (1)[1].
Table 1: Physicochemical and Hazard Summary
| Parameter | Value / Description |
| Chemical Name | 3-Hydrazino-6-(4-methylphenyl)pyridazine |
| Molecular Formula | C11H12N4 |
| Molecular Weight | ~200.24 g/mol |
| Primary Hazards | Acute toxicity (oral/dermal/inhalation), Skin Sensitizer, Suspected Carcinogen |
| Chemical Reactivity | Strong reducing agent; violently incompatible with strong oxidizers |
| Exposure Limit (Hydrazines) | ACGIH TLV: 0.01 ppm (Skin absorption notation) |
Mechanistic Toxicology: The "Why" Behind the PPE
Understanding why specific protective measures are required builds a culture of genuine safety. Aryl hydrazines present a dual threat to human physiology: acute neurotoxicity and chronic genotoxicity.
-
Neurotoxic Pathway: Hydrazine compounds chemically inhibit pyridoxine (Vitamin B6) kinase. This prevents the synthesis of pyridoxal 5'-phosphate (PLP), an essential cofactor for glutamic acid decarboxylase. The subsequent inability to synthesize gamma-aminobutyric acid (GABA)—the brain's primary inhibitory neurotransmitter—leads to unchecked central nervous system excitation, tremors, and potentially fatal seizures (2)[2].
-
Genotoxic Pathway: In the liver, aryl hydrazines undergo metabolic oxidation via Cytochrome P450 enzymes or transition metal ions, generating highly reactive aryl radicals and arenediazonium ions. These electrophilic intermediates covalently bind to DNA (forming C8-arylguanine adducts), driving mutagenesis and carcinogenesis (3)[3].
Figure 1: Dual pathways of aryl hydrazine toxicity: GABA depletion and DNA adduct formation.
Engineering Controls & Personal Protective Equipment (PPE) Matrix
Because 3-Hydrazino-6-(4-methylphenyl)pyridazine can bypass first-pass metabolism via dermal or inhalation exposure, standard laboratory attire is insufficient.
Table 2: PPE Matrix & Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloved: 5-mil Nitrile (inner), 8-mil Neoprene (outer) | Hydrazines readily penetrate standard latex. Neoprene offers superior chemical resistance to organic bases and nucleophiles. |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles + Face Shield | Prevents mucosal absorption of airborne particulates or accidental solvent splashes. |
| Body Protection | Flame-resistant (FR) Lab Coat + Disposable Tyvek Sleeves | Hydrazines are reactive reducing agents. Tyvek prevents microscopic particulate adherence to woven fabrics. |
| Respiratory & Engineering | Certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood | Vapor/dust inhalation leads directly to systemic toxicity. A hard-ducted hood ensures 100% exhaust of toxic particulates. |
Operational Protocol: Safe Handling & Weighing
This protocol utilizes a self-validating system , ensuring that each step confirms the success and safety of the previous action before proceeding.
Step 1: Pre-Operational Containment Verification
-
Action: Ensure the fume hood sash is at the certified operating height (typically 18 inches).
-
Self-Validation: Hold a delicate task wipe (e.g., Kimwipe) at the lower edge of the sash. A steady, uninterrupted inward pull visually validates negative pressure containment and an adequate face velocity (80–100 fpm).
Step 2: Zone Preparation & Static Mitigation
-
Action: Line the working surface with a chemical-absorbent, plastic-backed bench pad. Place the analytical balance and receiving vials within the zone.
-
Action: Pass an anti-static bar (polonium-210) or use a zero-ionizer over the weighing vessel and spatulas.
-
Causality: Aryl hydrazine powders frequently carry static charges. Mitigating static prevents sudden aerosolization of the toxic powder when the source bottle is opened.
Step 3: Transfer and Weighing
-
Action: Using a static-free micro-spatula, transfer the compound into a pre-tared, sealable amber glass vial.
-
Causality: Amber glass is mandated because many hydrazine derivatives are photosensitive, degrading into reactive radical species under UV light.
-
Self-Validation: Observe the analytical balance readout. A perfectly stable reading (no drifting decimals) confirms that no turbulent drafts are escaping the enclosure, validating your physical containment.
Step 4: In-Hood Solubilization
-
Action: Add the target solvent (e.g., anhydrous DMSO or DMF) directly to the vial while still inside the fume hood. Seal the vial with a PTFE-lined cap. Never remove dry, unsealed hydrazine powder from the hood.
Step 5: Decontamination
-
Action: Wipe down the balance and spatulas with a solvent known to dissolve the compound (e.g., isopropyl alcohol), followed by a secondary wipe with soapy water.
-
Self-Validation: The complete absence of visual residue and solvent odor on the final water wipe validates the decontamination of the workspace.
Spill Response & Chemical Disposal Plan
Hydrazines are potent reducing agents. Improper spill response (such as using common laboratory oxidizers) can trigger violent exothermic reactions.
Small Spill Response Protocol (< 50 mL or < 5 g)
-
Isolation: Immediately evacuate the immediate area. Do not attempt cleanup without donning full PPE (including a NIOSH-approved P100/Organic Vapor respirator if the spill is outside a fume hood).
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a proprietary amine spill kit).
-
Critical Mechanistic Warning:Never use bleach (sodium hypochlorite) to clean up hydrazine spills. The reaction between hydrazines and strong oxidizers generates highly toxic chloramine gas and potentially explosive diazo compounds.
-
-
Collection: Use a non-sparking polyethylene scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste bucket.
-
Neutralization & Validation: Wash the spill area with a dilute 5% acetic acid solution to neutralize any residual basic hydrazine, followed by copious amounts of water.
-
Self-Validation: Check the pH of the final rinse water using pH indicator strips; a neutral pH (~7.0) validates the complete removal of the basic hydrazine residue.
-
Disposal Plan
-
Collect all contaminated consumables (gloves, bench pads, wipes) in clearly labeled "Halogen-Free Organic Waste" or specific "Reactive Amine/Hydrazine Waste" containers.
-
Keep hydrazine waste strictly segregated from nitric acid, peroxides, and halogens to prevent spontaneous combustion in the waste stream.
References
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions Source: National Institutes of Health (NIH) / Nova Southeastern University URL:[Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: American Chemical Society (ACS) URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
